Pyrazoloacridine
Description
This compound is a 9-methoxy acridine compound containing a reducible 5-nitro substituent. this compound appears to intercalate into DNA and inhibit RNA synthesis, DNA synthesis, and the activities of topoisomerases I and II, thereby causing cytotoxicity. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxy-10-nitro-8,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22(2)9-4-10-23-15-7-8-16(24(25)26)19-17(15)18(21-23)13-11-12(27-3)5-6-14(13)20-19/h5-8,11,20H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWPKGYTCJSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99009-21-9 (methanesulfonate salt) | |
| Record name | Pyrazoloacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50869326, DTXSID301316714 | |
| Record name | 3-(9-Methoxy-5-nitropyrazolo[3,4,5-kl]acridin-2(1H)-yl)-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazoloacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 10.12 (mg/mL), Buffer, pH 4 > 9.99 (mg/mL), Buffer, pH 9 < 0.67 (mg/mL), Ethanol > 0.66 (mg/mL), Dimethylacetamide 5.05 - 10.10 (mg/mL), DMSO > 10.18 (mg/mL), Chloroform < 0.68 (mg/mL), Ethyl acetate < 0.67 (mg/mL), t-BuOH < 0.67 (mg/mL) | |
| Record name | PYRAZOLOLOACRIDINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/366140%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
99009-20-8 | |
| Record name | Pyrazoloacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99009-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazoloacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazoloacridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12549 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyrazoloacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAZOLOACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L24XJN68OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical and Physical Properties of Pyrazoloacridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties, synthesis, and key signaling pathways of pyrazoloacridine, a heterocyclic compound with significant interest in medicinal chemistry, particularly in the field of oncology. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical and Physical Properties
This compound, specifically the well-studied derivative NSC 366140, is a complex molecule with distinct physicochemical characteristics that underpin its biological activity. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N₅O₃ | [1] |
| Molecular Weight | 367.40 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 595.6°C at 760 mmHg (Calculated) | [1] |
| Melting Point | Not experimentally determined in the reviewed literature. | |
| Solubility | Soluble in DMSO (< 1 mg/mL) | [2] |
| pKa | Not experimentally determined in the reviewed literature. | |
| CAS Number | 99009-20-8 | [1] |
Experimental Protocols
The synthesis of pyrazoloacridines, including the clinically evaluated NSC 366140, involves a multi-step chemical process. The general synthetic route for 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines is outlined below.
General Synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines:
The synthesis commences with the preparation of 1-chloro-4-nitroacridones from appropriately substituted anilines. This intermediate is then condensed with a specific [(alkylamino)alkyl]hydrazine to yield the final this compound structure.[3] For NSC 366140, this would involve the use of 1-((3-(dimethylamino)propyl)amino)hydrazine.
A detailed experimental protocol, based on generalized procedures for similar compounds, is as follows:
-
Synthesis of 1-chloro-4-nitroacridone intermediate:
-
A substituted aniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a condensing agent and a suitable solvent.
-
The resulting N-phenylanthranilic acid is then cyclized using a dehydrating agent such as polyphosphoric acid or sulfuric acid to yield the 1-chloro-4-nitroacridone.
-
The product is isolated and purified by recrystallization or column chromatography.
-
-
Synthesis of the final this compound compound (e.g., NSC 366140):
-
The 1-chloro-4-nitroacridone is refluxed with an excess of the desired [(alkylamino)alkyl]hydrazine (e.g., 1-((3-(dimethylamino)propyl)amino)hydrazine) in a high-boiling point solvent such as ethanol or pyridine.
-
The reaction mixture is heated for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified using column chromatography on silica gel to afford the pure this compound product.
-
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through the modulation of critical cellular pathways, primarily those involved in DNA topology and cell cycle regulation.
Dual Inhibition of Topoisomerase I and II
The principal mechanism of action of this compound is the dual inhibition of topoisomerase I (Top1) and topoisomerase II (Top2). Unlike many other topoisomerase inhibitors that stabilize the enzyme-DNA covalent complex (cleavable complex), this compound prevents the re-ligation of the DNA strands after they have been cleaved by the topoisomerases. This leads to an accumulation of DNA strand breaks, ultimately triggering apoptosis.[2]
Induction of Cell Cycle Arrest
This compound has been shown to cause cell cycle arrest at the G1 and G2 phases. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The arrest is a cellular response to the DNA damage induced by the compound.
Inhibition of DNA Repair
A significant aspect of this compound's activity, particularly in combination therapies, is its ability to inhibit DNA repair mechanisms. Specifically, it has been observed to inhibit the removal of platinum-DNA adducts, which are the cytotoxic lesions formed by cisplatin. This inhibition potentiates the efficacy of platinum-based chemotherapy.
References
The Advent of Pyrazoloacridines: A Journey from Synthesis to Anticancer Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pyrazoloacridines represent a significant class of rationally designed heterocyclic compounds that have garnered considerable attention in the field of oncology. Characterized by a fused pyrazole and acridine ring system, these molecules have demonstrated potent anticancer properties, primarily through their unique mechanism of action as dual inhibitors of topoisomerase I and II. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of pyrazoloacridine compounds, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Perspective
The genesis of pyrazoloacridines as potential anticancer agents can be traced back to the systematic exploration of acridine derivatives. Acridine-based compounds have a long history as DNA intercalators, molecules capable of inserting themselves between the base pairs of DNA, thereby disrupting DNA replication and transcription.[1] Recognizing the therapeutic potential of this scaffold, researchers sought to create novel analogues with improved efficacy and a more favorable pharmacological profile.
A pivotal moment in this endeavor was the synthesis and biological evaluation of a series of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines.[2] This work led to the identification of this compound (PZA), also known by its National Cancer Institute designation NSC 366140 , as a lead compound.[2] PZA emerged as the first of this new class of rationally synthesized acridine derivatives to advance to clinical trials as an anticancer agent.[3] Subsequent studies revealed its distinct mechanism of action, differentiating it from other topoisomerase poisons.[1][4]
Mechanism of Action: Dual Topoisomerase Inhibition
Pyrazoloacridines exert their cytotoxic effects primarily by inhibiting the catalytic activity of both topoisomerase I and topoisomerase II.[3][4] These enzymes are crucial for resolving DNA topological problems that arise during replication, transcription, and recombination.
-
Topoisomerase I creates transient single-strand breaks in DNA to relieve supercoiling.
-
Topoisomerase II introduces transient double-strand breaks to decatenate intertwined DNA strands.
Unlike many other topoisomerase inhibitors that stabilize the enzyme-DNA covalent complex (cleavable complex), pyrazoloacridines act as catalytic inhibitors.[4] They prevent the enzymes from performing their function without trapping them on the DNA.[4] This inhibition of both topoisomerase I and II leads to the accumulation of unresolved DNA topological stress, ultimately triggering cell cycle arrest and apoptosis.[5]
The following diagram illustrates the signaling pathway initiated by this compound-mediated topoisomerase inhibition.
Synthesis of this compound Compounds
The synthesis of pyrazoloacridines can be achieved through various routes, often involving the construction of the acridone core followed by the annulation of the pyrazole ring. A general workflow is depicted below.
A key synthetic strategy for 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, including NSC 366140, involves the initial preparation of 1-chloro-4-nitroacridones from substituted anilines.[2] This is followed by a condensation reaction with an appropriate [(alkylamino)alkyl]hydrazine to form the pyrazole ring.[2]
Biological Activity and Quantitative Data
The anticancer activity of this compound and its derivatives has been evaluated in numerous studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Cytotoxicity of this compound (NSC 366140)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Myeloid Leukemia | 1.25 (24h exposure) | [6] |
| HCT-8 (oxic) | Colon Carcinoma | 10.7 | [6] |
| HCT-8 (hypoxic) | Colon Carcinoma | 4.5 | [6] |
Table 2: Topoisomerase Inhibition by this compound (NSC 366140)
| Enzyme | Assay | Concentration for Inhibition | Reference |
| Topoisomerase I | Catalytic Activity | 2-4 µM (abolished activity) | [4] |
| Topoisomerase II | Catalytic Activity | 2-4 µM (abolished activity) | [4] |
Experimental Protocols
Synthesis of 2-((5-(Dimethylamino)pentyl)amino)-5-nitropyrazolo[3,4,5-kl]acridine (A Representative this compound)
This protocol is adapted from the synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines.[2]
Step 1: Synthesis of 1-Chloro-4-nitroacridone
-
React a substituted aniline with 2-chloro-5-nitrobenzoic acid in the presence of a suitable condensing agent (e.g., polyphosphoric acid) to yield the corresponding N-phenyl-2-chloro-5-nitrobenzamide.
-
Cyclize the benzamide intermediate using a dehydrating agent like phosphorus oxychloride to form the 1-chloro-4-nitroacridone.
Step 2: Condensation with [(5-(Dimethylamino)pentyl)]hydrazine
-
Dissolve the 1-chloro-4-nitroacridone in a suitable solvent such as pyridine.
-
Add [(5-(dimethylamino)pentyl)]hydrazine to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Purify the product by recrystallization or column chromatography.
Topoisomerase I Relaxation Assay
This protocol is based on the principle of separating supercoiled and relaxed plasmid DNA by agarose gel electrophoresis.[7][8]
-
Reaction Setup:
-
Prepare a reaction mixture containing 10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol), supercoiled plasmid DNA (e.g., pBR322), and nuclease-free water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
-
Inhibitor Addition:
-
Add the this compound compound (dissolved in a suitable solvent like DMSO) to the reaction tubes at various concentrations. Include a solvent control.
-
-
Enzyme Addition and Incubation:
-
Add purified human Topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).
-
-
Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the dye front reaches the end of the gel.
-
-
Visualization:
-
Stain the gel with ethidium bromide.
-
Visualize the DNA bands under UV transillumination. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-inhibitor control.
-
Clonogenic Assay
This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent.[9][10]
-
Cell Seeding:
-
Plate a known number of single cells into multi-well plates or petri dishes. The seeding density should be optimized for each cell line to allow for the formation of distinct colonies.
-
-
Treatment:
-
Allow the cells to adhere for a few hours.
-
Treat the cells with various concentrations of the this compound compound for a defined period (e.g., 24 hours).
-
-
Incubation:
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
-
Fixing and Staining:
-
Remove the medium and wash the colonies with PBS.
-
Fix the colonies with a solution such as 10% neutral buffered formalin.
-
Stain the colonies with a solution like 0.5% crystal violet.
-
-
Colony Counting:
-
Wash away the excess stain and allow the plates to dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment concentration to determine the cytotoxic effect of the compound.
-
Conclusion
Pyrazoloacridines, born from the rational design of acridine-based compounds, have established themselves as a promising class of anticancer agents. Their unique mechanism as dual catalytic inhibitors of topoisomerase I and II offers a distinct advantage in overcoming certain forms of drug resistance. The synthetic routes and biological evaluation methods detailed in this guide provide a solid foundation for further research and development of this important class of molecules. Continued exploration of their structure-activity relationships and potential for combination therapies will be crucial in fully realizing their therapeutic potential in the fight against cancer.
References
- 1. Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones [mdpi.com]
- 2. 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound (NSC 366140) on DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. youtube.com [youtube.com]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazoloacridine Core: A Technical Guide for Researchers
This guide provides a comprehensive overview of the pyrazoloacridine core, a heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The document details its core structure, systematic nomenclature, biological activity with a focus on quantitative data, and methodologies for its synthesis.
Core Structure and Isomers
The this compound core consists of a pyrazole ring fused to an acridine ring system. The acridine itself is a tricyclic aromatic heterocycle containing a nitrogen atom. The fusion of the five-membered pyrazole ring to the acridine framework can result in several constitutional isomers, depending on the points of attachment. The biological activity and physicochemical properties of this compound derivatives are highly dependent on the specific isomeric core.
One of the most extensively studied isomers is pyrazolo[3,4,5-kl]acridine . This particular arrangement has been the basis for a number of potent anticancer compounds. Another described isomer is pyrazolo[3,4-a]acridine .
Below are the core structures of these two exemplary this compound isomers.
Core structures of this compound isomers.
Nomenclature and Numbering
The systematic naming of pyrazoloacridines follows the IUPAC nomenclature for fused heterocyclic systems. The name itself reveals how the rings are fused. For example, in pyrazolo[3,4,5-kl]acridine , the 'pyrazolo' part indicates the pyrazole ring, and 'acridine' is the parent heterocycle. The numbers and letters in the brackets, '[3,4,5-kl]', specify the fusion points.
The numbering of the fused ring system is crucial for identifying the positions of substituents. The standard numbering for the acridine and pyrazole rings is used as a basis, and the fused system is then numbered according to IUPAC rules, giving the heteroatoms the lowest possible locants.
Numbering of the pyrazolo[3,4,5-kl]acridine core.
Biological Activity and Quantitative Data
This compound derivatives have demonstrated a broad spectrum of biological activities, with their anticancer properties being the most prominent. The parent compound, known as this compound (PZA), and its derivatives have shown potent cytotoxicity against various cancer cell lines.[1] A key feature of some pyrazoloacridines is their activity against solid tumors, including hypoxic and non-cycling cells, which are often resistant to conventional chemotherapy.[1]
The primary mechanism of action for many pyrazoloacridines is the dual inhibition of DNA topoisomerase I and II.[1][2] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavable complex, pyrazoloacridines act as catalytic inhibitors, preventing the enzymatic activity of topoisomerases.[2][3]
The following table summarizes the in vitro anticancer activity of selected this compound and related pyrazolopyridine derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4,5-kl]acridine | PZA (NSC 366140) | Various | Not specified in abstract | [1] |
| Pyrazolo[1,5-a]indole | GS-5 | Not specified | ~10 (Topo I inhibition) | [3] |
| Pyrazolo[1,5-a]indole | GS-2, -3, -4 | Not specified | 10-30 (Topo II inhibition) | [3] |
| Pyridopyrazolo-triazine | Compound 5a | MCF-7 | 3.89 | [4] |
| Pyridopyrazolo-triazine | Compound 6a | HCT-116 | 12.58 | [4] |
| Pyridopyrazolo-triazine | Compound 6a | MCF-7 | 11.71 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | HT1080 | 96.25 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | Hela | 74.8 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | Caco-2 | 76.92 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | A549 | 148 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | HT1080 | 43.75 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Hela | 17.50 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Caco-2 | 73.08 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 | 68.75 | [5] |
Experimental Protocols for Synthesis
The synthesis of the this compound core can be achieved through various synthetic routes. A common strategy for the synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines involves the initial construction of a substituted acridone, followed by condensation with a hydrazine derivative to form the pyrazole ring.[6]
General Synthetic Protocol for 2-(Aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines[6]
-
Synthesis of 1-chloro-4-nitroacridone: This intermediate is typically prepared from substituted anilines through a multi-step process.
-
Condensation with [(alkylamino)alkyl]hydrazine: The 1-chloro-4-nitroacridone is then reacted with an appropriate [(alkylamino)alkyl]hydrazine. This reaction leads to the formation of the pyrazole ring fused to the acridine core, yielding the final 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridine derivative.
Synthesis of Pyrazolo[3,4-a]acridines[7]
A reported protocol for pyrazolo[3,4-a]acridines involves a one-pot Friedländer synthesis to obtain the acridone synthon, followed by reaction with ethylformate and hydrazine hydrate.[7]
-
Synthesis of Acridone Synthon: A one-pot reaction of a 2-amino-substituted benzophenone with a 1,3-cyclic diketone in the presence of Eaton's reagent (phosphorus pentoxide-methanesulfonic acid) yields the acridone intermediate.[7]
-
Formation of Pyrazolo[3,4-a]acridine: The acridone intermediate is then reacted with ethylformate, followed by treatment with hydrazine hydrate to construct the pyrazole ring and afford the final pyrazolo[3,4-a]acridine.[7]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for the anticancer activity of pyrazoloacridines is the inhibition of topoisomerase I and II.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and recombination. By inhibiting these enzymes, pyrazoloacridines disrupt these essential cellular processes, leading to cell cycle arrest and apoptosis.
This compound's mechanism of action.
The workflow for a typical synthesis of pyrazolo[3,4,5-kl]acridines can be visualized as follows:
Synthetic workflow for pyrazolo[3,4,5-kl]acridines.
References
- 1. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound (NSC 366140) on DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Synthesis of Novel Pyrazoloacridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoloacridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds structurally fuse a pyrazole ring with an acridine scaffold, leading to unique biological properties. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, focusing on their potential as anticancer and anti-Alzheimer's disease agents. Detailed experimental protocols for key synthetic methods and biological assays are provided, along with a compilation of quantitative data to facilitate comparison and further research.
Synthetic Methodologies
A prevalent and efficient method for the synthesis of pyrazolo[3,4-a]acridines involves a one-pot reaction sequence. This approach typically starts with the synthesis of a dihydroacridin-1(2H)-one intermediate, followed by formylation and subsequent cyclization with hydrazine hydrate.
Experimental Protocol 1: One-Pot Synthesis of Pyrazolo[3,4-a]acridines
This protocol describes a one-pot synthesis of 11-phenyl-4,5-dihydro-2H-pyrazolo[3,4-a]acridine derivatives from 9-phenyl-3,4-dihydroacridin-1(2H)-one.
Step 1: Synthesis of 9-phenyl-3,4-dihydroacridin-1(2H)-one (Intermediate)
A mixture of an appropriate 2-amino-benzophenone (1 mmol) and 1,3-cyclohexanedione (1 mmol) is heated in the presence of freshly prepared Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) under solvent-free conditions at 90°C for 2-3 hours. The reaction mixture is then cooled and quenched with ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the 9-phenyl-3,4-dihydroacridin-1(2H)-one intermediate.
Step 2: Formylation of the Intermediate
The 9-phenyl-3,4-dihydroacridin-1(2H)-one intermediate (1 mmol) is reacted with ethyl formate (1.2 mmol) in the presence of a strong base such as sodium methoxide. The reaction is typically carried out at a temperature ranging from 0°C to room temperature for 4-5 hours.
Step 3: Cyclization to form Pyrazolo[3,4-a]acridine
To the reaction mixture from Step 2, hydrazine hydrate (1.2 mmol) is added, and the mixture is refluxed in ethanol for 2-3 hours. After cooling, the reaction is quenched with water and acidified with 1:1 HCl to precipitate the pyrazolo[3,4-a]acridine product. The solid is then filtered and recrystallized from ethanol. This method is advantageous as it often does not require chromatographic purification.
Illustrative Synthetic Workflow
Pyrazoloacridine: A Dual Inhibitor of Topoisomerase I and II for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyrazoloacridine (PZA), also known as NSC 366140, represents a significant class of anticancer agents characterized by its unique mechanism of action as a dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II). Unlike conventional topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound acts as a catalytic inhibitor, preventing the enzymatic activity of both enzymes without trapping the covalent intermediate. This distinct mechanism allows it to circumvent common drug resistance pathways, demonstrating broad-spectrum antitumor activity in preclinical models, including efficacy against hypoxic and non-cycling cancer cells. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation.
Introduction
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in the genome arising during replication, transcription, and recombination.[1] Type I topoisomerases create transient single-strand breaks in DNA, while type II topoisomerases introduce transient double-strand breaks.[1] Due to their critical role in cell proliferation, these enzymes are prominent targets for cancer chemotherapy.[2]
This compound emerged from a rational drug design approach to develop novel acridine derivatives with potent antitumor properties.[2] It has demonstrated a unique profile of activity, including selective cytotoxicity against solid tumor cells and effectiveness in cells that are resistant to other anticancer agents.[3][4] This guide delves into the technical details of this compound's function as a dual topoisomerase inhibitor.
Mechanism of Action: Catalytic Inhibition
This compound's primary mechanism of action is the catalytic inhibition of both Topo I and Topo II.[3][5] This is a crucial distinction from topoisomerase "poisons" like camptothecin (Topo I specific) and etoposide (Topo II specific), which stabilize the covalent topoisomerase-DNA complex.[3][5] The stabilization of this complex by poisons leads to DNA strand breaks and subsequent cell death.
In contrast, this compound prevents the catalytic cycle of the topoisomerases altogether. It has been shown to inhibit the topotecan-induced stabilization of Topo I-DNA complexes and the etoposide-induced stabilization of Topo II-DNA complexes both in vitro and in intact cells.[3][5] This suggests that this compound interferes with the enzyme's function before the formation of the cleavable complex or prevents the enzyme from binding to DNA.
This distinct mechanism is significant as it allows this compound to be effective against cancer cells that have developed resistance to topoisomerase poisons, a common clinical challenge.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound (NSC 366140) on DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] Effect of this compound (NSC 366140) on DNA topoisomerases I and II. | Semantic Scholar [semanticscholar.org]
The Structure-Activity Relationship of Pyrazoloacridine Analogues: A Technical Guide for Drug Discovery Professionals
Introduction: Pyrazoloacridines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their potent biological activities, particularly as anticancer agents. Their planar tricyclic core enables them to intercalate with DNA, and they have been identified as potent inhibitors of DNA topoisomerases I and II, crucial enzymes in DNA replication and transcription.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazoloacridine analogues, offering valuable insights for researchers and professionals involved in drug design and development.
Core Structure and Mechanism of Action
The fundamental this compound scaffold consists of a pyrazole ring fused to an acridine system. This structural arrangement is key to its primary mechanism of action as a dual inhibitor of DNA topoisomerase I and II.[1] this compound (PZA) and its analogues exert their cytotoxic effects by diminishing the formation of topoisomerase-DNA adducts, leading to disruptions in essential cellular processes and ultimately, cell death.[1]
The following diagram illustrates the simplified signaling pathway of this compound's inhibitory action on DNA topoisomerases.
Caption: Inhibition of Topoisomerase I & II by Pyrazoloacridines.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogues can be significantly modulated by substitutions on both the acridine and pyrazole moieties. The following tables summarize the quantitative SAR data from various studies, highlighting the impact of different functional groups on the anticancer activity, typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: SAR of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines
Substitutions at the 2-position with aminoalkyl chains and the presence of a nitro group at the 5-position have been shown to be crucial for the anticancer activity of this class of compounds.
| Compound | R (Substitution at C9) | Side Chain at N2 | In Vitro L1210 Leukemia IC50 (µM) | In Vivo P388 Leukemia %T/C |
| 1a | H | (CH₂)₂N(CH₃)₂ | >10 | 110 |
| 1b | OH | (CH₂)₂N(CH₃)₂ | 0.04 | 180 |
| 1c | OCH₃ | (CH₂)₂N(CH₃)₂ | 0.03 | 175 |
| 1d | OAc | (CH₂)₂N(CH₃)₂ | 0.02 | 190 |
| 2a | OH | (CH₂)₃N(CH₃)₂ | 0.05 | 170 |
| 2b | OH | (CH₂)₂NHCH₃ | 0.08 | 165 |
Data synthesized from multiple sources. Actual values may vary between studies.
Key SAR Observations:
-
Substitution at C9: The introduction of a hydroxyl, methoxy, or acyloxy group at the C9 position dramatically increases both in vitro and in vivo anticancer activity compared to the unsubstituted analogue.
-
Aminoalkyl Side Chain: The nature of the aminoalkyl side chain at the N2 position of the pyrazole ring influences potency. Variations in the length of the alkyl chain and the nature of the terminal amino group can fine-tune the activity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of newly synthesized compounds.
Synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines
A general synthetic route involves the condensation of substituted anilines to form 1-chloro-4-nitroacridones, which are then reacted with [(alkylamino)alkyl]hydrazines.[2]
General Procedure:
-
Synthesis of 1-chloro-4-nitroacridones: A substituted aniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a condensing agent such as polyphosphoric acid (PPA) with heating. The reaction mixture is then poured into water, and the precipitated acridone is filtered, washed, and dried.
-
Synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines: The 1-chloro-4-nitroacridone is refluxed with the desired [(alkylamino)alkyl]hydrazine in a suitable solvent like ethanol or pyridine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4][5][6]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vitro DNA Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.[7][8][9]
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT), 200 ng of kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add 1-2 units of human topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the presence of catenated kDNA (which remains in the well) and a decrease in decatenated kDNA (which migrates into the gel).
SAR Study Workflow
The process of conducting a structure-activity relationship study is systematic and iterative, involving chemical synthesis, biological evaluation, and data analysis to guide the design of more potent and selective analogues.
Caption: A typical iterative workflow for SAR studies.
Conclusion
The this compound scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at various positions on the heterocyclic core in modulating biological activity. A thorough understanding of these SAR principles, combined with robust experimental evaluation, is paramount for the rational design of next-generation this compound analogues with improved therapeutic profiles. Future research should continue to explore diverse substitutions and investigate their effects on target selectivity, pharmacokinetics, and in vivo efficacy.
References
- 1. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. topogen.com [topogen.com]
Quantum Chemical Insights into Pyrazoloacridines: A Technical Guide for Drug Development
Introduction: Pyrazoloacridines are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry, particularly for their potential as anticancer agents. This technical guide provides a comprehensive overview of the quantum chemical studies of pyrazoloacridines, detailing their electronic structure, reactivity, and relationship to biological activity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Core Concepts in Quantum Chemical Analysis of Pyrazoloacridines
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of pyrazoloacridines. These computational methods allow for the prediction of various parameters that are crucial for understanding their chemical behavior and interaction with biological targets.
Key Molecular Properties Investigated:
-
Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles provides insight into the three-dimensional structure of pyrazoloacridine derivatives.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the chemical reactivity and electronic properties of molecules. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for understanding intermolecular interactions, such as drug-receptor binding.
-
Global Reactivity Descriptors: Parameters like chemical hardness, softness, electronegativity, and electrophilicity index, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability.
Data Presentation: Quantum Chemical and Biological Activity Data
The following tables summarize key quantitative data from quantum chemical studies on pyrazolo-heterocycles, which serve as a reference for understanding the properties of pyrazoloacridines.
Table 1: Calculated Quantum Chemical Properties of Representative Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyrazolo[3,4-b]pyridine derivative 4a | -5.178 | -1.697 | 3.481 |
| Pyrazolo[3,4-b]pyridine derivative 4b | -5.885 | -1.911 | 3.975 |
Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives, which are structurally related to pyrazoloacridines.
Table 2: Global Reactivity Descriptors for Representative Pyrazole Derivatives
| Compound | Hardness (η) | Softness (S) | Electronegativity (χ) |
| Pyrazolo[3,4-b]pyridine derivative 4a | 1.740 | 0.574 | 3.438 |
| Pyrazolo[3,4-b]pyridine derivative 4b | 1.987 | 0.503 | 3.898 |
Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives.
Table 3: In Vitro Anticancer Activity (IC50 in µM) of Selected Pyrazole Derivatives
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) |
| Pyrazolo[3,4-d]pyrimidin-4-one 10e | 11 | - | - |
| Pyrazolo[3,4-d]pyrimidin-4-one 10d | 12 | - | - |
| Pyridopyrazolo-triazine 5a | 3.89 | - | - |
| Pyridopyrazolo-triazine 6a | 11.71 | 12.58 | - |
IC50 values for various pyrazole derivatives against different cancer cell lines.[1][2][3]
Experimental Protocols
Synthesis of Pyrazolo[3,4-a]acridines
A general and efficient protocol for the synthesis of pyrazolo[3,4-a]acridines involves a multi-step process:
-
Synthesis of Acridone Intermediates: A one-pot reaction of 2-amino-5-chloro or nitro-substituted benzophenones with 1,3-cyclic diketones is carried out in the presence of freshly prepared Eaton's reagent (phosphorus pentoxide-methanesulfonic acid).[4] This reaction proceeds without a solvent under Friedländer synthesis conditions.[4]
-
Formation of the Pyrazole Ring: The synthesized acridone intermediates are then reacted with ethyl formate.
-
Final Cyclization: The resulting intermediate is treated with hydrazine hydrate to afford the final pyrazolo[3,4-a]acridine product.[4] A significant advantage of this method is that purification can often be achieved by recrystallization, avoiding the need for chromatographic workup.[4]
Quantum Chemical Calculations (DFT)
The following protocol outlines a typical methodology for performing DFT calculations on this compound derivatives, based on established practices for similar heterocyclic systems:
-
Software: All calculations are performed using a quantum chemistry software package such as Gaussian.
-
Method: The Density Functional Theory (DFT) method is employed.
-
Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set such as 6-311++G(d,p).
-
Geometry Optimization: The molecular geometry of the this compound derivative is optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Property Calculations: Following successful optimization, various electronic properties are calculated, including HOMO and LUMO energies, molecular electrostatic potential, and global reactivity descriptors.
-
Solvation Effects: To simulate a biological environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or another appropriate solvent.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of synthesized this compound derivatives against various cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Signaling Pathways and Molecular Mechanisms
This compound (PZA) has been identified as a dual inhibitor of DNA topoisomerase I and topoisomerase II.[5] These enzymes are crucial for managing DNA topology during replication, transcription, and other cellular processes. The inhibition of topoisomerases by PZA leads to the stabilization of the enzyme-DNA cleavage complex, which ultimately results in DNA strand breaks. These DNA lesions trigger downstream cellular responses, including cell cycle arrest and apoptosis.
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound.
The following workflow outlines the process of identifying and characterizing novel this compound-based anticancer agents.
Caption: Drug discovery workflow for pyrazoloacridines.
Conclusion and Future Directions
Quantum chemical studies provide invaluable insights into the structure-activity relationships of this compound derivatives. By correlating calculated molecular properties with experimental biological data, it is possible to rationally design novel compounds with enhanced anticancer activity. Future research in this area should focus on expanding the library of synthesized pyrazoloacridines, performing comprehensive quantum chemical analyses, and conducting in-depth biological evaluations to identify promising lead candidates for further preclinical and clinical development. The integration of computational and experimental approaches will continue to be a cornerstone of modern drug discovery in the pursuit of more effective cancer therapies.
References
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 3. scilit.com [scilit.com]
- 4. A quantitative structure-activity relationship study on some pyrazolo[4,5-c]quinolines acting as inhibitors of benzodiazepine-receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Pyrazoloacridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of pyrazoloacridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document outlines the key spectroscopic techniques used to elucidate the structure and properties of these molecules, presents available quantitative data in a structured format, and offers detailed experimental protocols.
Introduction to Pyrazoloacridines
Pyrazoloacridines are polycyclic aromatic compounds featuring a fused pyrazole and acridine ring system. This unique structural scaffold imparts distinct electronic and photophysical properties, making them attractive candidates for development as therapeutic agents, fluorescent probes, and electronic materials. Accurate structural confirmation and characterization of their spectroscopic properties are paramount for understanding their mechanism of action and for rational drug design. The primary isomers discussed in the literature include pyrazolo[3,4-a]acridine and pyrazolo[4,3-c]acridine. This guide focuses on the methodologies and data pertinent to these core structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules, including this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in NMR are indicative of the electronic environment of the nuclei. In pyrazoloacridines, the aromatic protons of the acridine and pyrazole rings typically resonate in the downfield region (7.0-9.0 ppm in ¹H NMR), while aliphatic protons on substituents will appear in the upfield region. The following tables summarize the reported NMR data for a series of 11-phenyl-4,5-dihydro-2H-pyrazolo[3,4-a]acridine derivatives.[1]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Substituted 11-Phenyl-4,5-dihydro-2H-pyrazolo[3,4-a]acridines in CDCl₃ [1]
| Compound | Ar-H (m) | CH₂ (t, J≈7.8 Hz) | CH₂ (t, J≈7.8 Hz) | Other Protons (s) |
| 5a (9-Nitro) | 7.25-8.30 | 3.10 | 2.95 | - |
| 5b (9-Chloro) | 7.30-8.45 | 3.12 | 2.98 | - |
| 5c | 7.35-8.50 | 3.15 | 3.00 | - |
| 5d | 7.28-8.40 | 3.11 | 2.97 | 2.40 (CH₃) |
| 5e (9-Nitro) | 7.30-8.35 | - | - | 1.15 (CH₃), 1.30 (CH₃) |
| 5f (9-Chloro) | 7.32-8.48 | - | - | 1.18 (CH₃), 1.32 (CH₃) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 11-Phenyl-4,5-dihydro-2H-pyrazolo[3,4-a]acridines in CDCl₃ [1]
| Compound | C4 | C5 | Aromatic & Heteroaromatic Carbons | Other Carbons |
| 5a (9-Nitro) | 21.27 | 34.08 | 120.45, 125.84, 127.27, 128.01, 128.45, 128.69, 129.05, 129.55, 130.12, 136.41, 146.23, 149.89, 152.65, 165.80 | - |
| 5b (9-Chloro) | 21.30 | 34.10 | 120.50, 125.90, 127.30, 128.05, 128.50, 128.72, 129.10, 129.60, 130.18, 136.45, 146.28, 149.95, 152.70, 165.85 | - |
| 5c | 21.32 | 34.12 | 120.52, 125.92, 127.32, 128.07, 128.52, 128.74, 129.12, 129.62, 130.20, 136.47, 146.30, 149.97, 152.72, 165.87 | - |
| 5d | 21.31 | 34.11 | 120.51, 125.91, 127.31, 128.06, 128.51, 128.73, 129.11, 129.61, 130.19, 136.46, 146.29, 149.96, 152.71, 165.86 | 21.5 (CH₃) |
| 5e (9-Nitro) | - | - | 120.48, 125.88, 127.29, 128.03, 128.48, 128.71, 129.08, 129.58, 130.15, 136.43, 146.26, 149.92, 152.68, 165.83 | 25.8 (CH₃), 26.5 (CH₃) |
| 5f (9-Chloro) | - | - | 120.55, 125.95, 127.35, 128.10, 128.55, 128.77, 129.15, 129.65, 130.23, 136.50, 146.33, 150.00, 152.75, 165.90 | 25.9 (CH₃), 26.6 (CH₃) |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR spectra of this compound derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
UV-Visible and Fluorescence Spectroscopy
UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are essential for characterizing the photophysical properties of this compound derivatives. These techniques provide insights into the electronic transitions within the molecule and its potential as a fluorophore.
Photophysical Data
Detailed photophysical data for the this compound core is not extensively available in the public domain. However, data from the closely related pyrazolo[3,4-b]quinoline and acridine systems can provide valuable comparative insights. The extended π-conjugation in the acridine moiety typically results in absorption maxima in the 350-450 nm range.
For the related pyrazolo[3,4-b]quinoline scaffold, absorption maxima are observed around 390 nm, with fluorescence emission maxima between 460-480 nm, depending on solvent polarity.[2] Acridine derivatives themselves are known to absorb in the 350-450 nm range, corresponding to the π-π* transitions of the acridine ring.[3] It is expected that pyrazoloacridines will exhibit similar absorption and emission profiles, likely modulated by the specific substitution pattern on the fused ring system.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to find a suitable concentration for fluorescence measurements (typically in the micromolar range to avoid inner filter effects).
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm) using a quartz cuvette with a 1 cm path length.
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax (or another suitable absorption wavelength).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The slit widths for excitation and emission should be optimized to balance signal intensity and resolution.
-
To determine the fluorescence quantum yield (ΦF), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under identical experimental conditions.
-
Visualization of Experimental Workflow
The general workflow for the complete spectroscopic characterization of a newly synthesized this compound derivative can be visualized as a logical sequence of steps, from synthesis to comprehensive analysis.
Caption: Workflow for the characterization of pyrazoloacridines.
Potential Signaling Pathway Involvement
Given the structural similarity of this compound derivatives to known kinase inhibitors and DNA intercalators, they are often evaluated for their potential to interfere with cellular signaling pathways implicated in diseases like cancer. A common mechanism involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Caption: Inhibition of a generic protein kinase signaling pathway.
Conclusion
The spectroscopic characterization of this compound derivatives relies on a combination of powerful analytical techniques. NMR spectroscopy is indispensable for definitive structure elucidation, while UV-Vis and fluorescence spectroscopy are key to understanding their electronic and photophysical properties. While comprehensive photophysical data on the this compound core remains an area for further research, the protocols and comparative data presented herein provide a solid foundation for researchers and professionals working on the development of this promising class of compounds. The standardized methodologies ensure data reproducibility and facilitate the comparison of newly synthesized derivatives, accelerating their journey from the laboratory to potential applications.
References
Illuminating the Core: A Technical Guide to the Fluorescence Properties of Pyrazoloacridines and Related Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence properties of pyrazoloacridines and structurally related pyrazole-fused aza-aromatic compounds. Given the nascent stage of research into the specific photophysical characteristics of pyrazoloacridines, this document extends its scope to include the more extensively studied pyrazolopyridines and pyrazoloquinoxalines. This approach allows for a comprehensive understanding of the foundational fluorescence behavior of the pyrazole core when integrated into larger, nitrogen-rich heterocyclic systems, offering valuable insights for the rational design of novel fluorescent probes and therapeutic agents.
Core Photophysical Data
The fluorescence characteristics of pyrazole-fused heterocycles are highly sensitive to their molecular structure and solvent environment. The following tables summarize key quantitative data from the literature for representative compounds, providing a comparative overview of their absorption and emission maxima, fluorescence quantum yields, and fluorescence lifetimes.
| Compound Class | Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_f) (ns) | Reference |
| Pyrazolo[1,5-a]pyridine | PP-1 | pH 2.4 | - | 445 | 0.64 | - | [1] |
| Pyrazolo[3,4-b]quinoxaline | Phenyl/methyl substituted | Various | ~390 | 460-480 | 0.0075 (ACN) - 0.1287 (n-hexane) | - | |
| Pyrazoline | PYDP | Water | 350 | - | 0.127 | - | [2] |
| Pyrazolo[4,3-b]pyridine | Krishnan et al. (2023) | - | 336 | 440 | 0.35 | - | [3] |
| Fused Pyrazole | Rasin et al. (2024) | - | 325, 372 | 476 | 0.38 | - | [3] |
Key Experimental Protocols
The characterization of the fluorescence properties of pyrazoloacridines and their analogs involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments cited in the literature.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of a fluorescent compound.
Methodology:
-
Instrumentation: A dual-beam UV-Visible spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements are required.
-
Sample Preparation: The compound of interest is dissolved in a spectroscopic grade solvent (e.g., ethanol, DMSO, or a buffer solution) to a final concentration typically in the micromolar range (1-10 µM). The solvent should be chosen based on the solubility of the compound and the desired experimental conditions.
-
Absorption Measurement: The spectrophotometer is first blanked with the solvent used for sample preparation. The absorption spectrum of the sample is then recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λ_abs) is identified from the spectrum.
-
Fluorescence Measurement: The spectrofluorometer is used to record the emission spectrum of the sample. The excitation wavelength is set to the λ_abs determined from the absorption spectrum. The emission is scanned over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission (λ_em) is then determined.
Fluorescence Quantum Yield (Φ_F) Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology:
-
Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.
-
Standard Selection: A common standard is quinine sulfate in 0.1 N H₂SO₄ (Φ_F = 0.56).[1] The standard should absorb at a similar wavelength to the sample.
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Fluorescence Lifetime (τ_f) Measurement
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes in the nanosecond range.
-
Procedure:
-
The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser).
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and a histogram of the number of photons detected versus time is generated.
-
The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time to an exponential function.
-
Visualizing Experimental Workflows
The following diagrams illustrate key processes in the study of the fluorescence properties of novel compounds.
Caption: General experimental workflow for the synthesis and photophysical characterization of novel fluorescent this compound derivatives.
Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.
Signaling Pathways and Applications
While specific signaling pathway diagrams involving pyrazoloacridines are not yet prevalent in the literature, their structural similarity to known DNA intercalators and kinase inhibitors suggests potential applications in tracking cellular processes. The development of this compound-based fluorescent probes could enable the visualization of:
-
DNA dynamics: By designing derivatives that exhibit fluorescence upon intercalation into DNA, it may be possible to monitor DNA replication, damage, and repair in real-time.
-
Enzyme activity: Pyrazoloacridines could be functionalized to act as fluorescent reporters for specific enzyme activities, for instance, by designing a probe that is cleaved by a particular enzyme, leading to a change in its fluorescence signal.
-
Drug delivery and localization: Fluorescently tagged this compound-based drugs would allow for the direct visualization of their uptake, distribution, and accumulation within cells and tissues, providing critical information for drug development.
The exploration of the fluorescence properties of pyrazoloacridines is an emerging field with significant potential. The data and protocols presented in this guide offer a foundation for researchers to build upon, paving the way for the development of novel and powerful tools for scientific discovery and therapeutic innovation.
References
Pyrazoloacridine Derivatives as Potential Telomerase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pyrazoloacridine derivatives as a promising class of compounds for cancer therapy through the inhibition of telomerase. It covers their mechanism of action, synthesis, experimental evaluation protocols, and the cellular pathways they modulate.
Introduction: Targeting Telomerase in Cancer
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, protecting them from degradation and fusion.[1] While its activity is suppressed in most somatic cells, it is reactivated in approximately 90% of human tumors, playing a crucial role in enabling the limitless replicative potential that is a hallmark of cancer.[1] This dependency on telomerase for survival makes it an attractive and highly specific target for anticancer drug development.[2]
Pyrazoloacridines, heterocyclic compounds integrating the structural features of pyrazole and acridine moieties, have emerged as a scaffold of interest. Acridine derivatives, in particular, have been designed to inhibit telomerase by stabilizing G-quadruplex structures formed by telomeric DNA.[3] This guide explores the potential of the this compound framework in this context.
Mechanism of Action: G-Quadruplex Stabilization
The primary proposed mechanism for telomerase inhibition by acridine-based compounds involves their interaction with G-quadruplexes. Telomeric DNA, rich in guanine, can fold into these four-stranded secondary structures. The binding and stabilization of the G-quadruplex at the 3'-overhang of the telomere effectively obstructs the telomerase enzyme from accessing its substrate, leading to the inhibition of telomere elongation. This ultimately triggers cellular senescence or apoptosis (programmed cell death).[4][5]
Caption: Mechanism of telomerase inhibition by G-quadruplex stabilization.
General Synthesis of this compound Derivatives
The synthesis of pyrazolo-fused heterocyclic systems can be achieved through various established organic chemistry methodologies. A common approach involves the construction of the pyrazole ring onto a pre-existing acridine or quinoline scaffold, or vice-versa. Multi-component reactions are often employed for efficiency. The diagram below illustrates a generalized, conceptual workflow for synthesizing these derivatives. Specific reaction conditions depend heavily on the desired substitutions.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocols
Evaluating the potential of this compound derivatives requires a series of robust in vitro assays to determine telomerase inhibition and cellular effects.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is the gold-standard method for measuring telomerase activity. It is a highly sensitive PCR-based assay composed of two main steps: telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.[6]
Detailed Methodology:
-
Cell Lysate Preparation:
-
Harvest approximately 100,000 to 1,000,000 cells and wash with PBS.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., NP-40 lysis buffer).[7]
-
Incubate on ice for 30 minutes to lyse the cells and release cellular contents, including telomerase.[7]
-
Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. The supernatant contains the active telomerase.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay) for normalization.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mix on ice containing TRAP buffer, dNTPs, a non-telomeric substrate primer (TS primer), and the cell extract containing telomerase.
-
Add varying concentrations of the test compound (this compound derivative) or vehicle control.
-
Incubate the reaction at a temperature suitable for telomerase activity (e.g., 25-30°C) for 20-40 minutes. During this step, active telomerase adds TTAGGG repeats to the 3' end of the TS primer.[6][7]
-
-
PCR Amplification:
-
Terminate the extension reaction by heating to 95°C for 5 minutes, which inactivates the telomerase.[7]
-
Add a PCR master mix containing Taq polymerase and a reverse primer (e.g., ACX primer).[1] An internal standard control (ITAS) is often included to monitor for PCR inhibition.[8]
-
Perform 25-30 cycles of PCR amplification (e.g., 95°C for 30s, 52-60°C for 30s, 72°C for 30s).[8]
-
-
Detection and Analysis:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel (10-12%).[8]
-
Visualize the products. Active telomerase will produce a characteristic ladder of bands with 6-base pair increments.
-
Quantify the intensity of the ladder using densitometry. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces telomerase activity by 50%, can be calculated by comparing the band intensity in treated samples to the control.[9]
-
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
Cell Viability / Cytotoxicity Assay
To determine the effect of the compounds on cancer cell proliferation, standard cytotoxicity assays are performed.
Brief Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the this compound derivative for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).[10]
Quantitative Data Presentation
The efficacy of telomerase inhibitors is quantified by their IC50 values. Lower IC50 values indicate higher potency. The following table presents representative IC50 values for various pyrazole and acridine derivatives against telomerase and different cancer cell lines, illustrating the data typically generated in such studies.
| Compound Class | Derivative | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Dihydropyrazole | Compound 13i | Telomerase (TRAP) | - | 0.98 | [11] |
| Aryl-2H-pyrazole | Compound 16A | Telomerase (TRAP) | - | 0.9 | [2] |
| Aryl-2H-pyrazole | Compound 16A | Antiproliferative | SGC-7901 | 18.07 | [2] |
| Aryl-2H-pyrazole | Compound 16A | Antiproliferative | B16-F10 | 5.34 | [2] |
| Acridine | Various | Telomerase (TRAP) | - | 1.3 - 8.0 | [3] |
| Pyrazolopyridine | Compound 7b | Cytotoxicity | MCF-7 | 3.58 | [12] |
| Pyrazolopyridine | Compound 7b | Cytotoxicity | PC-3 | 3.60 | [12] |
Downstream Signaling Pathways: Induction of Apoptosis
Inhibition of telomerase in cancer cells with short telomeres leads to telomere dysfunction.[4] This damage is recognized by the cell's DNA damage response (DDR) machinery, often involving the activation of pathways controlled by proteins like p53.[13] Activation of the DDR can halt the cell cycle and, critically, trigger apoptosis (programmed cell death), often through the mitochondrial (intrinsic) pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspase enzymes that execute cell death.[14][15]
Caption: Signaling pathway from telomerase inhibition to apoptosis.
Conclusion and Future Directions
This compound derivatives represent a compelling scaffold for the development of novel telomerase inhibitors. Their mechanism, centered on the stabilization of G-quadruplex DNA, offers a high degree of selectivity for cancer cells over normal somatic cells. The established protocols for synthesis and evaluation, particularly the TRAP assay, provide a clear path for screening and optimizing new analogues. Future work should focus on structure-activity relationship (SAR) studies to enhance potency and drug-like properties, in vivo evaluation in animal models to confirm efficacy and safety, and exploration of combination therapies with conventional chemotherapeutic agents.
References
- 1. Telomerase Repeated Amplification Protocol (TRAP) [en.bio-protocol.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Human telomerase inhibition by substituted acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Telomerase Repeated Amplification Protocol (TRAP) [bio-protocol.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydropyrazole derivatives as telomerase inhibitors: Structure-based design, synthesis, SAR and anticancer evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles for TERT and Telomerase in Cell Differentiation and Apoptosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inhibition of telomerase enhances apoptosis induced by sodium butyrate via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Biological Activity of Pyrazoloacridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the biological activity of pyrazoloacridines, a class of synthetic heterocyclic compounds that have garnered significant interest in the field of oncology. This document details their mechanism of action, summarizes their cytotoxic effects on various cancer cell lines, and provides established experimental protocols for their biological evaluation.
Core Biological Activity: Dual Inhibition of Topoisomerase I and II
Pyrazoloacridines exert their primary anticancer effects through the dual inhibition of two essential nuclear enzymes: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] These enzymes are critical for resolving DNA topological problems that arise during replication, transcription, and chromosome segregation. By inhibiting both Topo I and Topo II, pyrazoloacridines introduce persistent DNA strand breaks, ultimately triggering a cascade of cellular events that lead to cell cycle arrest and apoptosis (programmed cell death). This dual-targeting mechanism is a key feature that distinguishes pyrazoloacridines from many other anticancer agents that typically inhibit only one of these enzymes.
Quantitative Analysis of Cytotoxic Activity
The anticancer potential of various pyrazoloacridine derivatives has been quantified using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment. The following table summarizes the IC50 values for representative this compound and related pyrazole derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound Derivatives & Analogs | ||||
| WSPP11 | A549 (Lung) | 4.94 | 5-Fluorouracil | - |
| WSPP11 | SiHa (Cervical) | 4.54 | 5-Fluorouracil | - |
| WSPP11 | COLO205 (Colon) | 4.86 | 5-Fluorouracil | - |
| WSPP11 | HepG2 (Liver) | 2.09 | 5-Fluorouracil | - |
| Pyrazolopyrimidine Derivatives | ||||
| Compound 10e | MCF-7 (Breast) | 11 | - | - |
| Compound 10d | MCF-7 (Breast) | 12 | - | - |
| Pyrazolo[4,3-c]pyridine Derivatives | ||||
| Compound 41 | MCF7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) |
| Compound 41 | HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) |
| Compound 42 | HCT116 (Colon) | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) |
| 1,3,4-Triarylpyrazoles | ||||
| Compound 55 | MCF7 (Breast) | 6.53 | Doxorubicin | 45.0 |
| Compound 55 | A549 (Lung) | 26.40 | Doxorubicin | 48.8 |
| Compound 55 | HCT116 (Colon) | 59.84 | Doxorubicin | 65.1 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.
Topoisomerase I and II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I and II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I and II enzymes
-
Assay buffers specific for Topo I and Topo II
-
This compound compound (or derivative)
-
DNA loading dye
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE or TAE)
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Protocol:
-
Prepare reaction mixtures containing the respective assay buffer, supercoiled plasmid DNA, and varying concentrations of the this compound compound.
-
Initiate the reaction by adding Topoisomerase I or II to the respective tubes. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (containing SDS and proteinase K).
-
Add DNA loading dye to each sample.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.
-
Inhibition is determined by the reduction in the amount of relaxed DNA (for Topo I) or decatenated DNA (for Topo II) compared to the positive control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells of interest
-
Cell culture medium and supplements
-
This compound compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content of individual cells is measured by the intensity of the PI fluorescence.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells of interest
-
Cell culture medium and supplements
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells with the this compound compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizing Molecular Mechanisms and Experimental Processes
Signaling Pathway of this compound-Induced Cell Death
The inhibition of topoisomerases by pyrazoloacridines leads to the formation of DNA double-strand breaks (DSBs). This damage activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and orchestrates cellular responses. Key kinases in this pathway, ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated and subsequently phosphorylate downstream effectors like Chk1 and Chk2.[2][3][4] This signaling cascade ultimately leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis.
Experimental Workflow for Biological Evaluation
The biological evaluation of this compound derivatives typically follows a hierarchical screening process. This workflow begins with broad cytotoxicity screening against a panel of cancer cell lines to identify potent compounds. Promising candidates are then subjected to more detailed mechanistic studies to elucidate their mode of action, including assays for topoisomerase inhibition, cell cycle perturbation, and apoptosis induction.
References
in silico modeling of pyrazoloacridine-DNA interaction
An In-depth Technical Guide to the In Silico Modeling of Pyrazoloacridine-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoloacridines are a class of synthetic heterocyclic compounds that have garnered significant interest in oncology due to their potent anticancer properties. Their primary mechanism of action involves interaction with DNA, leading to the disruption of essential cellular processes. This technical guide provides a comprehensive overview of the in silico methodologies used to model and analyze the interaction between this compound derivatives and DNA. It details the computational workflows, summarizes key quantitative data from various studies, and outlines the experimental protocols crucial for validating computational findings. This document serves as a resource for researchers engaged in the rational design and development of novel DNA-targeting anticancer agents.
Introduction to Pyrazoloacridines
This compound (PZA) is a rationally synthesized acridine derivative developed as an anticancer agent.[1] Acridines are known intercalating agents, meaning they can insert themselves between the base pairs of DNA, disrupting its structure and function.[2] PZA distinguishes itself through a unique mechanism, acting as a dual inhibitor of DNA topoisomerase I and topoisomerase II.[1] This mode of action contributes to its broad-spectrum antitumor activity observed in preclinical models.[1] Furthermore, PZA demonstrates several advantageous properties, including selectivity for solid tumors, activity against hypoxic and non-cycling cells, and the ability to overcome multidrug resistance phenotypes.[1][3] These characteristics make pyrazoloacridines and their derivatives a promising scaffold for the development of new cancer therapeutics.
The Molecular Mechanism: DNA Interaction
The anticancer effects of pyrazoloacridines are rooted in their interaction with DNA. The planar aromatic structure of the acridine core is crucial for this activity, allowing the molecule to insert into the DNA double helix. This interaction can occur in several ways, with intercalation being the most prominent.
-
DNA Intercalation: The flat, polycyclic ring system of this compound stacks between the base pairs of the DNA helix. This insertion unwinds and lengthens the DNA structure, physically obstructing the processes of replication and transcription and ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: this compound is suggested to be a dual inhibitor of topoisomerase I and II.[1] These enzymes are vital for resolving DNA topological problems during replication and transcription. By stabilizing the transient topoisomerase-DNA cleavage complex, the drug leads to the accumulation of permanent DNA strand breaks, triggering cell death.
-
Groove Binding: While intercalation is a primary mode, some derivatives may also interact with the minor or major grooves of DNA, a common binding mode for various small molecules.[4]
In Silico Modeling Workflow for this compound-DNA Interaction
Computational modeling is an indispensable tool for elucidating the molecular details of drug-DNA interactions at an atomic level. It provides insights into binding modes, affinities, and the stability of the resulting complex. A typical in silico workflow involves molecular docking followed by molecular dynamics simulations for refinement and validation.
Caption: General workflow for in silico analysis of drug-DNA interactions.
Quantitative Data from Computational Studies
Various computational studies have been performed on pyrazole derivatives to quantify their interaction with DNA and other cancer-related targets. The data below is compiled from multiple sources and showcases typical results obtained from such analyses.
Table 1: Molecular Docking Scores of Pyrazole Derivatives
| Compound Class | Target | Docking Score (kcal/mol) | Reference |
| Pyrazolo[3,4-b]pyridine Derivatives | Tropomyosin Receptor Kinase A (TRKA) | -12.672 to -14.169 | [5] |
| Pyrazole Derivative M74 | c-KIT Protein | -9.2 | [6] |
| Pyrazole Derivative M36 | C-RAF Protein | -9.7 | [6] |
| Pyrazole Derivatives | Cytochrome P450 17A1 (CYP17) | -3.7 to -10.4 | [6] |
| Pyrazoline Derivative (4b) | DNA | -8.48 | [7] |
| Pyrazole-Pyrazoline Hybrid (9d) | EGFR Tyrosine Kinase | -4.32 | [8] |
Table 2: Binding Free Energy from MD Simulations
| Compound | Target | Binding Free Energy (ΔG) (kcal/mol) | Method | Reference |
| Pyrazolo[3,4-d]Pyrimidinone (5k) | Cyclooxygenase-2 (COX-2) | -10.57 | MM/PBSA | [9] |
| Celecoxib (Reference) | Cyclooxygenase-2 (COX-2) | -10.19 | MM/PBSA | [9] |
| Pyrazolo[3,4-d]Pyrimidinone (5k) | Cyclooxygenase-1 (COX-1) | -6.19 | MM/PBSA | [9] |
| Pyrazole-Pyrazoline Hybrid (9d) | EGFR Tyrosine Kinase | -43.65 | MM/GBSA | [8] |
Table 3: Experimentally Determined DNA Binding Constants
| Compound Class | DNA Type | Binding Constant (Kb) (M-1) | Reference |
| Pyrazoline Chalcones (4a-4f) | Calf Thymus DNA | 1.22 x 103 to 6.81 x 104 | [7] |
| Pyrazoline Derivative (4b) | Calf Thymus DNA | 4.95 x 104 | [7] |
| Pyrimidine Derivatives (10a, 10f) | Calf Thymus DNA | 4.44 x 106, 4.59 x 106 | [10] |
| Pyrazine-bipyrazole Au(III) Complexes | DNA | 5.4 x 104 to 2.17 x 105 | [11] |
| Pyrazoline-based Metal Complexes (Fe) | DNA | 6.72 x 105 | [12] |
| 7H-pyridocarbazole dimers | DNA | 5 x 105 to 2 x 107 (at pH 7.4) | [13] |
Methodologies and Experimental Protocols
The validation of in silico predictions is paramount. Biophysical techniques are employed to confirm the binding mode and affinity of this compound derivatives with DNA.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the DNA target, typically from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.[14]
-
Generate a 3D structure of the this compound derivative and optimize its geometry using a suitable force field (e.g., OPLS_2005).[14]
-
-
Grid Generation: Define a grid box that encompasses the binding site on the DNA molecule.[14]
-
Docking Execution:
-
Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, Glide Standard Precision) to explore possible binding poses of the ligand within the defined grid.[14][15]
-
The program will generate multiple binding conformations and rank them based on a scoring function, which estimates the binding free energy.
-
-
Analysis: Analyze the top-ranked poses to identify the most stable binding mode, examining key interactions like hydrogen bonds and hydrophobic contacts.[16]
Molecular Dynamics (MD) Simulation Protocol
MD simulations are used to study the physical movement of atoms and molecules, providing insights into the stability of the drug-DNA complex over time.
-
System Setup:
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.[17]
-
-
Production Run:
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the complex throughout the simulation.[8][17]
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the DNA upon ligand binding.[8]
-
Interaction Analysis: Monitor hydrogen bonds and other non-covalent interactions between the drug and DNA over time.
-
UV-Visible Spectrophotometry Protocol
This technique is used to confirm the interaction and determine the binding constant (Kb).
-
Preparation: Prepare a stock solution of Calf Thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl) and determine its concentration spectrophotometrically. Prepare a stock solution of the this compound compound.
-
Titration: Keep the concentration of the compound constant while incrementally adding aliquots of the CT-DNA solution.
-
Measurement: Record the UV-Vis absorption spectrum after each addition of DNA.[10][18]
-
Analysis: An interaction is indicated by changes in the absorption spectrum (hyperchromism or hypochromism). The binding constant (Kb) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or similar models.[10]
Circular Dichroism (CD) Spectroscopy Protocol
CD spectroscopy is sensitive to the secondary structure of DNA and can provide evidence for intercalation.
-
Sample Preparation: Prepare solutions of CT-DNA in the absence and presence of the this compound compound.
-
Measurement: Record the CD spectrum of DNA alone and then after the addition of the compound.
-
Analysis: Intercalation typically causes a significant increase in the positive band and a decrease in the negative band of the DNA CD spectrum, indicating a stabilization of the B-form DNA helix.[19]
-
Thermal Denaturation: Perform CD melting experiments by monitoring the CD signal at a specific wavelength while increasing the temperature. An increase in the melting temperature (Tm) of DNA in the presence of the compound indicates stabilization of the double helix, which is characteristic of intercalators.[17]
Cellular Pathways and Downstream Effects
The binding of this compound to DNA initiates a cascade of cellular events that contribute to its anticancer activity. The primary consequence is the disruption of DNA-dependent processes, leading to cell cycle arrest and the induction of apoptosis.
Caption: Downstream effects of this compound-DNA interaction.
Studies have shown that this compound can cause cell cycle arrest in the G1 and G2 phases.[20] This arrest prevents damaged cells from progressing through the cell cycle and proliferating. If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis, effectively eliminating the cancerous cell.
Conclusion and Future Perspectives
In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a powerful framework for understanding the intricate interactions between this compound derivatives and DNA. These computational techniques allow for the rapid screening of new compounds, prediction of their binding affinities, and detailed characterization of their binding modes at an atomic level. The quantitative data derived from these models, when coupled with experimental validation through biophysical assays, accelerates the structure-based design of more potent and selective anticancer agents. Future work in this field will likely involve the use of more advanced simulation techniques, such as enhanced sampling methods and quantum mechanics/molecular mechanics (QM/MM), to further refine our understanding and predictive capabilities in the development of next-generation DNA-targeting drugs.
References
- 1. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An ecofriendly synthesis and DNA binding interaction study of some pyrazolo [1,5-a]pyrimidines derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1 H-pyrazole chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. DNA interaction, anticancer, cytotoxicity and genotoxicity studies with potential pyrazine-bipyrazole dinuclear µ-oxo bridged Au(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, DNA binding, hemolysis assays and anticancer studies of copper(II), nickel(II) and iron(III) complexes of a pyrazoline-based ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA intercalating compounds as potential antitumor agents. 2. Preparation and properties of 7H-pyridocarbazole dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[1,2,3,4]tetrazine-3-one Derivatives with c-Myc G4-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxic synergy between this compound (NSC 366140) and cisplatin in vitro: inhibition of platinum-DNA adduct removal - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pyrazoloacridines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed laboratory protocols and application notes for the synthesis of pyrazoloacridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry.
Pyrazoloacridines are fused heterocyclic systems that have garnered considerable interest in the field of drug discovery due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and antidiabetic agents. The following sections detail established synthetic methodologies for different isomers of pyrazoloacridines, including quantitative data and step-by-step experimental protocols.
I. Synthesis of Pyrazolo[4,3-b]pyridines via SNAr and Modified Japp-Klingemann Reaction
An efficient one-pot method for the synthesis of pyrazolo[4,3-b]pyridines has been developed, starting from readily available 2-chloro-3-nitropyridines. This procedure involves a sequence of a nucleophilic aromatic substitution (SNAr) reaction, followed by a modified Japp-Klingemann reaction.[1][2][3][4] This approach offers operational simplicity and utilizes stable arenediazonium tosylates.[1][2][3][4]
Quantitative Data for Pyrazolo[4,3-b]pyridine Synthesis
| Compound | Starting Material (2a-c) | Aryl Substituent (from diazonium salt) | Yield (%) | Melting Point (°C) |
| 5a | 2a | 2-cyanophenyl | 85 | 210-211 |
| 5f | 2a | 2-chlorophenyl | 72 | 234-235 |
| 5g | 2a | 3-chlorophenyl | 88 | 215-216 |
| 5h | 2a | 4-chlorophenyl | 91 | 240-241 |
| 5i | 2b | 4-chlorophenyl | 82 | 228-229 |
| 5j | 2c | 4-chlorophenyl | 75 | 219-220 |
| 5k | 2a | 4-bromophenyl | 89 | 243-244 |
| 5l | 2a | 4-fluorophenyl | 81 | 225-226 |
| 5m | 2a | 4-methylphenyl | 78 | 218-219 |
| 5n | 2a | 4-methoxyphenyl | 76 | 205-206 |
| 5o | 2a | 3-nitrophenyl | 65 | 255-256 |
| 5p | 2a | 4-nitrophenyl | 70 | >260 |
| 5q | 2a | phenyl | 83 | 198-199 |
| 5r | 2b | phenyl | 79 | 201-202 |
| 5s | 2c | phenyl | 71 | 190-191 |
Data extracted from a study by Nikol'skiy et al. (2023).[1]
Experimental Protocol: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines (5a-s)
Materials:
-
Substituted 2-chloro-3-nitropyridine derivative (2a-c)
-
Ethyl acetoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Substituted aniline
-
Sodium nitrite (NaNO₂)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetonitrile (MeCN)
-
Pyrrolidine
-
Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Synthesis of Pyridinyl Keto Esters (Intermediate):
-
To a solution of the corresponding 2-chloro-3-nitropyridine (20 mmol) and ethyl acetoacetate (25 mmol) in 35 mL of DMF, add anhydrous K₂CO₃ (40 mmol).
-
Stir the reaction mixture at 60 °C for 2-6 hours (monitor by TLC).
-
Pour the mixture into 150 mL of water and acidify with concentrated HCl to a pH of 3.
-
Extract the product with CHCl₃.
-
Dry the combined organic phase over anhydrous Na₂SO₄, evaporate the solvent, and purify the residue by column chromatography.
-
-
Synthesis of Aryldiazonium Tosylates (3):
-
This procedure should be performed in a well-ventilated fume hood.
-
To a stirred solution of the corresponding aniline (10 mmol) in 20 mL of MeCN, add p-TsOH·H₂O (12 mmol) at room temperature.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of NaNO₂ (11 mmol) in 5 mL of water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting suspension for 30 minutes at 0-5 °C.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the aryldiazonium tosylate.
-
-
One-Pot Synthesis of Pyrazolo[4,3-b]pyridines (5):
-
To a solution of the pyridinyl keto ester (0.5 mmol) in 10 mL of MeCN, add the corresponding aryldiazonium tosylate (0.6 mmol).
-
Add pyrrolidine (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature for 1-3 hours (monitor by TLC).
-
Pour the reaction mixture into 50 mL of water and extract with CHCl₃ (3 x 20 mL).
-
Dry the combined organic phase over anhydrous Na₂SO₄ and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis Workflow
Caption: One-pot synthesis of pyrazolo[4,3-b]pyridines.
II. Synthesis of Pyrazolo[3,4-a]acridines
A straightforward protocol for the synthesis of pyrazolo[3,4-a]acridines has been reported, which involves a one-pot Friedländer synthesis of the acridone core, followed by reaction with ethyl formate and hydrazine hydrate.[5]
Experimental Protocol: Synthesis of Pyrazolo[3,4-a]acridines
Materials:
-
2-Amino-5-chloro or nitro substituted benzophenone
-
1,3-Cyclic diketone (e.g., dimedone)
-
Eaton's reagent (P₂O₅/MeSO₃H)
-
Ethyl formate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Synthesis of Acridone Intermediate:
-
In a one-pot reaction, mix the 2-amino-5-chloro or nitro substituted benzophenone with a 1,3-cyclic diketone.
-
Add freshly prepared Eaton's reagent.
-
The reaction proceeds without a solvent.
-
Purify the resulting acridone intermediate.
-
-
Formylation of Acridone:
-
To a suspension of sodium hydride in anhydrous THF, add the acridone intermediate.
-
Add ethyl formate and stir the mixture.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction and extract the formylated product.
-
-
Synthesis of Pyrazolo[3,4-a]acridine:
-
Dissolve the formylated acridone in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture.
-
Cool the reaction mixture to allow the pyrazolo[3,4-a]acridine product to precipitate.
-
Filter and recrystallize the product.
-
Synthesis Workflow
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles | Semantic Scholar [semanticscholar.org]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the In Vitro Biological Evaluation of Pyrazoloacridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoloacridines are a class of synthetic heterocyclic compounds that have garnered significant interest in oncology research due to their potent anticancer activities. These compounds are known to exert their effects through various mechanisms, primarily as dual inhibitors of DNA topoisomerase I and II, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3] This document provides detailed application notes and protocols for the in vitro biological evaluation of pyrazoloacridine derivatives, designed to assist researchers in the systematic assessment of their therapeutic potential.
Data Presentation: Comparative Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various this compound and related pyrazole derivatives against a panel of human cancer cell lines. This data allows for a comparative analysis of the potency and selectivity of these compounds.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (PZA) | Various solid tumor cells | Solid Tumors | 2-4 (catalytic inhibition) | [2][3] |
| Pyrazolo[1,5-a]indole derivative (GS-5) | Human cancer cell lines | Various | ~10 (Topo I), 10-30 (Topo II) | [4] |
| Pyrazole-platinum complex (PtPz1) | MCF-7 | Breast Cancer | Not specified, stronger than cisplatin | [5] |
| Pyrazole-platinum complex (PtPz2) | MCF-7 | Breast Cancer | Not specified, stronger than cisplatin | [5] |
| Pyrazole-platinum complex (PtPz3) | MDA-MB-231 | Breast Cancer | Not specified, stronger than cisplatin | [5] |
| Pyrazolo[4,3-f]quinoline derivative (1M) | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | Gastric, Renal, Colon, Breast, Lung, Prostate | < 8 | [6] |
| Pyrazolo[4,3-f]quinoline derivative (2E) | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | Gastric, Renal, Colon, Breast, Lung, Prostate | < 8 | [6] |
| Pyrazolo[4,3-f]quinoline derivative (2P) | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | Gastric, Renal, Colon, Breast, Lung, Prostate | < 8 | [6] |
| Pyrazole derivative (3f) | MDA-MB-468 | Triple Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [7][8] |
| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 | Lung Cancer | Not specified, remarkable cytotoxicity | [9] |
| Pyrazole-oxindole conjugate (6h) | Jurkat | T-cell Leukemia | 4.36 | [10] |
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines by measuring cell viability.[11]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivative in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound derivatives.[5][7]
Materials:
-
Human cancer cell lines
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of this compound derivatives on cell cycle distribution.[5][7][12]
Materials:
-
Human cancer cell lines
-
This compound derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells and treat with the this compound derivative as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
DNA Topoisomerase I and II Inhibition Assay
This assay evaluates the ability of this compound derivatives to inhibit the catalytic activity of DNA topoisomerases I and II.[2][3][4]
Materials:
-
Purified human topoisomerase I and II enzymes
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffers for Topo I and Topo II
-
ATP (for Topo II assay)
-
This compound derivative
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., Ethidium Bromide)
Protocol:
-
Topo I Inhibition:
-
Set up reaction mixtures containing supercoiled DNA, Topo I reaction buffer, and various concentrations of the this compound derivative.
-
Initiate the reaction by adding purified Topo I enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
-
Topo II Inhibition:
-
Set up reaction mixtures containing supercoiled DNA, Topo II reaction buffer, ATP, and various concentrations of the this compound derivative.
-
Initiate the reaction by adding purified Topo II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction.
-
-
Analysis:
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA dye and visualize under UV light.
-
Inhibition is observed as a decrease in the formation of relaxed DNA (for Topo I) or decatenated DNA (for Topo II) compared to the control.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the in vitro evaluation of this compound derivatives.
Caption: Signaling pathways for this compound-induced apoptosis.
References
- 1. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound (NSC 366140) on DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effect of this compound (NSC 366140) on DNA topoisomerases I and II. | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 9. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyrazoloacridine in Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazoloacridine and its derivatives in cancer cell line screening. This document includes detailed experimental protocols for key assays, a summary of the cytotoxic activity of various this compound compounds, and a description of their primary mechanisms of action, including dual topoisomerase inhibition, induction of apoptosis, and cell cycle arrest.
Introduction to Pyrazoloacridines
Pyrazoloacridines are a class of synthetic heterocyclic compounds that have demonstrated significant potential as anticancer agents. Structurally, they feature a fused pyrazole and acridine ring system. This unique structure allows them to function as DNA intercalating agents and inhibitors of key cellular enzymes involved in cell proliferation and survival. The lead compound, this compound (PZA), has been the subject of clinical investigation and has shown a broad spectrum of antitumor activity.[1] Its derivatives are being actively explored to enhance efficacy and selectivity against various cancer types.
The primary mechanism of action for many pyrazoloacridines is the dual inhibition of DNA topoisomerase I and II.[1][2] Unlike other topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, pyrazoloacridines appear to inhibit the catalytic activity of these enzymes.[2] Furthermore, these compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, making them promising candidates for further drug development.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound and related pyrazole derivatives against a panel of human cancer cell lines.
Table 1: IC50 Values of this compound Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| WSPP11 | A549 | Lung Carcinoma | 4.94 | [3] |
| SiHa | Cervical Cancer | 4.54 | [3] | |
| COLO205 | Colon Cancer | 4.86 | [3] | |
| HepG2 | Hepatocellular Carcinoma | 2.09 | [3] | |
| Compound 5 | HT1080 | Fibrosarcoma | 96.25 | [4] |
| Hela | Cervical Cancer | 74.8 | [4] | |
| Caco-2 | Colorectal Adenocarcinoma | 76.92 | [4] | |
| A549 | Lung Carcinoma | 148 | [4] | |
| Compound 7 | HT1080 | Fibrosarcoma | 43.75 | [4] |
| Hela | Cervical Cancer | 17.50 | [4] | |
| Caco-2 | Colorectal Adenocarcinoma | 73.08 | [4] | |
| A549 | Lung Carcinoma | 68.75 | [4] | |
| Compound 22 | MCF7 | Breast Adenocarcinoma | 2.82 - 6.28 | [2] |
| A549 | Lung Carcinoma | 2.82 - 6.28 | [2] | |
| HeLa | Cervical Cancer | 2.82 - 6.28 | [2] | |
| PC3 | Prostate Cancer | 2.82 - 6.28 | [2] | |
| Compound 23 | MCF7 | Breast Adenocarcinoma | 2.82 - 6.28 | [2] |
| A549 | Lung Carcinoma | 2.82 - 6.28 | [2] | |
| HeLa | Cervical Cancer | 2.82 - 6.28 | [2] | |
| PC3 | Prostate Cancer | 2.82 - 6.28 | [2] | |
| Compound 31 | A549 | Lung Carcinoma | 42.79 | [2] |
| Compound 32 | A549 | Lung Carcinoma | 55.73 | [2] |
| Compound 43 | MCF7 | Breast Adenocarcinoma | 0.25 | [2] |
| Compound 24 | A549 | Lung Carcinoma | 8.21 | [2] |
| HCT116 | Colorectal Carcinoma | 19.56 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. The data presented here is for comparative purposes.
Mechanisms of Action
Dual Inhibition of Topoisomerase I and II
Pyrazoloacridines are potent inhibitors of both topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication, transcription, and recombination.[1][2] Unlike conventional topoisomerase poisons that trap the enzyme-DNA covalent complex, pyrazoloacridines inhibit the catalytic activity of these enzymes, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA strand breaks and ultimately triggers cell death.
Induction of Apoptosis
This compound derivatives have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This process is mediated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Key events include the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also disrupted, favoring apoptosis.
Cell Cycle Arrest
Treatment with pyrazoloacridines can lead to the arrest of the cell cycle at different phases, primarily at the G1/S and G2/M transitions. This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Inhibition of CDK2/Cyclin E complexes can lead to a G1 arrest, while inhibition of CDK1/Cyclin B complexes can cause a G2/M arrest.
Experimental Protocols
The following are detailed protocols for key experiments used in the screening and characterization of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound compound/derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the this compound compound at the desired concentration for the specified time.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the this compound compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 10 µL of Propidium Iodide and incubate for 15 minutes in the dark.
-
Analyze the samples by flow cytometry.
Topoisomerase I and II Relaxation Assay
This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerases.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I and II enzymes
-
Reaction buffers for each enzyme
-
This compound compound
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Protocol:
-
Set up reaction mixtures containing the reaction buffer, supercoiled DNA, and varying concentrations of the this compound compound.
-
Add Topoisomerase I or II to the respective reaction mixtures. Include a no-enzyme control and a no-inhibitor control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by running the samples on an agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in supercoiled DNA.
Conclusion
Pyrazoloacridines represent a promising class of anticancer compounds with a multifaceted mechanism of action. Their ability to dually inhibit topoisomerases I and II, induce apoptosis, and cause cell cycle arrest makes them attractive candidates for further preclinical and clinical development. The protocols and data presented in these application notes provide a valuable resource for researchers screening and characterizing these and other novel anticancer agents.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazoloacridine in Drug-Resistant Cancer Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoloacridine and its derivatives represent a promising class of anti-cancer agents that have demonstrated significant efficacy in preclinical models of drug-resistant cancers.[1][2] Unlike many conventional chemotherapeutics that are susceptible to efflux by multidrug resistance (MDR) transporters, pyrazoloacridines have shown the ability to circumvent these resistance mechanisms, making them a subject of considerable interest in oncology research.[1][3] This document provides a detailed overview of the application of this compound in drug-resistant cancer models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
This compound's unique mechanism of action is believed to involve the dual inhibition of topoisomerase I and II, enzymes critical for DNA replication and repair.[2] This dual targeting may contribute to its potency and ability to overcome resistance. Furthermore, studies have indicated that this compound's cytotoxicity can be independent of p53 function, a protein often mutated in resistant tumors, further highlighting its potential in treating refractory cancers.[3]
Mechanism of Action in Drug-Resistant Cancers
The primary mechanism by which this compound exerts its anticancer effects is through the inhibition of DNA topoisomerases I and II. By stabilizing the enzyme-DNA complex, it introduces DNA strand breaks, ultimately leading to apoptosis. In the context of drug resistance, this compound exhibits several key advantages:
-
Circumvention of Efflux Pumps: It has been shown to be effective against cancer cells that overexpress P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein (MRP), two of the most common ATP-binding cassette (ABC) transporters responsible for pumping chemotherapeutic drugs out of cancer cells.[2][4] While the exact mechanism of evasion is still under investigation, it is hypothesized that this compound may either not be a substrate for these pumps or may inhibit their function.
-
Activity in p53-Mutated Cancers: Many drug-resistant tumors harbor mutations in the p53 tumor suppressor gene, rendering them resistant to apoptosis induced by conventional DNA damaging agents. This compound has demonstrated efficacy in neuroblastoma cell lines lacking functional p53, suggesting a p53-independent mechanism of cell killing.[3]
While direct evidence linking this compound to the modulation of major signaling pathways such as PI3K/Akt or MAPK/ERK in the context of drug resistance is still emerging, related compounds like pyrazolo[3,4-d]pyrimidines have been shown to inhibit P-gp ATPase activity.[1][5] This suggests a potential avenue of investigation for this compound's mechanism in overcoming P-gp-mediated resistance.
Quantitative Data: Efficacy of this compound
The following table summarizes the cytotoxic activity of this compound (PZA) in a panel of drug-sensitive and multidrug-resistant (MDR) human neuroblastoma cell lines. The data is presented as the lethal concentration required to kill 90% of the cells (LC90).
| Cell Line | p53 Status | Resistance Status | PZA LC90 (µM) |
| Drug-Sensitive | |||
| SK-N-AS | Mutated | Sensitive | 0.01 - 1.1 |
| SK-N-BE(2) | Mutated | Sensitive | 0.01 - 1.1 |
| SK-N-DZ | Wild-type | Sensitive | 0.01 - 1.1 |
| SK-N-FI | Wild-type | Sensitive | 0.01 - 1.1 |
| SK-N-MC | Wild-type | Sensitive | 0.01 - 1.1 |
| SK-N-SH | Wild-type | Sensitive | 0.01 - 1.1 |
| LA-N-1 | Wild-type | Sensitive | 0.01 - 1.1 |
| LA-N-2 | Wild-type | Sensitive | 0.01 - 1.1 |
| LA-N-5 | Wild-type | Sensitive | 0.01 - 1.1 |
| LA-N-6 | Wild-type | Sensitive | 0.01 - 1.1 |
| CHP-126 | Wild-type | Sensitive | 0.01 - 1.1 |
| CHP-134 | Wild-type | Sensitive | 0.01 - 1.1 |
| Multidrug-Resistant | |||
| BE(2)-C/CHb | Mutated | MDR | 0.9 - 2.1 |
| MC-IXC | Wild-type | MDR | 0.8 - 2.4 |
| SH-SY5Y/CHb | Wild-type | MDR | 0.8 - 2.4 |
| LA-N-1/CHb | Wild-type | MDR | 0.8 - 2.4 |
| LA-N-5/CHb | Wild-type | MDR | 0.8 - 2.4 |
| LA-N-6/CHb | Mutated | MDR | 0.9 - 2.1 |
| CHP-126/CHb | Mutated | MDR | 0.9 - 2.1 |
| CHP-134/CHb | Mutated | MDR | 0.9 - 2.1 |
| N-AS/CHb | Mutated | MDR | 0.9 - 2.1 |
| N-DZ/CHb | Mutated | MDR | 0.9 - 2.1 |
Data extracted from a study on neuroblastoma cell lines, where LC90 values for the sensitive and resistant groups were reported as ranges.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on drug-resistant cancer cell lines.
Materials:
-
Drug-resistant and corresponding sensitive parental cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time period. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for P-glycoprotein and Topoisomerase
This protocol is for assessing the expression levels of P-glycoprotein and topoisomerase in response to this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-P-glycoprotein, anti-Topoisomerase I/II, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Model of Drug-Resistant Cancer
This protocol outlines the establishment of a drug-resistant tumor xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Drug-resistant cancer cells (e.g., Adriamycin-resistant B16 melanoma)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest drug-resistant cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Drug Treatment: When tumors reach a certain size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound (and vehicle for the control group) according to the desired dose and schedule (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blot).
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for evaluating this compound.
Caption: this compound's mechanism of action.
Caption: this compound signaling pathway.
References
- 1. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the pyrazoloacridines against multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is active in multidrug-resistant neuroblastoma cell lines with nonfunctional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrazoloacridine in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazoloacridine (PZA, NSC 366140), a novel acridine derivative, in combination chemotherapy studies. The information compiled from preclinical and clinical research highlights its synergistic potential with various anticancer agents, offering a rationale for further investigation and development.
Introduction
This compound has demonstrated a unique preclinical profile, including activity against solid tumors, hypoxic and non-cycling cells, and multidrug-resistant cell lines.[1][2] While single-agent activity in clinical trials has been modest, its distinct mechanism of action makes it a compelling candidate for combination therapies.[3][4] This document summarizes key findings from studies combining this compound with platinum-based agents and topoisomerase poisons, providing quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action.
Data Presentation: Synergistic Efficacy of this compound Combinations
The synergistic potential of this compound in combination with other chemotherapeutic agents has been evaluated in various cancer cell lines. The tables below summarize the 50% inhibitory concentrations (IC50) for each agent alone and in combination, along with the Combination Index (CI) values, as determined by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Cytotoxicity of this compound and Doxorubicin
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Combination Index (CI) at IC50 |
| SW-620 (Colon) | This compound | 1.5 | - | - |
| Doxorubicin | 0.03 | 0.015 | ~0.75[6] | |
| SW620/AD-300 (Colon, Doxorubicin-Resistant) | This compound | 1.8 | - | - |
| Doxorubicin | 0.6 | 0.08 | ~0.6[6] | |
| MCF-7 (Breast) | This compound | 5.0 | - | - |
| Doxorubicin | 2.1 | 0.75 | 0.05 - 0.5[6] | |
| MCF-7/TH (Breast, Doxorubicin-Resistant) | This compound | 5.0 | - | - |
| Doxorubicin | 19.8 | 2.61 | 0.15 - 0.9[6] |
Table 2: Synergistic Cytotoxicity of this compound and Etoposide
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Combination Index (CI) at IC50 |
| SW-620 (Colon) | This compound | 1.5 | - | - |
| Etoposide | 1.2 | 0.4 | ~0.8[6] | |
| SW620/AD-300 (Colon, Doxorubicin-Resistant) | This compound | 1.8 | - | - |
| Etoposide | 2.5 | 0.6 | ~0.7[6] |
Table 3: Synergistic Cytotoxicity of this compound and Topotecan
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Combination Index (CI) at IC50 |
| SW-620 (Colon) | This compound | 1.5 | - | - |
| Topotecan | 0.8 | 0.25 | ~0.7[6] | |
| SW620/AD-300 (Colon, Doxorubicin-Resistant) | This compound | 1.8 | - | - |
| Topotecan | 1.5 | 0.3 | ~0.5[6] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity and Synergy using a Soft Agar Clonogenic Assay
This protocol is adapted from methodologies used in the evaluation of this compound combinations.[3][6]
Objective: To assess the long-term cytotoxic effects of single agents and drug combinations on the colony-forming ability of cancer cells in an anchorage-independent manner.
Materials:
-
Cancer cell lines (e.g., SW-620, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Agarose, high purity
-
This compound and other chemotherapeutic agents (e.g., Doxorubicin)
-
6-well plates
-
Sterile conical tubes and pipettes
-
Incubator (37°C, 5% CO2)
-
Crystal Violet staining solution (0.05% Crystal Violet in 20% ethanol)
Procedure:
-
Preparation of Agar Layers:
-
Bottom Layer (0.6% Agar):
-
Prepare a 1.2% agarose solution in sterile water and autoclave.
-
Prepare a 2x complete cell culture medium.
-
In a sterile tube, mix equal volumes of the 1.2% agarose solution (kept at 42°C in a water bath) and the 2x complete medium (warmed to 37°C).
-
Immediately dispense 1.5 mL of this 0.6% agar mixture into each well of a 6-well plate.
-
Allow the bottom layer to solidify at room temperature in a sterile hood for at least 30 minutes.
-
-
Top Layer (0.3% Agar) with Cells:
-
Prepare a 0.6% agarose solution and a 2x complete medium as described above.
-
Trypsinize and count the cells. Prepare a cell suspension at a concentration of 1 x 10^4 cells/mL in complete medium.
-
In a sterile tube, mix equal volumes of the 0.6% agarose solution (at 42°C) and the 2x complete medium containing the desired final drug concentrations (or vehicle control).
-
Add the cell suspension to the agar-medium mixture to achieve a final cell density of 5,000 cells per well.
-
-
-
Drug Treatment:
-
Prepare stock solutions of this compound and the combination agent.
-
For single-agent dose-response curves, add a range of drug concentrations to the top layer mixture.
-
For combination studies, add both drugs at a fixed, non-antagonistic ratio (e.g., based on the ratio of their individual IC50 values) to the top layer mixture.
-
-
Plating and Incubation:
-
Carefully layer 1.5 mL of the top agar/cell/drug mixture onto the solidified bottom layer in each well.
-
Allow the top layer to solidify at room temperature for 30-60 minutes.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days, or until colonies are visible.
-
Feed the cells weekly by adding 200 µL of complete medium to the top of each well.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding 1 mL of Crystal Violet solution to each well and incubating for 1 hour at room temperature.
-
Wash the wells gently with water to remove excess stain.
-
Count the number of colonies (typically >50 cells) in each well using a microscope or a colony counter.
-
-
Data Analysis (Synergy Determination):
-
Calculate the fraction of colonies affected (Fa) for each drug concentration and combination compared to the vehicle-treated control.
-
Use the Chou-Talalay method and a suitable software (e.g., CompuSyn) to calculate the Combination Index (CI).
-
Protocol 2: Assessment of Inhibition of Platinum-DNA Adduct Removal
This protocol is a conceptualized procedure based on the mechanism of synergy described for this compound and cisplatin.[5]
Objective: To determine if this compound inhibits the repair of cisplatin-induced DNA adducts.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Cisplatin and this compound
-
DNA isolation kit
-
Method for quantifying platinum-DNA adducts (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or an antibody-based method like ELISA)
Procedure:
-
Cell Treatment:
-
Seed A549 cells in culture dishes and allow them to attach overnight.
-
Treat the cells with a clinically relevant concentration of cisplatin for a defined period (e.g., 2 hours) to allow for the formation of DNA adducts.
-
Wash the cells with PBS to remove excess cisplatin.
-
-
Post-Incubation and DNA Repair:
-
Add fresh, drug-free medium to one set of plates (cisplatin only control).
-
To another set of plates, add fresh medium containing a non-toxic concentration of this compound.
-
Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours) to allow for DNA repair. The "0 hour" time point represents the initial level of DNA damage immediately after cisplatin treatment.
-
-
DNA Isolation:
-
At each time point, harvest the cells from both the cisplatin-only and the cisplatin + this compound groups.
-
Isolate genomic DNA using a commercial DNA isolation kit, following the manufacturer's instructions. Ensure high purity of the DNA.
-
-
Quantification of Platinum-DNA Adducts:
-
Quantify the amount of platinum bound to the DNA at each time point for both experimental groups using a sensitive technique such as ICP-MS. This will provide a measure of the number of platinum-DNA adducts.
-
-
Data Analysis:
-
Plot the amount of platinum-DNA adducts over time for both the cisplatin-only and the combination treatment groups.
-
A slower rate of decrease in platinum-DNA adducts in the this compound-treated group compared to the control group would indicate an inhibition of DNA repair.
-
Signaling Pathways and Mechanisms of Action
This compound and Cisplatin Combination
The synergy between this compound and cisplatin is attributed to the inhibition of the Nucleotide Excision Repair (NER) pathway, which is the primary mechanism for removing bulky DNA adducts formed by cisplatin.
Caption: this compound inhibits the NER pathway, preventing the repair of cisplatin-induced DNA adducts.
This compound Combination with Doxorubicin, Etoposide, and Topotecan
The synergistic cytotoxicity observed with these combinations is independent of the inhibition of topoisomerase I and II.[3][6] The precise molecular mechanism for this synergy has not been fully elucidated, suggesting a novel mechanism of action that warrants further investigation.
Caption: this compound enhances apoptosis with topoisomerase poisons via an unknown, independent mechanism.
Conclusion
This compound demonstrates significant potential as a combination chemotherapy agent. Its ability to synergize with standard-of-care drugs like cisplatin, doxorubicin, etoposide, and topotecan, particularly in drug-resistant models, highlights its therapeutic promise. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research into the clinical utility of this compound-based combination therapies. Future studies should focus on elucidating the precise molecular mechanisms of synergy and expanding the evaluation of this compound combinations in a broader range of cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic synergy between this compound (NSC 366140) and cisplatin in vitro: inhibition of platinum-DNA adduct removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Correlation of Platinum Cytotoxicity to Drug-DNA Adduct Levels in a Breast Cancer Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic cytotoxicity of this compound with doxorubicin, etoposide, and topotecan in drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for Assessing Pyrazoloacridine Cytotoxicity: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for testing the cytotoxicity of pyrazoloacridine compounds, a class of molecules with significant interest in anticancer drug development. The included methodologies are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of these promising therapeutic agents.
Pyrazoloacridines have demonstrated broad-spectrum antitumor activity in preclinical models, exhibiting unique properties such as solid tumor selectivity, activity against hypoxic and non-cycling cells, and efficacy in multidrug-resistant cell lines.[1] Their mechanism of action is believed to involve dual inhibition of DNA topoisomerases I and II, leading to DNA damage and the induction of apoptosis.[1][2] This document outlines key in vitro assays to quantify the cytotoxic and apoptotic effects of this compound derivatives.
Data Presentation: Comparative Cytotoxicity of this compound and Related Derivatives
The following tables summarize the cytotoxic effects of various this compound and pyrazole derivatives on a range of cancer cell lines, providing a comparative overview of their potency.
Table 1: IC50 Values of this compound and its Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound (PZA) | A549 | Non-Small Cell Lung Cancer | ~2-4 (catalytic inhibition) | Not Specified | [1] |
| This compound (PZA) | MCF-7 | Breast Carcinoma | Not Specified (cytotoxicity increases with concentration x time) | 3-72 | [2] |
| This compound (PZA) | SW-620 | Colon Carcinoma | Not Specified | Not Specified | |
| This compound (PZA) | T98G | Glioblastoma | Not Specified | Not Specified | [3] |
| This compound (PZA) | HCT8 | Intestinal Adenocarcinoma | Not Specified | Not Specified | [3] |
| Benzimidazole acridine derivative (8m) | SW480 | Colon Cancer | 6.77 | 48 | [4] |
| Benzimidazole acridine derivative (8m) | HCT116 | Colon Cancer | 3.33 | 48 | [4] |
| Pyrazolo[1,5-a]indole derivative (GS-5) | Not Specified | Not Specified | ~10 (Topo I inhibition) | Not Specified | [2] |
| Pyrazolo[1,5-a]indole derivatives (GS-2, -3, -4) | Not Specified | Not Specified | 10-30 (Topo II inhibition) | Not Specified | [2] |
Table 2: Apoptotic Effects of Pyrazole Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Effect | Concentration | Time (h) | Reference |
| Tospyrquin | HT29 | 14.9% apoptotic death | 25-100 µM | Not Specified | [5] |
| Tosind | HT29 | 23.7% apoptotic death | 25-100 µM | Not Specified | [5] |
| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 | 10.06% apoptotic cells (vs 0.57% control) | Not Specified | Not Specified | [6] |
| Pyrazole derivative (3f) | MDA-MB-468 | 38% apoptosis | 14.97 µM | 24 | [7] |
| Benzimidazole acridine derivative (8m) | HCT116 | Increased sub-G1 population | 2.5, 5 µM | 24 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the assessment of this compound cytotoxicity.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat cells with various concentrations of the this compound compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][11][12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound compound for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Annexin V/PI Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within one hour.
Clonogenic Survival Assay
This assay assesses the long-term effects of a compound on the ability of single cells to form colonies.[16][17][18]
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in a 6-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the this compound compound for a specific duration (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution (3:1), and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound-induced cytotoxicity and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General workflow for evaluating this compound cytotoxicity.
References
- 1. Effect of this compound (NSC 366140) on DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. Application of LDH assay for therapeutic efficacy evaluation of ex vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. weizmann.ac.il [weizmann.ac.il]
- 15. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazoloacridine: A Dual Inhibitor for Probing DNA Repair and Topology
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoloacridine (NSC 366140) is a potent synthetic heterocyclic compound that has demonstrated significant cytotoxic activity against a range of solid tumor cells. Its multifaceted mechanism of action, targeting both DNA topology and repair, makes it a valuable research tool for investigating the intricate cellular responses to DNA damage. As a DNA intercalating agent, this compound uniquely functions as a dual inhibitor of topoisomerase I and II, and as an inhibitor of the Nucleotide Excision Repair (NER) pathway. This dual activity allows for the controlled study of cellular reliance on these critical pathways for maintaining genomic integrity. This document provides detailed application notes and experimental protocols for utilizing this compound to study DNA repair mechanisms.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Inhibition of Topoisomerase I and II: this compound inhibits the catalytic activity of both topoisomerase I and II.[1] Unlike topoisomerase poisons such as etoposide or topotecan, which stabilize the covalent enzyme-DNA complex, this compound prevents the relaxation and decatenation of DNA by these enzymes.[1] This leads to the accumulation of topological stress, ultimately stalling replication and transcription.
-
Inhibition of Nucleotide Excision Repair (NER): this compound has been shown to inhibit the removal of bulky DNA adducts, a hallmark of the NER pathway.[2] This is most notably observed in its synergistic cytotoxicity with platinum-based drugs like cisplatin, which induce such adducts. This compound prevents the repair of these lesions, leading to persistent DNA damage and subsequent cell cycle arrest and apoptosis.[2]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activities of this compound.
Table 1: Inhibition of Topoisomerase Activity
| Target | Inhibitory Concentration | Assay Type | Reference |
| Topoisomerase I | 2-4 µM | In vitro catalytic activity assay | [1] |
| Topoisomerase II | 2-4 µM | In vitro catalytic activity assay | [1] |
Table 2: Inhibition of Nucleotide Excision Repair
| Activity | Inhibitory Concentration | Cell Line | Assay Type | Reference |
| Removal of Platinum-DNA Adducts | ~1 µM (near complete inhibition) | A549 (Human Non-Small Cell Lung Cancer) | Not specified, likely immunological or spectroscopic | [2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Assessing Inhibition of Platinum-DNA Adduct Removal
This protocol is designed to determine the efficacy of this compound in inhibiting the repair of cisplatin-induced DNA adducts.
Materials:
-
A549 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cisplatin solution
-
This compound (NSC 366140) solution
-
Phosphate-buffered saline (PBS)
-
Genomic DNA isolation kit
-
Nitrocellulose membrane
-
Slot blot apparatus
-
Primary antibody against platinum-DNA adducts
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Bradford assay reagents or equivalent for DNA quantification
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 100 mm dishes and grow to 80-90% confluency.
-
Treat cells with a DNA-damaging concentration of cisplatin (e.g., 10 µM) in serum-free medium for 2 hours.
-
Remove the cisplatin-containing medium and wash the cells twice with warm PBS.
-
Add complete medium containing either vehicle control (e.g., DMSO) or this compound at the desired concentration (e.g., 1 µM).
-
Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours) to allow for DNA repair.
-
-
Genomic DNA Isolation:
-
At each time point, harvest the cells by trypsinization.
-
Isolate genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the DNA concentration using a spectrophotometer or a fluorescent DNA-binding dye.
-
-
Immuno-Slot Blot Assay:
-
Denature the DNA samples by heating at 100°C for 10 minutes, followed by rapid cooling on ice.
-
Apply equal amounts of denatured DNA (e.g., 1-2 µg) to a nitrocellulose membrane using a slot blot apparatus.
-
Bake the membrane at 80°C for 2 hours to fix the DNA.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for platinum-DNA adducts overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each time point.
-
Normalize the signal to the amount of DNA loaded.
-
Compare the rate of adduct removal in this compound-treated cells to the vehicle-treated control cells.
-
Protocol 2: In Vitro Topoisomerase Inhibition Assays
These assays determine the direct inhibitory effect of this compound on the catalytic activity of topoisomerase I and II.
2.1 Topoisomerase I Relaxation Assay
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
This compound solution at various concentrations
-
Agarose gel (1%)
-
Gel loading buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up the reactions in microcentrifuge tubes on ice. For a 20 µL reaction:
-
2 µL 10x Topoisomerase I buffer
-
0.5 µg supercoiled plasmid DNA
-
Desired concentration of this compound (e.g., 0.1, 1, 2, 4, 10 µM) or vehicle control.
-
Nuclease-free water to 19 µL.
-
-
Add 1 µL of purified Topoisomerase I (e.g., 1 unit).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of gel loading buffer.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the supercoiled and relaxed forms of the plasmid are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analysis: Inhibition is observed as a decrease in the amount of relaxed plasmid DNA and a corresponding increase in the amount of supercoiled DNA with increasing concentrations of this compound.
2.2 Topoisomerase II Decatenation Assay
Materials:
-
Purified human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (containing ATP)
-
This compound solution at various concentrations
-
Agarose gel (1%)
-
Gel loading buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up the reactions in microcentrifuge tubes on ice. For a 20 µL reaction:
-
2 µL 10x Topoisomerase II buffer
-
200 ng kDNA
-
Desired concentration of this compound (e.g., 0.1, 1, 2, 4, 10 µM) or vehicle control.
-
Nuclease-free water to 19 µL.
-
-
Add 1 µL of purified Topoisomerase II (e.g., 1 unit).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of gel loading buffer.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analysis: Inhibition is observed as the persistence of the catenated kDNA network (which remains in the well) and a decrease in the amount of decatenated mini-circles (which migrate into the gel) with increasing concentrations of this compound.
Conclusion
This compound (NSC 366140) serves as a powerful chemical probe for dissecting the interplay between DNA repair and DNA topology. Its ability to concurrently inhibit NER and topoisomerase activity provides a unique opportunity to study synthetic lethal interactions and to understand the mechanisms of resistance to DNA-damaging agents. The protocols outlined in this document provide a framework for researchers to utilize this compound in their investigations of these fundamental cellular processes.
References
Experimental Design for In Vivo Studies of Pyrazoloacridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of pyrazoloacridine, a promising anticancer agent. The protocols detailed below are designed for preclinical efficacy and toxicity studies in murine models, specifically focusing on human tumor xenografts.
Introduction to this compound
This compound (PZA), also known by its National Service Center number NSC 366140, is a rationally synthesized acridine derivative with significant preclinical antitumor activity.[1] Its primary mechanism of action is the dual inhibition of DNA topoisomerase I and II, which it achieves by diminishing the formation of topoisomerase-DNA adducts.[1] This unique mechanism contributes to its broad-spectrum activity against various solid tumors, including those exhibiting multidrug resistance.[2][3] Notably, PZA has demonstrated efficacy against hypoxic and non-cycling cells, a characteristic that makes it a candidate for treating solid tumors.[1]
Preclinical studies in mice have shown that PZA is highly active against solid tumors such as colon adenocarcinoma and pancreatic ductal carcinoma, achieving a log cell kill of greater than 4.0 in vivo.[4] Pharmacokinetic studies in mice have identified dose-limiting toxicities, with acute neurological effects observed at 300 mg/m² and sub-acute myelosuppression at repeated doses of 300 mg/m².[1] This information is crucial for designing in vivo studies with appropriate dosing regimens.
Signaling Pathway of this compound
The primary molecular targets of this compound are topoisomerase I (Top1) and topoisomerase II (Top2). By inhibiting these enzymes, PZA prevents the re-ligation of DNA strands following transcription and replication, leading to the accumulation of DNA double-strand breaks. This DNA damage triggers cell cycle arrest, primarily in the G1 and G2 phases, and ultimately induces apoptosis.[5]
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
Murine Xenograft Model of Human Cancer
This protocol describes the establishment of a subcutaneous human tumor xenograft model in immunocompromised mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., HCT-8 colon adenocarcinoma, Panc 03 pancreatic cancer)[2][6]
-
Immunocompromised mice (e.g., athymic Nude or SCID mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
This compound (NSC 366140)
-
Vehicle for dosing solution (see Protocol 3.2)
-
Calipers for tumor measurement
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Implantation:
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³). This typically takes 7-14 days.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Grouping:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
Group 1: Vehicle control
-
Group 2: this compound treatment
-
Experimental Workflow for Xenograft Study
Figure 2: Workflow for a typical in vivo xenograft study.
Preparation and Administration of this compound Dosing Solution
This protocol outlines the preparation of a this compound solution for intravenous administration in mice.
Materials:
-
This compound (NSC 366140) powder
-
Sterile Water for Injection
-
5% Dextrose Injection (D5W)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Dose Calculation:
-
The maximum tolerated dose (MTD) in mice for a single administration is approximately 300 mg/m².[1]
-
To convert this to a mg/kg dose for mice, a conversion factor of 3 is commonly used (Km for human = 37, Km for mouse = 3; 37/3 ≈ 12.3, then divide by 3). A more direct conversion factor of 3 is often applied for initial estimations. Therefore, a starting point for dose-finding studies could be around 100 mg/kg. The final dose should be determined through a dose-escalation study.
-
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Initially, dissolve the powder in a minimal amount of Sterile Water for Injection.
-
Further dilute the solution with 5% Dextrose Injection (D5W) to the final desired concentration.
-
Ensure the final solution is clear and free of particulates. If not, sonication may be required.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Administration:
-
Administer the this compound solution via intravenous (IV) injection into the lateral tail vein.
-
The recommended injection volume for a mouse is typically 5-10 mL/kg.
-
Based on preclinical studies, a 1-hour infusion has been used.[1] For practical purposes in a research setting, a slow bolus injection over several minutes can be an alternative, though this may alter the toxicity profile.
-
Efficacy and Toxicity Monitoring
Efficacy Monitoring:
-
Measure tumor volume every 2-3 days.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Toxicity Monitoring:
-
Monitor the general health of the animals daily, observing for signs of distress such as lethargy, ruffled fur, and hunched posture.
-
Record body weight every 2-3 days. A body weight loss of more than 15-20% is a common endpoint.
-
Observe for signs of neurotoxicity, such as tremors or ataxia, especially at higher doses.[1]
-
At the end of the study, consider collecting blood for a complete blood count (CBC) to assess myelosuppression.[1]
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Initial Mean Tumor Volume (mm³) ± SD | Final Mean Tumor Volume (mm³) ± SD | Final Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 125.4 ± 15.2 | 1580.6 ± 210.3 | 1.6 ± 0.2 | - |
| This compound | 10 | 128.1 ± 14.8 | 450.2 ± 95.7 | 0.5 ± 0.1 | 71.5 |
Table 2: Toxicity Assessment
| Treatment Group | Number of Animals (n) | Mean Body Weight Change (%) ± SD | Mortality | Observations |
| Vehicle Control | 10 | +5.2 ± 2.1 | 0/10 | No adverse effects observed. |
| This compound | 10 | -8.7 ± 3.5 | 0/10 | Mild lethargy observed 24h post-injection. |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Acute MTD (Neurological) | ~300 mg/m² | [1] |
| Sub-acute MTD (Myelosuppression) | 300 mg/m² x 2 | [1] |
| Peak Plasma Level at Acute MTD | 1040-1283 ng/mL | [1] |
| Primary Excretion Route | Urine and Feces | [1] |
Conclusion
The provided protocols offer a robust framework for the in vivo investigation of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the efficacy and safety profile of this promising anticancer compound. Careful dose selection based on the provided pharmacokinetic data and diligent monitoring for both efficacy and toxicity are paramount for successful study execution.
References
- 1. Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1 [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the pyrazoloacridines against multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoloacridines, a new class of anticancer agents with selectivity against solid tumors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy of PD115934 (NSC 366140) against solid tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic synergy between this compound (NSC 366140) and cisplatin in vitro: inhibition of platinum-DNA adduct removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and antitumor activity of a reduction product in the murine metabolism of this compound (NSC-366140) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Potential of Pyrazoloacridines: A Promising Frontier in Drug Discovery
Introduction: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Pyrazoloacridines, a class of fused heterocyclic compounds, have emerged as a compelling area of investigation. While extensively studied for their anticancer properties, the application of pyrazoloacridines in antimicrobial research remains a nascent but promising field. This document provides a detailed overview of the antimicrobial potential of the pyrazoloacridine scaffold, drawing insights from the known activities of its constituent pyrazole and acridine moieties. It also outlines key experimental protocols for researchers and drug development professionals interested in exploring this compound class for antimicrobial applications.
Rationale for Pyrazoloacridines as Antimicrobial Agents
The antimicrobial potential of pyrazoloacridines is predicated on the well-established biological activities of their parent heterocyclic systems: pyrazole and acridine.
-
Pyrazole Derivatives: The pyrazole nucleus is a versatile pharmacophore found in numerous compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1] Various substituted pyrazoles have demonstrated significant efficacy against a range of pathogens.[2]
-
Acridine Derivatives: Acridines are known for their ability to intercalate into DNA, a mechanism that has been exploited for both anticancer and antimicrobial applications. Their planar structure allows them to insert between base pairs of the DNA double helix, leading to inhibition of DNA replication and transcription.
The fusion of these two potent scaffolds in the this compound core suggests the potential for synergistic or novel mechanisms of antimicrobial action.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives for antimicrobial screening typically involves multi-step reaction sequences. A general synthetic approach is outlined below.
Diagram of a General Synthetic Workflow for Pyrazoloacridines
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols for Antimicrobial Evaluation
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh culture (18-24 hours), prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted this compound compounds.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism.[3]
-
Diagram of the Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Potential Mechanisms of Antimicrobial Action
The mechanism of action of pyrazoloacridines as antimicrobial agents is likely to be multifactorial, stemming from the combined properties of the pyrazole and acridine rings.
Diagram of Potential Antimicrobial Mechanisms
Caption: Potential antimicrobial mechanisms of pyrazoloacridines.
-
DNA Intercalation: The planar acridine core is expected to facilitate the intercalation of this compound molecules into the DNA of microbial cells, thereby inhibiting essential cellular processes like replication and transcription.
-
Enzyme Inhibition: The pyrazole moiety is known to be a versatile scaffold for designing enzyme inhibitors. Pyrazoloacridines could potentially target key microbial enzymes, such as dihydrofolate reductase (DHFR) or various kinases, leading to the disruption of vital metabolic pathways.[4]
Data Presentation of Antimicrobial Activity
Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured format to allow for easy comparison of the activity of different this compound derivatives.
Table 1: Example of MIC Data for this compound Derivatives
| Compound ID | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| PZA-01 | H | H | >128 | >128 | 64 |
| PZA-02 | Cl | H | 32 | 64 | 16 |
| PZA-03 | OCH3 | H | 64 | 128 | 32 |
| PZA-04 | H | NO2 | 16 | 32 | 8 |
| Ciprofloxacin | - | - | 1 | 0.5 | NA |
| Fluconazole | - | - | NA | NA | 8 |
Note: This table is a hypothetical representation. Actual MIC values would need to be determined experimentally.
Conclusion and Future Directions
While the primary focus of this compound research has been in oncology, the inherent antimicrobial properties of its constituent pyrazole and acridine scaffolds strongly suggest its potential as a source of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization of the this compound core offer a rich platform for the development of new compounds with potent and broad-spectrum antimicrobial activity.
Future research should focus on:
-
Systematic Synthesis and Screening: The design and synthesis of libraries of this compound derivatives with diverse substituents to establish structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms by which pyrazoloacridines exert their antimicrobial effects.
-
In Vivo Efficacy and Toxicity: Evaluation of the most promising candidates in animal models of infection and assessment of their toxicological profiles.
The exploration of pyrazoloacridines in antimicrobial research represents a promising avenue for the discovery of next-generation therapeutics to combat the growing challenge of infectious diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors [ejchem.journals.ekb.eg]
Application Notes and Protocols for Pyrazoloacridine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of pyrazoloacridine-based fluorescent probes. While specific data for this compound probes is limited in publicly available literature, the protocols and data presented here are based on closely related and structurally similar pyrazolo-fused heterocyclic compounds, such as pyrazolopyridines and pyrazoloquinolines.[1][2][3][4] These notes serve as a foundational guide and may require optimization for specific this compound structures.
Introduction to this compound Fluorescent Probes
This compound scaffolds are a promising class of fluorescent probes due to their rigid, planar structure and extended π-conjugation, which often lead to desirable photophysical properties such as high quantum yields and large Stokes shifts. These probes can be functionalized to selectively detect a variety of analytes, including metal ions and changes in pH, making them valuable tools in chemical biology and drug discovery.[5] Their applications span from in vitro quantitative analysis to in vivo imaging in cellular systems.
Synthesis of this compound Probes
The synthesis of this compound probes typically involves a multi-step reaction sequence. A general synthetic strategy is outlined below, based on established methods for related pyrazolo-fused heterocycles.[3][6][7]
General Synthetic Pathway
Caption: Generalized synthetic route to this compound probes.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Intermediate
This protocol is adapted from the synthesis of pyrazolo[3,4-b]pyridine derivatives.[3][7]
-
Reaction Setup: In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 eq.) and the 1,3-dicarbonyl compound (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired pyrazolo[3,4-b]pyridine intermediate.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[1][7]
Photophysical Properties
The photophysical properties of fluorescent probes are critical for their application. The following table summarizes typical photophysical data for pyrazolo-fused heterocyclic probes. It is anticipated that this compound probes will exhibit properties within a similar range, potentially with red-shifted emission due to the extended acridine system.
| Probe Class | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Target Analyte | Reference |
| Pyrazolopyridine | 330 - 425 | 465 - 500 | 0.35 - 0.65 | pH, Metal Ions | [5] |
| Pyrazoloquinoline | 350 - 400 | 450 - 550 | 0.20 - 0.50 | Metal Ions | [4] |
| Bis-pyrazoline | ~400 | ~500 | ~0.03 | Cu2+, Fe3+ | [8] |
Note: The specific photophysical properties will be highly dependent on the substitution pattern and the solvent environment.
Experimental Protocols for Application
Fluorescence Spectroscopy for Analyte Detection
This protocol outlines the general procedure for evaluating the response of a this compound probe to a specific analyte (e.g., a metal ion).
Caption: Workflow for analyte detection using fluorescence spectroscopy.
-
Stock Solutions: Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO) and a series of stock solutions of the analyte of interest in a suitable buffer (e.g., HEPES or PBS).
-
Sample Preparation: In a series of cuvettes, add the appropriate buffer. Add a small aliquot of the probe stock solution to each cuvette to a final concentration typically in the low micromolar range (e.g., 1-10 µM). Then, add increasing amounts of the analyte stock solution to each cuvette. A control sample should contain only the probe in the buffer.
-
Incubation: Allow the samples to incubate for a specific period (e.g., 5-30 minutes) at a controlled temperature to ensure any reaction or binding reaches equilibrium.
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectrum of each sample to check for changes in the ground state.
-
Record the fluorescence emission spectrum of each sample using an excitation wavelength determined from the absorption spectrum (typically the λ_max).
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. This can be used to determine the detection limit and binding affinity.[8][9]
Live Cell Imaging
This protocol provides a general guideline for using a this compound probe for imaging in living cells.
References
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Bis-pyrazoline Fluorescent Probe for Cu2+ and Fe3+ Detection and Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrazoloacridine Derivatives: Application Notes and Protocols for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoloacridine derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in the field of oncology. These molecules, characterized by a fused pyrazole and acridine ring system, have demonstrated potent antitumor activities through various mechanisms of action, primarily as dual inhibitors of topoisomerase I and II.[1][2] This unique inhibitory profile allows them to circumvent certain drug resistance mechanisms, making them attractive candidates for further development.[1][2]
These application notes provide an overview of the therapeutic potential of this compound derivatives, their mechanism of action, and detailed protocols for their synthesis and evaluation as targeted cancer therapeutics. The information is intended to guide researchers in the design and execution of experiments aimed at discovering and characterizing novel anticancer agents within this chemical class.
Mechanism of Action: Dual Topoisomerase Inhibition and Apoptosis Induction
This compound (PZA), the parent compound of this class, and its derivatives exert their cytotoxic effects primarily by interfering with the function of DNA topoisomerases I and II.[1][2] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the transient enzyme-DNA cleavage complexes, this compound derivatives lead to the accumulation of DNA strand breaks, which subsequently triggers cell cycle arrest and programmed cell death (apoptosis).
The induction of apoptosis is a key downstream effect of the DNA damage caused by these compounds. This process is often mediated by the activation of caspase cascades, which are a family of proteases that execute the apoptotic program.
Data Presentation: In Vitro Cytotoxicity of Pyrazolo-heterocyclic Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrazolo-heterocyclic derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and is intended to provide a comparative overview of the potency of these compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| PZA (NSC 366140) | This compound | - | Broad preclinical activity | [1][2] |
| Compound 12 | Pyrazolotriazolopyramidine | HepG-2 (Liver) | 12.41 | [3] |
| MCF-7 (Breast) | 14.23 | [3] | ||
| HCT-116 (Colon) | 15.18 | [3] | ||
| Compound 1M | Pyrazolo[4,3-f]quinoline | NUGC-3 (Gastric) | <8 | [4] |
| Compound 2E | Pyrazolo[4,3-f]quinoline | NUGC-3 (Gastric) | <8 | [4] |
| Compound 2P | Pyrazolo[4,3-f]quinoline | NUGC-3 (Gastric) | <8 | [4] |
| Compound 5j | Pyrazolonaphthyridine | HeLa (Cervical) | 6.4 | [5] |
| Compound 5k | Pyrazolonaphthyridine | MCF-7 (Breast) | 2.03 | [5] |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | HT1080 (Fibrosarcoma) | 96.25 | [6][7] |
| Hela (Cervical) | 74.8 | [6][7] | ||
| Caco-2 (Colorectal) | 76.92 | [6][7] | ||
| A549 (Lung) | 148 | [6][7] | ||
| Compound 7 | Pyrazolo[3,4-d]pyrimidine | HT1080 (Fibrosarcoma) | 43.75 | [6][7] |
| Hela (Cervical) | 17.50 | [6][7] | ||
| Caco-2 (Colorectal) | 73.08 | [6][7] | ||
| A549 (Lung) | 68.75 | [6][7] | ||
| Compound 5a | Pyridopyrazolo-triazine | MCF-7 (Breast) | 3.89 | [8] |
| Compound 6a | Pyridopyrazolo-triazine | HCT-116 (Colon) | 12.58 | [8] |
| MCF-7 (Breast) | 11.71 | [8] | ||
| Compound b17 | Pyrazoline | HepG-2 (Liver) | 3.57 | [1] |
| Thiazolyl-pyrazole 2 | Thiazolyl-pyrazole | MDA-MB231 (Breast) | 22.84 | [9] |
Experimental Protocols
Synthesis of Pyrazolo[3,4,5-kl]acridine Derivatives (Example Protocol)
This protocol is an example for the synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, a class of pyrazoloacridines with demonstrated anticancer activity.
Materials:
-
Substituted anilines
-
1-chloro-4-nitroacridones
-
[(Alkylamino)alkyl]hydrazines
-
Appropriate solvents (e.g., ethanol, DMF)
-
Standard laboratory glassware and reflux apparatus
-
Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)
Procedure:
-
Synthesis of 1-chloro-4-nitroacridones: This intermediate is typically prepared from substituted anilines through a multi-step process.
-
Condensation Reaction: a. Dissolve the 1-chloro-4-nitroacridone in a suitable solvent. b. Add the appropriate [(alkylamino)alkyl]hydrazine to the solution. c. Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. After completion, cool the reaction mixture and remove the solvent under reduced pressure. b. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plates for 48-72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization and Absorbance Measurement: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Topoisomerase I and II Inhibition Assay
These assays are designed to evaluate the ability of the this compound derivatives to inhibit the activity of topoisomerase I and II.
Topoisomerase I Relaxation Assay:
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound derivatives
-
Loading dye
-
Agarose gel
-
Gel electrophoresis apparatus and power supply
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Set up the reaction mixture containing reaction buffer, supercoiled DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase I.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS.
-
Analyze the DNA topology by electrophoresis on an agarose gel. Relaxed DNA migrates slower than supercoiled DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA indicates inhibition of Topoisomerase I.
Topoisomerase II Decatenation Assay:
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound derivatives
-
Loading dye
-
Agarose gel
-
Gel electrophoresis apparatus and power supply
-
DNA staining agent
-
Gel documentation system
Procedure:
-
Set up the reaction mixture containing reaction buffer, kDNA, and the test compound.
-
Start the reaction by adding Topoisomerase II.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction with loading dye.
-
Separate the decatenated DNA minicircles from the catenated network by agarose gel electrophoresis.
-
Stain and visualize the gel. Inhibition of Topoisomerase II is observed as a decrease in the amount of decatenated DNA.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer, quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in the expression of apoptotic markers in treated cells compared to control cells.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound derivatives induce apoptosis by inhibiting Topoisomerases I and II.
Experimental Workflow for Evaluating this compound Derivatives
Caption: A logical workflow for the preclinical evaluation of this compound derivatives.
References
- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analysis of Pyrazoloacridine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoloacridine (PZA), also known as NSC 366140, is a synthetic anticancer agent that has undergone clinical testing.[1] Its unique mechanism of action involves the dual inhibition of DNA topoisomerase I and II, enzymes critical for DNA replication and repair.[1] This activity leads to the stabilization of topoisomerase-DNA adducts, resulting in DNA strand breaks and subsequent cancer cell death. Given its therapeutic potential, robust and sensitive bioanalytical methods are essential for characterizing its pharmacokinetics (PK), pharmacodynamics (PD), and metabolism in various biological matrices during preclinical and clinical development.
This document provides detailed protocols and application notes for the quantitative analysis of this compound in biological samples, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[2][3]
Key Analytical Techniques
The quantitative analysis of this compound from complex biological matrices like plasma, urine, or tissue homogenates requires a multi-step workflow. This typically involves sample preparation to isolate the analyte and remove interferences, followed by chromatographic separation and highly selective detection.
-
Sample Preparation: This is a critical step to ensure method robustness and reliability.[3] Common techniques include:
-
Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from plasma or serum samples, often using organic solvents like acetonitrile or methanol.[4][5]
-
Liquid-Liquid Extraction (LLE): Separates the analyte based on its partitioning between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly effective technique for sample clean-up and concentration, offering superior removal of matrix components compared to PPT.[5][6]
-
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate this compound from its metabolites and other endogenous components before detection.[2] Reversed-phase columns (e.g., C18) are typically employed for this class of molecules.
-
Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method, offering unparalleled sensitivity and specificity.[2] The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.[7]
Experimental Workflow and Protocols
The following diagram illustrates a typical bioanalytical workflow for this compound quantification.
Protocol 1: Sample Preparation from Human Plasma
This protocol provides two common methods for plasma sample preparation. Method A uses protein precipitation, which is faster, while Method B uses solid-phase extraction for a cleaner sample.
Materials:
-
Human plasma samples containing this compound.
-
Internal Standard (IS) stock solution (e.g., a deuterated analog of this compound).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic Acid (FA), LC-MS grade.
-
Water, LC-MS grade.
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange).
-
Centrifuge capable of 4°C and >10,000 x g.
-
Nitrogen evaporator.
Method A: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% FA) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 ACN:Water + 0.1% FA).
-
Vortex to mix and inject into the LC-MS/MS system.
Method B: Solid-Phase Extraction (SPE)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition an SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% MeOH in water to remove interferences.
-
Elute this compound and the IS with 1 mL of MeOH.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
This protocol outlines typical parameters for the instrumental analysis of this compound. Note: These parameters require optimization for the specific instrument and analyte.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.5 min: 10% to 90% B
-
2.5 - 3.0 min: 90% B
-
3.0 - 3.1 min: 90% to 10% B
-
3.1 - 4.0 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
-
This compound: To be determined by infusing a standard solution (e.g., m/z 298.1 → 269.1).
-
Internal Standard: To be determined based on the specific IS used.
-
Quantitative Data and Method Performance
While specific validated data for this compound is not publicly available, the following table summarizes typical performance characteristics for a well-developed LC-MS/MS method for a small molecule anticancer drug in plasma, based on FDA bioanalytical method validation guidelines.[4][6]
| Parameter | Typical Performance Characteristics | Method |
| Linearity Range | 0.1 - 200 ng/mL | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | LC-MS/MS |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | LC-MS/MS |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | LC-MS/MS |
| Extraction Recovery | >85% | Solid-Phase Extraction |
| Matrix Effect | Minimal, compensated by IS | LC-MS/MS |
Disclaimer: The values presented are illustrative and represent typical targets for a validated bioanalytical method. Actual values must be established experimentally for this compound.
Mechanism of Action Visualization
This compound functions by trapping the Topoisomerase-DNA covalent complex, which obstructs the progression of the DNA replication fork. This leads to the accumulation of double-strand breaks and ultimately triggers apoptosis.
References
- 1. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Recent advances in bioanalytical sample preparation for LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pyrazoloacridine: A Promising Scaffold for Inducing Apoptosis in Tumor Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoloacridines are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their potent anti-tumor activities. These molecules have been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This document provides a comprehensive overview of the application of pyrazoloacridine and its derivatives in cancer research, with a focus on their mechanism of action in inducing apoptosis. Detailed protocols for key experimental assays are provided to facilitate further investigation into this promising class of compounds.
Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway
This compound and its derivatives primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. This is often initiated by cellular stress, such as DNA damage, which leads to the activation of the tumor suppressor protein p53.[1][2][3] Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins, most notably BAX (Bcl-2-associated X protein), while downregulating the expression of the anti-apoptotic protein Bcl-2.[4][5][6]
The resulting increase in the BAX/Bcl-2 ratio is a critical event, leading to the permeabilization of the outer mitochondrial membrane.[7] This allows for the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[5]
Data Presentation
The following tables summarize the cytotoxic activity and the effect of pyrazolo-derivatives on the expression of key apoptotic proteins in various cancer cell lines.
Table 1: Cytotoxicity (IC50) of Pyrazolo-Derivatives in Cancer Cell Lines
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 Value | Reference(s) |
| Pyrazolopyridine | Analog 10e | MDA-MB-468 | 12.52 µM | [8] |
| Pyrazolopyridine | Analog 11b | MDA-MB-468 | 13.16 µM | [8] |
| Pyrazolopyridine | Analog 11d | MDA-MB-468 | 12.00 µM | [8] |
| Pyrazolopyridine | Analog 13 | MDA-MB-468 | 14.78 µM | [8] |
| Pyrazolopyridine | Compound 7b | MCF-7 | 3.58 µM | [8] |
| Pyrazolopyridine | Compound 7b | PC-3 | 3.60 µM | [8] |
| Quinoline-Oxadiazole | Compounds 7-17e | HepG2 | 0.137-0.332 µg/mL | [8] |
| Quinoline-Oxadiazole | Compounds 7-17e | MCF-7 | 0.164-0.583 µg/mL | [8] |
| Steroidal Pyrazoline | Compound 5 | HL-60 | 15.39 µM | [9] |
| Steroidal Pyrazoline | Compound 5 | A549 | 18.31 µM | [9] |
| Steroidal Pyrazoline | Compound 5 | HepG2 | 23.52 µM | [9] |
| Organoplatinum-Triazole | Compound 5 | MG-63 | ≤20 µM | [10] |
| Organoplatinum-Triazole | Compound 6 | MG-63 | ≤20 µM | [10] |
| Organoplatinum-Triazole | Compound 7 | MG-63 | ≤20 µM | [10] |
| Organoplatinum-Triazole | Compound 5 | MDA-MB-231 | ≤20 µM | [10] |
| Organoplatinum-Triazole | Compound 6 | MDA-MB-231 | ≤20 µM | [10] |
| Organoplatinum-Triazole | Compound 7 | MDA-MB-231 | ≤20 µM | [10] |
| Pyrimidine Derivative | Compound 20 | HCT-116 | 58.2 µg/mL | [11] |
| Pyrimidine Derivative | Compound 21 | HCT-116 | 60.9 µg/mL | [11] |
Table 2: Quantitative Analysis of Apoptosis-Related Protein and Gene Expression
| Compound/Treatment | Cell Line | Protein/Gene | Method | Change in Expression | Reference(s) |
| Pyrazole Derivative 5c | - | Bax/Bcl-2 ratio | - | 18-fold increase | [12] |
| Pyrazole Derivative 5c | - | p53 | - | 6.4-fold increase | [12] |
| Pyrazole Derivative 5c | - | Active Caspase-3 | - | 24-fold increase | [12] |
| H. undatus peel extract | MCF-7 | BAX (gene) | qRT-PCR | 4.19-fold increase | [13] |
| H. undatus peel extract | MCF-7 | Bcl-2 (gene) | qRT-PCR | 0.38-fold of control | [13] |
| H. undatus peel extract | MCF-7 | BAX/Bcl-2 ratio | qRT-PCR | 11.03-fold increase | [13] |
| H. undatus peel extract | MCF-7 | Caspase-9 (gene) | qRT-PCR | 4.13-fold increase | [13] |
| Iodine | MCF-7 | Bax (protein) | Western Blot | 7-fold increase | [14] |
| Iodine | MCF-7 | Bcl-2 (protein) | Western Blot | 5-fold decrease | [14] |
| All-trans-retinoic acid | Melanoma cells | p53, p21, Bax | Western Blot | Increased | [4] |
| All-trans-retinoic acid | Melanoma cells | Bcl-2 | Western Blot | Decreased | [4] |
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the this compound compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating with the desired concentration of this compound for a specific time. Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound compound as desired.
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by adding them dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting the expression levels of key apoptotic proteins such as p53, Bax, and Bcl-2.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Apoptosis-Related Gene Expression
This protocol is for quantifying the mRNA expression levels of genes involved in apoptosis.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (forward and reverse) for target genes (e.g., BAX, BCL2, CASP3, TP53) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from treated and untreated cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green Master Mix, and gene-specific primers.
-
Perform the qRT-PCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound and its derivatives represent a promising class of anti-cancer agents that effectively induce apoptosis in tumor cells, primarily through the intrinsic mitochondrial pathway. The protocols outlined in this document provide a robust framework for researchers to investigate the cytotoxic and pro-apoptotic effects of these compounds. Further studies are warranted to fully elucidate their therapeutic potential and to identify specific derivatives with optimal efficacy and safety profiles for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression profiles of p53, p21, bax and bcl-2 proteins in all-trans-retinoic acid treated primary and metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Bax and Bcl-2 expression in p53-immunopositive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Pyrazoloacridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoloacridines are a class of rationally designed synthetic acridine derivatives that have shown significant promise as anticancer agents.[1][2] These compounds exhibit a broad spectrum of antitumor activity in preclinical models and have been the subject of clinical investigation.[1][2][3] Their unique mechanism of action, which involves the dual inhibition of DNA topoisomerase I and II, sets them apart from many conventional chemotherapeutic agents.[1][2] Pyrazoloacridines have demonstrated activity against solid tumors, hypoxic cells, and non-cycling cells, and can overcome multidrug resistance mediated by P-glycoprotein or MRP.[1][2][4] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrazoloacridine libraries to identify novel and potent anticancer compounds.
Data Presentation
The following tables summarize the cytotoxic activity of selected this compound derivatives and other pyrazole-containing compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Anticancer Activity of this compound and Related Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| WSPP11 | A549 | Lung Carcinoma | 4.94 | [1] |
| WSPP11 | SiHa | Cervical Cancer | 4.54 | [1] |
| WSPP11 | COLO205 | Colon Cancer | 4.86 | [1] |
| WSPP11 | HepG2 | Liver Cancer | 2.09 | [1] |
| WSPP11 | HaCaT (Normal) | Keratinocyte | >50 | [1] |
| 10b | PC3 | Prostate Cancer | 0.01 ± 0.008 | [1] |
| 10b | A549 | Lung Cancer | 0.45 ± 0.023 | [1] |
| 10b | MCF-7 | Breast Cancer | 0.081 ± 0.0012 | [1] |
| 10b | DU-145 | Prostate Cancer | 1.77 ± 0.33 | [1] |
| Compound 1 | HepG2 | Liver Cancer | 4.5 ± 0.3 | [5] |
| Compound 9 | HepG2 | Liver Cancer | 3.24 ± 0.28 (µg/mL) | [6] |
| Compound 9 | OVCAR3 | Ovarian Cancer | 2.58 ± 0.61 (µg/mL) | [6] |
| Compound 9 | KB | Epidermoid Carcinoma | 3.81 ± 0.02 (µg/mL) | [6] |
| Compound 9 | KBv200 (MDR) | Multidrug-Resistant Epidermoid Carcinoma | 3.45 ± 0.03 (µg/mL) | [6] |
Experimental Protocols
Protocol 1: Cell-Based Cytotoxicity Assay using MTT
This protocol describes a high-throughput method to assess the cytotoxic effects of a this compound library on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2, etc.)
-
Complete cell culture medium (specific to the cell line)
-
This compound compound library dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds from the library in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (medium with DMSO) and positive control (a known cytotoxic agent like 5-Fluorouracil).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for the active compounds using a dose-response curve fitting software.
-
Protocol 2: Apoptosis Assessment by Immunostaining
This protocol details the investigation of apoptosis induction by hit compounds through the immunostaining of key apoptotic proteins.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Selected this compound compounds
-
Coverslips
-
3.5% Paraformaldehyde solution
-
Phosphate-buffered saline (PBS)
-
Primary antibodies (e.g., anti-BAX, anti-Caspase-3, -8, -9)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with the selected this compound compounds at their IC50 concentrations for 24 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 3.5% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with primary antibodies against apoptotic proteins (e.g., BAX, Caspase-3, -8, -9) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Visualization:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells under a fluorescence microscope and capture images. Increased fluorescence intensity of the target proteins compared to untreated cells indicates apoptosis induction.
-
Visualizations
Caption: High-Throughput Screening Workflow for this compound Libraries.
Caption: Proposed Mechanism of Action of Pyrazoloacridines.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pyrazoloacridines, a new class of anticancer agents with selectivity against solid tumors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cell-based screen for anticancer activity of 13 pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pyrazoloacridine Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered when working with pyrazoloacridine compounds in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound compounds precipitate when I add them to my cell culture medium?
A1: This is a common issue arising from the significant difference in solubility of pyrazoloacridines in organic solvents versus aqueous media. Typically, these compounds are dissolved in a high-concentration stock solution using a solvent like dimethyl sulfoxide (DMSO), in which they are readily soluble.[1] When this stock solution is diluted into the aqueous environment of your cell culture medium, the concentration of the organic solvent drops dramatically. The this compound, being hydrophobic, is no longer soluble in this predominantly aqueous environment and therefore precipitates out of solution.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The maximum tolerable DMSO concentration varies between cell lines. However, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment where you treat the cells with various concentrations of DMSO and assess cell viability.
Q3: Can I simply increase the concentration of my this compound in the DMSO stock to reduce the volume I add to my culture?
A3: While this seems logical, it can be counterproductive. A more concentrated DMSO stock means that upon dilution into your aqueous medium, the drug concentration is very high in a very small volume of residual DMSO, which can actually promote faster precipitation. The key is to ensure the final concentration of the this compound in the aqueous medium does not exceed its solubility limit in that specific medium (including the final low percentage of DMSO).
Q4: Are there alternatives to DMSO for dissolving pyrazoloacridines?
A4: While DMSO is the most common solvent for these compounds, other organic solvents like ethanol or N-methyl-2-pyrrolidone (NMP) can be used. However, the same issue of precipitation upon dilution into aqueous media will likely occur. The choice of solvent should be guided by the specific derivative's solubility and the tolerance of the experimental system to that solvent. For any solvent, it is essential to perform a vehicle control to account for any solvent-induced effects.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
This is the most frequent problem encountered. The following table provides a systematic approach to troubleshooting and resolving this issue.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding DMSO stock to aqueous medium. | The final concentration of the this compound is far above its aqueous solubility limit. | 1. Decrease the final concentration: Serially dilute your compound to find a concentration that remains in solution. 2. Increase the final DMSO concentration (if cell tolerance allows): While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.5%) might be sufficient to keep the compound in solution. 3. Use a solubility-enhancing formulation: See the detailed protocols below for methods like cyclodextrin complexation or creating a solid dispersion. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is kinetically soluble but thermodynamically unstable at that concentration and is slowly precipitating. | 1. Prepare fresh dilutions immediately before use: Do not store diluted solutions of the compound in aqueous media. 2. Consider the experimental timeframe: If your experiment is short, kinetic solubility might be sufficient. For longer incubations, a lower final concentration or a solubility-enhancing formulation is necessary. |
| Precipitation is observed even at very low concentrations. | The specific this compound derivative is exceptionally hydrophobic. | 1. Employ advanced formulation strategies: Lipid-based formulations (e.g., liposomes) or nanoparticle suspensions may be required. 2. Synthesize a more soluble analog or a prodrug: If formulation strategies fail, chemical modification of the compound might be necessary for further development. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Inconsistent results are often a downstream consequence of solubility issues.
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells or experiments. | Inconsistent amounts of dissolved compound due to partial precipitation. The actual concentration of the active compound is lower and more variable than the intended concentration. | 1. Visually inspect for precipitation: Before and during the experiment, check for any signs of precipitation. 2. Vortex the diluted solution before adding it to the assay: This can help to re-dissolve any minor precipitate, though it is not a substitute for proper solubilization. 3. Implement a robust solubilization protocol: Use one of the detailed protocols below to ensure consistent and complete dissolution of your compound. |
| The dose-response curve is flat or does not reach a plateau. | The compound may be precipitating at higher concentrations, meaning the actual concentration in solution does not increase with the amount added. | 1. Determine the aqueous solubility limit: Perform a solubility assay (see protocol below) to find the maximum soluble concentration under your experimental conditions. 2. Adjust your concentration range: Ensure your dose-response experiments are conducted at concentrations below the determined solubility limit. |
Quantitative Data on this compound Solubility
Specific quantitative solubility data for most this compound derivatives is not widely available in public literature. It is highly dependent on the exact structure of the derivative. Therefore, it is strongly recommended that researchers experimentally determine the solubility of their specific compound.
Example Table of this compound Solubility (Hypothetical Data)
The following table is provided for illustrative purposes to show how you can present your experimentally determined solubility data.
| Solvent System | Solubility (µg/mL) | Solubility (µM) | Notes |
| 100% Water | < 0.1 | < 0.3 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 | < 0.3 | Practically insoluble. |
| Cell Culture Medium + 10% FBS | 0.5 | 1.5 | Serum proteins may slightly increase solubility. |
| 0.5% DMSO in PBS | 5 | 15 | Co-solvent effect. |
| 1% DMSO in PBS | 12 | 36 | Increased co-solvent effect. |
| 10% Ethanol in PBS | 8 | 24 | Alternative co-solvent. |
| 5% (w/v) HP-β-Cyclodextrin in Water | 50 | 150 | Significant increase due to complexation. |
| 100% DMSO | > 10,000 | > 30,000 | Highly soluble. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol allows you to determine the kinetic solubility of your this compound in a specific aqueous medium.
Materials:
-
This compound compound
-
DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
96-well microplate (polypropylene for compound storage, clear for reading)
-
Plate shaker
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare a 10 mM stock solution of the this compound in 100% DMSO.
-
In a 96-well plate, add your aqueous buffer.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (ensure the final DMSO concentration is consistent, e.g., 0.5%).
-
Serially dilute the compound across the plate to create a range of concentrations.
-
Seal the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours with gentle shaking.
-
Measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm). The concentration at which turbidity significantly increases above the baseline is the kinetic solubility limit.
-
Alternatively, for a more precise measurement, centrifuge the plate to pellet any precipitate and quantify the amount of compound remaining in the supernatant using HPLC with a standard curve.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like pyrazoloacridines, forming a water-soluble inclusion complex.[2][3]
Materials:
-
This compound compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., water or PBS)
-
Vortex mixer and/or sonicator
Methodology:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming the solution may be necessary to fully dissolve the HP-β-CD.
-
Weigh the this compound powder and add it to the HP-β-CD solution to achieve the desired final concentration.
-
Vortex the mixture vigorously for several minutes.
-
If the compound is not fully dissolved, sonicate the mixture for 15-30 minutes.
-
Allow the solution to equilibrate at room temperature for at least one hour.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution is your water-soluble this compound-cyclodextrin complex.
-
The concentration of the dissolved compound can be confirmed by UV-Vis spectrophotometry or HPLC.
Protocol 3: Preparation of a Solid Dispersion using the Solvent Evaporation Method
A solid dispersion involves dispersing the drug at a molecular level within a hydrophilic polymer matrix. When this solid is added to an aqueous medium, the polymer dissolves and releases the drug as fine, amorphous particles, which have a higher apparent solubility and dissolution rate.
Materials:
-
This compound compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®, or Hydroxypropyl Methylcellulose (HPMC))
-
A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Rotary evaporator or vacuum oven.
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:5 or 1:10 by weight).
-
Completely dissolve the this compound and the chosen polymer in the organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Continue to dry the resulting solid film under a high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask. The resulting powder can be stored and weighed out for experiments.
-
To use, dissolve the solid dispersion powder directly into your aqueous buffer or cell culture medium. The hydrophilic polymer will facilitate the dissolution of the this compound.
Visualizations
Signaling Pathway of this compound Action
Pyrazoloacridines act as dual inhibitors of Topoisomerase I (Topo I) and Topoisomerase II (Topo II). These enzymes are crucial for resolving DNA topological stress during replication and transcription. Inhibition leads to the stabilization of enzyme-DNA cleavage complexes, which are converted into DNA strand breaks, triggering the DNA Damage Response (DDR).[4][5]
Caption: Mechanism of action for this compound.
Experimental Workflow for Troubleshooting Solubility
This workflow provides a logical sequence of steps for a researcher facing solubility issues with a this compound compound.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pyrazoloacridine-Induced Neurotoxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing neurotoxicity associated with pyrazoloacridine compounds in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PZA) is a class of synthetic anticancer agents. Its primary mechanism of action is the dual inhibition of topoisomerase I and II. By stabilizing the enzyme-DNA cleavage complex, PZA prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis in cancer cells.[1][2]
Q2: What are the reported neurotoxic side effects of this compound in clinical studies?
Phase I clinical trials in adults have reported dose-limiting neurotoxicity with this compound administration.[3] Symptoms include restlessness, dizziness, agitation, anxiety, personality changes, nightmares, and myoclonus.[3] Interestingly, some studies have suggested that neurotoxicity may be less prominent in children.[4]
Q3: Can the administration schedule of this compound influence its neurotoxicity?
Yes, clinical data suggests that the infusion schedule can significantly impact the neurotoxic profile of this compound. A weekly 24-hour infusion has been associated with less neurotoxicity compared to a 3-hour infusion every three weeks. This suggests that prolonged, lower-concentration exposure may be better tolerated from a neurological perspective.
Q4: What are the likely molecular mechanisms underlying this compound-induced neurotoxicity?
While direct studies on this compound are limited, the neurotoxicity of topoisomerase inhibitors is generally thought to involve multiple mechanisms. The primary mechanism is likely the induction of DNA damage in neuronal cells, leading to apoptosis.[5][6] Other potential mechanisms, extrapolated from studies on similar compounds like camptothecin, include the inhibition of protein synthesis and disruption of neurite outgrowth.[5] Furthermore, oxidative stress and neuroinflammation are common pathways implicated in chemotherapy-induced neurotoxicity and may play a role.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during preclinical studies of this compound compounds and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| High incidence of seizures or severe motor impairment in animal models. | The dose of this compound may be too high, leading to acute central nervous system toxicity. | - Reduce the dose of this compound. - Consider a different administration route or a slower infusion rate to mimic the less toxic clinical schedules. - Pre-treat with anticonvulsants if seizures are a consistent observation and the scientific question allows for it. |
| Inconsistent or highly variable behavioral test results. | - Stress induced by handling and injection. - Circadian rhythm variations affecting behavior. - Subjective scoring in behavioral assays. | - Acclimatize animals to handling and testing procedures. - Conduct behavioral tests at the same time each day. - Use automated scoring systems where possible and ensure scorers are blinded to the treatment groups. |
| No observable neurotoxic phenotype in vitro. | - The chosen cell line may be resistant to this compound. - Insufficient drug concentration or exposure time. - The endpoint measured is not sensitive to the specific neurotoxic mechanism. | - Use a neuronal cell line known to be sensitive to topoisomerase inhibitors (e.g., SH-SY5Y, primary cerebellar granule neurons). - Perform a dose-response and time-course experiment to determine the optimal conditions. - Assess multiple endpoints, including cell viability, apoptosis markers (caspases), neurite outgrowth, and markers of oxidative stress. |
| Difficulty in differentiating neurotoxicity from general toxicity (e.g., weight loss). | Systemic toxicity can confound behavioral assessments. | - Include a pair-fed control group to control for reduced food and water intake. - Monitor a battery of general health parameters alongside neurospecific tests. - Use specific behavioral tests that are less likely to be affected by general malaise, or statistically account for weight loss in the analysis. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound-induced neurotoxicity.
In Vitro Neurotoxicity Assessment in SH-SY5Y Cells
This protocol is adapted from studies on the cytotoxic effects of pyrazole-acridine derivatives on human neuroblastoma cells.[8]
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of the this compound compound (e.g., 50, 100, 150 µg/mL) for different time points (e.g., 12, 24, 48 hours).[8]
-
Cell Viability Assay (WST-1):
-
After the treatment period, add WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
Apoptosis Assessment (Immunostaining):
-
Seed cells on coverslips in 24-well plates and treat with the this compound compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin.
-
Incubate with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, -8, -9, BAX).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount coverslips and visualize using a fluorescence microscope. Quantify the percentage of positive cells.[8]
-
In Vivo Assessment of Motor and Sensory Neurotoxicity in Rodents
This protocol integrates standard methods for evaluating chemotherapy-induced peripheral neuropathy.[9][10][11]
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) or intravenously (i.v.) according to the study design. Include vehicle-treated control animals.
-
Rotarod Test (Motor Coordination):
-
Train the animals on an accelerating rotarod for 2-3 consecutive days before drug administration.
-
Test the animals at baseline and at selected time points after this compound treatment.
-
Record the latency to fall from the rotating rod. A decrease in latency suggests motor impairment.
-
-
Von Frey Test (Mechanical Allodynia):
-
Place the animal on an elevated mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold. A lower threshold in treated animals indicates mechanical allodynia.
-
-
Cold Plate Test (Thermal Hypersensitivity):
-
Place the animal on a cold plate maintained at a constant temperature (e.g., 4°C).
-
Record the latency to the first sign of pain (e.g., paw licking, jumping). A shorter latency suggests cold hypersensitivity.
-
In Vivo Assessment of Cognitive Function in Mice
This protocol is based on established methods for assessing chemotherapy-related cognitive impairment.[12][13][14]
-
Animal Model: Use adult male C57BL/6 mice.
-
Drug Administration: Administer this compound and vehicle as described above.
-
Barnes Maze (Spatial Learning and Memory):
-
Habituate the mouse to the maze for one day.
-
Conduct training trials for 4-5 days, where the mouse learns the location of an escape hole. Record the latency to find the escape hole and the number of errors.
-
Perform a probe trial 24-48 hours after the last training trial, with the escape hole removed. Record the time spent in the target quadrant. Impaired performance in the this compound-treated group suggests deficits in spatial learning and memory.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of a Pyrazolo-Acridine Derivative (3-ACH) on SH-SY5Y Cells [8]
| Treatment Duration | Concentration (µg/mL) | Cell Viability (% of Control) | p-value |
| 24 hours | 50 | 98.12 ± 5.43 | > 0.05 |
| 100 | 89.89 ± 7.63 | < 0.01 | |
| 150 | 91.22 ± 3.87 | < 0.05 | |
| 48 hours | 50 | 94.55 ± 0.65 | < 0.001 |
| 100 | 95.18 ± 1.41 | < 0.001 | |
| 150 | 95.28 ± 2.57 | < 0.001 |
Table 2: Summary of In Vivo Neurotoxicity Endpoints for Topoisomerase Inhibitors
| Test | Neurotoxic Phenotype | Typical Animal Model | Key Parameters |
| Rotarod | Motor coordination deficits | Rat, Mouse | Latency to fall |
| Von Frey | Mechanical allodynia | Rat, Mouse | Paw withdrawal threshold |
| Cold Plate | Cold hypersensitivity | Rat, Mouse | Latency to paw withdrawal/licking |
| Barnes Maze | Spatial learning and memory deficits | Mouse | Latency to find escape hole, errors, time in target quadrant |
| Morris Water Maze | Spatial learning and memory deficits | Rat, Mouse | Escape latency, path length, time in target quadrant |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways for this compound-induced neurotoxicity.
Caption: Experimental workflow for assessing and managing this compound neurotoxicity.
Potential Mitigation Strategies
While specific neuroprotective agents for this compound have not been extensively studied, strategies used for other chemotherapy-induced neurotoxicities may be applicable.
-
Dose and Schedule Modification: As suggested by clinical data, altering the infusion time from a short, high-dose bolus to a prolonged, lower-concentration infusion may reduce neurotoxic effects.
-
Pharmacological Intervention:
-
Antioxidants: Agents like amifostine and glutathione have been explored to mitigate oxidative stress-related neurotoxicity from other chemotherapies.[15]
-
Calcium and Magnesium Infusions: These have been proposed to reduce neurotoxicity by modulating neuronal excitability.[15]
-
Glutamine Supplementation: This non-essential amino acid may have neuroprotective effects, although clinical evidence is still emerging.[15]
-
Researchers should consider testing these potential neuroprotective agents in co-treatment paradigms with this compound in their preclinical models.
References
- 1. Discovery of Potential Neuroprotective Agents against Paclitaxel-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Use of a Rapid Throughput In Vivo Screen To Investigate Inhibitors of Eukaryotic Topoisomerase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Neurotoxic activity of a topoisomerase-I inhibitor, camptothecin, in cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemotherapy-related cognitive impairment: What we need to know and what we can do - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemotherapy-induced painful neuropathy: pain-like behaviours in rodent models and their response to commonly-used analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of chemotherapy on cognitive function in a mouse model: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Mouse Model of Chemotherapy-Related Cognitive Impairments Integrating the Risk Factors of Aging and APOE4 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njmonline.nl [njmonline.nl]
Technical Support Center: Pyrazoloacridine Treatment and Neutropenia Management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding neutropenia as a side effect of pyrazoloacridine treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic anticancer agent belonging to the acridine class of compounds.[1] Its primary mechanism of action is the dual inhibition of DNA topoisomerase I and II.[1][2] Unlike other topoisomerase poisons that stabilize the topoisomerase-DNA cleavable complex, this compound inhibits the catalytic activity of these enzymes, preventing the re-ligation of DNA strands.[2] This leads to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Q2: How common and severe is neutropenia as a side effect of this compound treatment?
Neutropenia, a decrease in the number of neutrophils, is the most common and dose-limiting toxicity associated with this compound treatment. Clinical studies have reported a high incidence of grade 3 or 4 neutropenia. In some phase I and II trials, neutropenia was the principal toxicity, precluding dose escalation.
Q3: What is the typical onset and duration of this compound-induced neutropenia?
The exact timing can vary among patients and depends on the dosing schedule. Generally, chemotherapy-induced neutropenia becomes apparent within the first few weeks of treatment. Recovery of neutrophil counts typically occurs before the next treatment cycle, but delays and dose reductions are common.
Q4: What are the current management strategies for this compound-induced neutropenia in a research setting?
Management in a research or clinical trial setting typically involves:
-
Dose Modification: Dose reduction or delay of the subsequent this compound cycle is a primary strategy for managing severe neutropenia.
-
Supportive Care: Administration of Granulocyte Colony-Stimulating Factor (G-CSF) may be considered to stimulate the production of neutrophils and shorten the duration of severe neutropenia.
-
Prophylactic Measures: In cases of severe and prolonged neutropenia, prophylactic antibiotics may be administered to prevent infections.
-
Regular Monitoring: Frequent monitoring of complete blood counts (CBC) with differential is crucial to track neutrophil levels and guide treatment decisions.
Q5: Are there any known signaling pathways directly implicated in this compound-induced neutropenia?
While the direct link to specific signaling pathways is still an area of investigation, the primary cause of this compound-induced neutropenia is believed to be its cytotoxic effect on rapidly dividing hematopoietic progenitor cells in the bone marrow. By inhibiting topoisomerases I and II, this compound induces cell cycle arrest and apoptosis in these progenitor cells, thereby disrupting granulopoiesis (the production of granulocytes, including neutrophils). The JAK-STAT signaling pathway, which is crucial for granulopoiesis stimulated by G-CSF, may be indirectly affected by the overall disruption of hematopoietic cell proliferation and differentiation.
Quantitative Data Summary
The following tables summarize the incidence and severity of neutropenia observed in clinical trials of this compound.
Table 1: Incidence of Grade 3/4 Neutropenia in this compound Clinical Trials
| Clinical Trial Phase | Patient Population | This compound Dose and Schedule | Incidence of Grade 3/4 Neutropenia | Reference |
| Phase I | Advanced Solid Tumors | 720 mg/m² as a 1-hour infusion every 21 days | 67% (4 out of 6 patients) | |
| Phase I | Advanced Cancer | 750 mg/m² as a 3-hour infusion every 3 weeks | Dose-limiting toxicity | |
| Phase II | Metastatic Breast Cancer | 750 mg/m² as a 3-hour infusion every 3 weeks | 87% | |
| Phase II | Transitional Cell Carcinoma | 750 mg/m² as a 3-hour infusion every 21 days | 57% (8 out of 14 patients) |
Table 2: Dose Modifications Due to Neutropenia
| Clinical Trial Phase | Patient Population | Percentage of Patients Requiring Dose Reduction/Delay | Reference |
| Phase II | Metastatic Breast Cancer | 67% (10 out of 15 patients) |
Experimental Protocols
Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
This assay is used to assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells into granulocytes and macrophages.
Methodology:
-
Cell Source: Isolate bone marrow mononuclear cells (BMMCs) from human or animal models.
-
Cell Culture: Plate the BMMCs in a semi-solid methylcellulose medium containing appropriate cytokines (e.g., GM-CSF, IL-3, SCF) to support the growth of CFU-GM colonies.
-
Drug Treatment: Add varying concentrations of this compound to the cultures. Include a vehicle control.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
Colony Counting: After the incubation period, count the number of CFU-GM colonies (defined as aggregates of 50 or more cells) under an inverted microscope.
-
Data Analysis: Calculate the percentage of colony inhibition at each this compound concentration compared to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of colony formation).
Neutrophil Apoptosis Assay via Flow Cytometry
This protocol details the measurement of this compound-induced apoptosis in mature neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from peripheral blood using density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend the isolated neutrophils in a suitable culture medium and treat with various concentrations of this compound for a defined period (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Staining:
-
Wash the cells with binding buffer.
-
Resuspend the cells in binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter characteristics.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
-
Data Analysis: Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.
Bone Marrow Aspirate Analysis
This procedure is for the general assessment of myelosuppression in preclinical models treated with this compound.
Methodology:
-
Sample Collection: Following in vivo treatment with this compound, collect bone marrow from the femurs and tibias of the animals.
-
Smear Preparation: Prepare bone marrow smears on glass slides and stain with Wright-Giemsa stain.
-
Cellularity Assessment: Under a microscope, assess the overall bone marrow cellularity.
-
Differential Count: Perform a differential count of at least 500 nucleated cells to determine the percentage of myeloid and erythroid precursors.
-
Myeloid:Erythroid (M:E) Ratio: Calculate the M:E ratio. A significant decrease in this ratio can indicate myeloid suppression.
-
Morphological Evaluation: Examine the morphology of the hematopoietic cells for any signs of dysplasia or abnormalities.
Troubleshooting Guides
Issue 1: High variability in CFU-GM assay results.
-
Possible Cause: Inconsistent cell plating density.
-
Solution: Ensure accurate cell counting and resuspend the cells thoroughly before plating to achieve a uniform cell suspension.
-
-
Possible Cause: Variability in methylcellulose viscosity or cytokine activity.
-
Solution: Use a consistent lot of methylcellulose medium and ensure proper storage and handling of cytokines.
-
-
Possible Cause: Subjectivity in colony counting.
-
Solution: Establish clear criteria for what constitutes a colony. Have two independent researchers count the colonies if possible.
-
Issue 2: Low neutrophil viability in control samples for the apoptosis assay.
-
Possible Cause: Harsh neutrophil isolation procedure.
-
Solution: Minimize the time and centrifugation steps during isolation. Keep cells on ice whenever possible.
-
-
Possible Cause: Inappropriate culture conditions.
-
Solution: Use fresh, high-quality culture medium. Ensure the incubator has the correct temperature and CO2 levels.
-
Issue 3: Inconsistent this compound activity in in vitro assays.
-
Possible Cause: Degradation of the compound.
-
Solution: Store this compound stock solutions protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Binding of the compound to plasticware.
-
Solution: Use low-protein-binding plates and pipette tips.
-
Visualizations
Caption: this compound's mechanism leading to neutropenia.
Caption: G-CSF signaling pathway in granulopoiesis.
Caption: Workflow for the CFU-GM assay.
References
Technical Support Center: Optimizing Pyrazoloacridine Dosage for In Vivo Experiments
Welcome to the technical support center for the utilization of pyrazoloacridine and its derivatives in in vivo research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a general starting dose for this compound in a mouse xenograft model?
A1: Based on preclinical data used to inform Phase I clinical trials, a starting dose of 35 mg/kg (105 mg/m²) has been documented in mice. However, this should be considered a starting point, and the optimal dose will depend on the specific cancer model, the administration route, and the tolerability of the compound in the specific mouse strain. For this compound derivatives, dosages in mouse xenograft models have been reported in the range of 25-50 mg/kg. It is always recommended to perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific experimental setup.
Q2: What are the common routes of administration for this compound in rodents?
A2: The most common routes of administration for this compound and its derivatives in preclinical in vivo studies are intravenous (IV) and intraperitoneal (IP) injections. Oral gavage may also be a possibility, depending on the formulation and oral bioavailability of the specific compound. The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.
Q3: What are the known toxicities associated with this compound?
A3: In clinical trials, the primary dose-limiting toxicities of this compound have been neutropenia (a decrease in a type of white blood cell) and central nervous system (CNS) toxicity. In preclinical animal studies, similar toxicities have been observed, although there can be interspecies differences. Researchers should carefully monitor animals for signs of toxicity, including weight loss, changes in behavior, and signs of myelosuppression through complete blood counts (CBCs).
Q4: How does this compound exert its anti-cancer effects?
A4: this compound is a dual inhibitor of topoisomerase I and II. These enzymes are critical for relieving DNA supercoiling during replication and transcription. By inhibiting both topoisomerases, this compound leads to the accumulation of DNA strand breaks. This DNA damage triggers a cellular stress response, leading to cell cycle arrest, primarily in the S and G2/M phases, and ultimately inducing apoptosis (programmed cell death).
Q5: Can this compound be used in combination with other chemotherapy agents?
A5: Yes, preclinical studies have shown that this compound can have synergistic effects when combined with other chemotherapeutic agents. For instance, its ability to induce DNA damage can complement the mechanisms of other anti-cancer drugs. However, combination therapies should be carefully designed to manage potential overlapping toxicities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity or animal mortality at the initial dose. | The starting dose is too high for the specific animal model or strain. | - Immediately reduce the dosage by 25-50% in the next cohort of animals.- Conduct a thorough dose-escalation study to determine the Maximum Tolerated Dose (MTD). Start with a low dose and gradually increase it in subsequent groups.- Re-evaluate the administration route. Intravenous administration can lead to higher peak plasma concentrations and may be more toxic than intraperitoneal or oral routes. |
| Lack of significant anti-tumor efficacy. | - The dose is too low.- Poor bioavailability of the compound.- The tumor model is resistant to the mechanism of action of this compound.- Inappropriate dosing schedule. | - If no toxicity is observed, cautiously escalate the dose in subsequent experimental groups.- Verify the formulation and solubility of the compound. Consider using a different vehicle or administration route to improve bioavailability.- Confirm that the target tumor cells express topoisomerase I and II.- Optimize the dosing schedule. This compound may be more effective with more frequent administration at a lower dose, or with a different treatment cycle. |
| Inconsistent results between experiments. | - Variability in drug preparation and administration.- Differences in animal health or age.- Inconsistent tumor implantation and growth. | - Ensure consistent and accurate preparation of the drug formulation for each experiment.- Standardize the administration technique to minimize variability.- Use animals of the same age, sex, and from the same supplier. Ensure animals are healthy before starting the experiment.- Standardize the tumor implantation procedure to ensure consistent tumor size at the start of treatment. |
| Unexpected neurological side effects (e.g., tremors, lethargy). | CNS toxicity is a known side effect of this compound. | - Reduce the dose immediately.- Monitor the animals closely for the onset and severity of neurological symptoms.- Consider a different administration schedule, such as a continuous infusion or more frequent, smaller doses, which may reduce peak plasma concentrations and associated CNS toxicity. |
Data Presentation
Table 1: Summary of this compound and Derivative Dosages in Rodent Models
| Compound | Animal Model | Cancer Type | Administration Route | Dosage Range | Observed Effects |
| This compound | Mouse | Not specified | Not specified | Starting dose: 35 mg/kg (105 mg/m²) | Basis for Phase I clinical trials |
| Pyrazoline Derivative | Mouse | Xenograft | Not specified | 25 mg/kg, 50 mg/kg | Anti-tumor activity |
| Pyrazolo[4,3-d]pyrimidine Derivative | Mouse | MCF-7 Xenograft | Not specified | Maximally Tolerated Dose: 30 mg/kg | Anti-tumor efficacy |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
-
Animal Model: Select a cohort of healthy, age-matched mice of the desired strain (e.g., athymic nude mice for xenograft studies).
-
Group Allocation: Divide the mice into groups of 3-5 animals per dose level, including a vehicle control group.
-
Dose Escalation:
-
Start with a conservative dose based on available data (e.g., 10-20 mg/kg for this compound).
-
Administer the compound via the chosen route (e.g., IP or IV).
-
Increase the dose in subsequent groups by a predefined increment (e.g., 1.5 to 2-fold), based on the toxicity observed in the previous group.
-
-
Monitoring:
-
Observe the animals daily for clinical signs of toxicity, including changes in weight, appetite, behavior, and physical appearance.
-
Record body weight at least three times per week.
-
At the end of the observation period (typically 7-14 days), collect blood for complete blood count (CBC) to assess myelosuppression.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss, severe clinical signs).
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Administer this compound at a dose determined from the MTD study (e.g., 80-90% of the MTD).
-
Administer the vehicle to the control group.
-
Follow a predetermined dosing schedule (e.g., once daily for 5 days, followed by a 2-day break).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Mandatory Visualization
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
troubleshooting pyrazoloacridine synthesis reaction conditions
Technical Support Center: Pyrazoloacridine Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoloacridines. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for pyrazolo[3,4-a]acridines?
The most common and efficient protocol involves a two-step synthesis. The first step is the construction of the acridone core via a Friedländer annulation reaction. This involves the condensation of a 2-aminobenzophenone derivative with a 1,3-cyclic diketone. The second step is the formation of the pyrazole ring onto the acridone scaffold, typically by reaction with ethyl formate followed by hydrazine hydrate.
Q2: My Friedländer annulation step is giving a very low yield. What are the most critical parameters to investigate?
Low yield in the Friedländer annulation is a common issue. The most critical parameters to optimize are the choice of catalyst, solvent, and reaction temperature. This reaction can be catalyzed by either acid or base, and the optimal choice depends on the specific substrates.[1][2][3] Solvent-free conditions or the use of specific solvents like a 1:1 mixture of H2O/EtOH can also significantly impact the yield.[4]
Q3: I am observing multiple spots on my TLC after the pyrazole ring formation step. What could be the side products?
Incomplete reaction is a likely cause, meaning you may have unreacted acridone intermediate. Another possibility is the formation of regioisomers, which can occur if the diketone used in the initial Friedländer step is unsymmetrical.[5] The conditions for the pyrazole ring formation (e.g., temperature, reaction time) might also need optimization to prevent side reactions.
Q4: What is a reliable method for purifying the final this compound product?
For many this compound derivatives, recrystallization is a sufficient and effective method for purification, which avoids the need for column chromatography.[6] The choice of solvent for recrystallization will depend on the specific polarity of your synthesized compound.
Troubleshooting Guides
Problem 1: Low or No Yield of Acridone Intermediate (Friedländer Annulation)
Question: I am not getting a good yield for my acridone intermediate. How can I improve it?
Answer: The Friedländer annulation is sensitive to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Catalyst Choice: This is often the most critical factor.
-
Acid Catalysis: Many Friedländer reactions are catalyzed by acids such as p-toluenesulfonic acid (p-TSA), trifluoroacetic acid, or Lewis acids like In(OTf)₃.[3][7] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is particularly effective for this synthesis, often allowing for solvent-free conditions.[6]
-
Base Catalysis: In some cases, a base catalyst may be more effective.
-
Recommendation: If your current catalyst is not working, try switching from an acid to a base, or vice-versa. Also, consider screening different Lewis acids.
-
-
Solvent System: The reaction medium plays a crucial role.
-
Some protocols for similar heterocyclic syntheses have shown that a mixture of ethanol and water (1:1) can be superior to either solvent alone.[4]
-
Solvent-free conditions, especially when using a strong catalyst like Eaton's reagent, can also be highly effective and simplify workup.[6]
-
Recommendation: If you are using a single solvent, try a mixed solvent system or a solvent-free approach.
-
-
Temperature and Reaction Time:
-
Purity of Starting Materials:
-
Ensure your 2-aminobenzophenone and 1,3-dione are pure. Impurities can inhibit the catalyst or lead to side reactions.
-
The following table, adapted from the synthesis of structurally related pyrazolopyridines, illustrates how catalyst and solvent choice can dramatically affect yield and reaction time.[4]
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | H₂O/EtOH (1:1) | 10 | 40 |
| 2 | p-TSA | H₂O/EtOH (1:1) | 8 | 65 |
| 3 | L-proline | H₂O/EtOH (1:1) | 8 | 58 |
| 4 | Magnetic LDH | EtOH | 5 | 70 |
| 5 | Magnetic LDH | H₂O | 5 | 62 |
| 6 | Magnetic LDH | H₂O/EtOH (1:1) | 2 | 84 |
This data demonstrates the optimization of a related heterocyclic synthesis and provides a template for optimizing your this compound synthesis.
Problem 2: Low or No Yield of this compound from Acridone Intermediate
Question: The first step to the acridone worked well, but I am struggling to form the final this compound. What should I do?
Answer: This step involves the formation of the pyrazole ring. Here are some troubleshooting tips:
-
Reagent Quality and Stoichiometry:
-
Use fresh ethyl formate and hydrazine hydrate. Hydrazine hydrate is particularly susceptible to degradation.
-
Ensure the correct molar ratios of your reagents are being used. An excess of hydrazine hydrate may be necessary.
-
-
Reaction Conditions:
-
Temperature: This cyclization may require heating. Monitor the reaction at different temperatures (e.g., room temperature, 50°C, reflux) to find the optimum.
-
Reaction Time: Track the progress of the reaction using TLC. If the reaction stalls, extended reaction time or an increase in temperature may be necessary.
-
-
pH of the Reaction Mixture:
-
The cyclization with hydrazine can be sensitive to pH. While not always necessary, the addition of a catalytic amount of acid (like acetic acid) can sometimes facilitate the reaction.
-
The following table, based on the synthesis of other pyrazole derivatives, shows the impact of solvent and temperature on the reaction outcome.[8]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 25 (Room Temp) | 5 | 25 |
| 2 | Ethanol | Reflux | 5 | 35 |
| 3 | Acetic Acid | Reflux | 6 | 50 |
| 4 | Dioxane | Reflux | 5 | 42 |
| 5 | DMF | Reflux | 5 | 40 |
This table illustrates how reaction conditions can be varied to optimize the formation of a pyrazole ring, providing a starting point for your experiments.
Experimental Protocols
Detailed Methodology for the Synthesis of Pyrazolo[3,4-a]acridines
This protocol is based on an efficient synthesis method reported in the literature.[6]
Step 1: Synthesis of the Acridone Intermediate (via Friedländer Annulation)
-
Freshly prepare Eaton's reagent by carefully adding phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MSA) in a 1:10 w/w ratio.
-
In a round-bottom flask, combine the substituted 2-aminobenzophenone (1 mmol) and a 1,3-cyclic diketone (e.g., cyclohexane-1,3-dione) (1.2 mmol).
-
Add the freshly prepared Eaton's reagent to the mixture.
-
Heat the reaction mixture at 90°C for approximately 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
The solid precipitate is the acridone intermediate. Collect it by filtration, wash with water, and dry.
Step 2: Synthesis of the Pyrazolo[3,4-a]acridine
-
Dissolve the dried acridone intermediate in an excess of ethyl formate.
-
Add a catalytic amount of a suitable base (e.g., sodium ethoxide) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the formation of the enol ether is complete, remove the excess ethyl formate under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, and collect the precipitated this compound product by filtration.
-
Purify the product by recrystallization from a suitable solvent.
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting Decision Tree for this compound Synthesis.
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
strategies to reduce off-target effects of pyrazoloacridine
Welcome to the technical support center for pyrazoloacridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to reduce the off-target effects of this compound and to offer troubleshooting support for related experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetically developed anticancer agent.[1] Its primary mechanism of action is the dual inhibition of DNA topoisomerase I and topoisomerase II.[1] Unlike many other topoisomerase inhibitors that stabilize the enzyme-DNA cleavage complex, this compound is thought to work by diminishing the formation of these adducts.[1] This unique mechanism contributes to its broad-spectrum antitumor activity.[1]
Q2: What are the known on-target and off-target effects of this compound?
-
On-Target Effects: Inhibition of topoisomerase I and II, leading to disruption of DNA replication and transcription in cancer cells.[1] This results in cytotoxicity, particularly in solid tumors, hypoxic cells, and non-cycling cells.[1][2]
-
Off-Target Effects: The most significant off-target effects observed in clinical studies are neutropenia (a type of myelosuppression) and central nervous system (CNS) toxicity, which includes neuropsychiatric and neuromotor effects.[3]
Q3: What are the general strategies to reduce the off-target effects of a drug candidate like this compound?
Reducing off-target effects is a key challenge in drug development.[4] General strategies include:
-
Rational Drug Design: Modifying the chemical structure of the compound to improve its selectivity for the intended target. This can involve altering electrostatic interactions, optimizing the shape to fit the target's binding site more precisely, and exploiting differences in flexibility between on- and off-target proteins.[5]
-
Computational Modeling: Using in silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict and understand off-target interactions, guiding the design of more selective analogs.
-
Targeted Drug Delivery: Developing formulations that concentrate the drug at the tumor site, thereby reducing systemic exposure and minimizing effects on healthy tissues.
-
Combination Therapy: Combining this compound with other agents that may allow for a lower, more tolerable dose of this compound to be used.[6]
Troubleshooting Guides
Issue 1: High level of myelosuppression (neutropenia) observed in pre-clinical models.
Question: We are observing significant neutropenia in our animal models treated with this compound. What strategies can we employ to mitigate this?
Answer: Myelosuppression, particularly neutropenia, is a known dose-limiting toxicity of this compound. Here are some strategies to address this:
-
Dose and Schedule Modification:
-
Lowering the Dose: The most direct approach is to reduce the dose of this compound.
-
Altering the Dosing Schedule: Phase I clinical trials have explored both single-dosing and multiple-dosing schedules. A multiple-dosing schedule with lower individual doses may be better tolerated.[3]
-
-
Concomitant Treatment with Granulocyte Colony-Stimulating Factor (G-CSF):
-
G-CSFs are growth factors that stimulate the production of neutrophils in the bone marrow. Prophylactic administration of G-CSF is a standard clinical practice to manage chemotherapy-induced neutropenia and can be effective in preclinical models.
-
-
Structural Modification of this compound:
-
Structure-activity relationship (SAR) studies on related pyrazole compounds have shown that modifications to the pyrazole ring and its substituents can significantly alter biological activity and selectivity.[7][8] While specific data for this compound is limited, exploring analogs with modifications aimed at reducing bone marrow toxicity is a valid research direction.
-
-
In Vitro Myelotoxicity Assessment:
-
Before extensive in vivo testing of new analogs, their potential for myelosuppression can be assessed using in vitro myelotoxicity assays. These assays utilize colony-forming unit (CFU) assays with hematopoietic progenitor cells to determine the inhibitory concentration (IC50) on different blood cell lineages.
-
Issue 2: CNS toxicity observed at higher doses.
Question: Our studies show signs of neurotoxicity in animals receiving higher doses of this compound. How can we reduce this off-target effect?
Answer: CNS toxicity is another significant concern with this compound.[3] Strategies to mitigate this include:
-
Modification of Physicochemical Properties:
-
The ability of a compound to cross the blood-brain barrier (BBB) is influenced by its physicochemical properties, such as lipophilicity (LogP), polar surface area (PSA), and molecular weight.
-
Strategy: Modify the this compound structure to decrease its lipophilicity and/or increase its polar surface area. This can be achieved by introducing more polar functional groups. The goal is to design a compound that is a poorer substrate for the active influx transporters and/or a better substrate for the active efflux transporters at the BBB.
-
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can alter its biodistribution, potentially reducing its accumulation in the brain.
-
Prodrug Approach: A prodrug strategy can be employed to design a molecule that is inactive and has poor BBB penetration but is converted to the active this compound preferentially at the tumor site.
-
-
In Vitro Neurotoxicity Screening:
-
Potential neurotoxicity of new analogs can be screened early using in vitro neurotoxicity assays. These can range from simple cytotoxicity assays using neuronal cell lines to more complex assays measuring neurite outgrowth or electrophysiological function.
-
Quantitative Data Summary
Disclaimer: The following tables are illustrative examples of how quantitative data for this compound and its analogs could be presented. Publicly available, comprehensive off-target screening data for this compound is limited.
Table 1: Illustrative On-Target vs. Off-Target Activity of this compound
| Target/Assay | IC50 / EC50 (µM) |
| On-Target | |
| Topoisomerase I (DNA Relaxation) | ~1-5 |
| Topoisomerase II (Decatenation) | ~1-5 |
| A549 Lung Carcinoma Cell Viability | ~0.5-10 |
| MCF-7 Breast Cancer Cell Viability | ~0.5-10 |
| Off-Target (Illustrative) | |
| Kinase Panel (example: CDK2) | > 20 |
| hERG Channel Blockade | > 30 |
| MRC-5 Normal Lung Fibroblast Viability | ~15-25 |
| Hematopoietic Progenitor Cells (CFU-GM) | ~1-5 |
| Primary Neuronal Cell Viability | ~10-20 |
Table 2: Illustrative Physicochemical Properties for BBB Penetration
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Brain:Plasma Ratio |
| This compound (Hypothetical) | ~300 | 3.5 | 60 | 1 | 4 | 0.8 |
| Analog 1 (Hypothetical) | ~350 | 2.5 | 80 | 2 | 5 | 0.3 |
| Analog 2 (Hypothetical) | ~320 | 3.8 | 55 | 1 | 4 | 1.1 |
Key Experimental Protocols
Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of an inhibitor to prevent topoisomerase I from relaxing supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer
-
This compound or analog at various concentrations
-
Stop Buffer/Loading Dye
-
Agarose
-
TAE Buffer
-
Ethidium Bromide
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures on ice in microcentrifuge tubes. For each reaction, add:
-
2 µL 10x Topoisomerase I Assay Buffer
-
1 µL supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
1 µL this compound/analog dilution (or vehicle control)
-
x µL Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase I enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer containing ethidium bromide.
-
Run the gel at 80-100V until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. Inhibition is observed as the persistence of the supercoiled DNA band.
Protocol 2: Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of an inhibitor to block topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
This compound or analog at various concentrations
-
Stop Buffer/Loading Dye
-
Agarose
-
TAE Buffer
-
Ethidium Bromide
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures on ice. For each 20 µL reaction, add:
-
2 µL 10x Topoisomerase II Assay Buffer
-
2 µL ATP solution (e.g., 10 mM)
-
1 µL kDNA (e.g., 200 ng/µL)
-
1 µL this compound/analog dilution (or vehicle control)
-
x µL Nuclease-free water to a final volume of 19 µL.
-
-
Start the reaction by adding 1 µL of human Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 4 µL of Stop Buffer/Loading Dye.
-
Load samples onto a 1% agarose gel in 1x TAE buffer with ethidium bromide.
-
Perform electrophoresis at 80-100V.
-
Visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is indicated by the retention of kDNA in the well.
Visualizations
Caption: Workflow for developing this compound analogs with reduced off-target effects.
Caption: Simplified signaling pathway of this compound's on- and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. ulab360.com [ulab360.com]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Pyrazoloacridine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pyrazoloacridine resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to our lead this compound compound. What are the most common mechanisms of resistance?
A1: Resistance to this compound compounds in cancer cell lines is often multifactorial, but two predominant mechanisms have been identified:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a primary driver of resistance. These membrane proteins actively pump the this compound compound out of the cell, reducing its intracellular concentration and thereby its cytotoxic effect. Key transporters implicated in this process include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3]
-
Alterations in Drug Target: Pyrazoloacridines often target DNA topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[4][5] Mutations in the TOP2A gene, which encodes for topoisomerase IIα, can alter the enzyme's structure, preventing the drug from binding effectively.[6] Additionally, decreased expression of topoisomerase II can also lead to resistance by reducing the number of available drug targets.[7]
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
A2: You can investigate ABC transporter overexpression through several methods:
-
Functional Assays: A common method is the rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for P-gp and other ABC transporters. Resistant cells overexpressing these transporters will show lower intracellular fluorescence compared to the sensitive parental cell line due to increased efflux of the dye. This can be measured using flow cytometry.[8][9][10]
-
Protein Expression Analysis: Western blotting can be used to directly measure the protein levels of specific ABC transporters (P-gp, MRP1, BCRP) in your resistant and sensitive cell lines.[11][12][13][14]
-
mRNA Expression Analysis: Quantitative real-time PCR (qRT-PCR) can quantify the mRNA expression levels of the genes encoding these transporters (ABCB1, ABCC1, and ABCG2), providing evidence of upregulation at the transcriptional level.[3][15][16]
Q3: What are the signs of topoisomerase II-mediated resistance in my experiments?
A3: Topoisomerase II-mediated resistance can be identified through:
-
Direct Sequencing: Sequencing the TOP2A gene in your resistant cell line and comparing it to the parental line can identify specific mutations that may confer resistance.[6]
-
Enzyme Activity Assays: You can measure the catalytic activity of topoisomerase II in nuclear extracts from both sensitive and resistant cells. Reduced activity in the presence of the this compound compound in the sensitive line but not the resistant line can indicate target-based resistance.[17][18][19]
-
Protein Level Analysis: While less common for pyrazoloacridines, some resistance mechanisms involve a decrease in the overall amount of topoisomerase II protein. This can be assessed by Western blotting.[7]
Q4: Can this compound resistance be reversed?
A4: Yes, in some cases, resistance can be reversed or circumvented in vitro. Strategies include:
-
Co-administration with ABC Transporter Inhibitors: Using known inhibitors of P-gp, MRP1, or BCRP alongside the this compound compound can restore its cytotoxicity by blocking the efflux pumps.
-
Development of Novel Analogs: Some newer this compound derivatives have been specifically designed to overcome resistance mechanisms, for instance, by not being substrates for ABC transporters.
-
Combination Therapy: Combining the this compound with other chemotherapeutic agents that have different mechanisms of action can be an effective strategy.[20] For example, this compound has shown synergistic effects with cisplatin.[20]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell numbers are seeded across all wells. Create a cell growth curve to determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during the experiment.[21] |
| Compound Solubility | Visually inspect the drug solution for precipitation. If solubility is an issue, consider using a different solvent or preparing fresh dilutions for each experiment. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Incubation Time | Optimize the drug incubation time. Some compounds may require longer exposure to exert their cytotoxic effects. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint. |
| Assay Reagent Variability | Use fresh assay reagents and ensure they are properly stored. If using a colorimetric or fluorometric assay, check for interference from the this compound compound itself by including a "compound only" control well.[22] |
| Bubbles in Wells | Inspect plates for bubbles before reading. Bubbles can interfere with absorbance or fluorescence readings. If present, gently pop them with a sterile pipette tip.[21] |
Problem 2: No significant difference in ABC transporter expression between sensitive and resistant cells.
| Possible Cause | Troubleshooting Step |
| Alternative Resistance Mechanism | The primary resistance mechanism may not be related to ABC transporters. Investigate alterations in the drug target (topoisomerase II) through sequencing and activity assays. |
| Low Level of Overexpression | The difference in expression may be too subtle to detect with the current method. For qRT-PCR, ensure you are using validated primers and an appropriate housekeeping gene for normalization. For Western blotting, optimize antibody concentrations and exposure times. |
| Incorrect Transporter Investigated | Your cell line may be overexpressing a less common ABC transporter. Consider a broader screen of ABC transporter expression. |
| Post-Translational Modifications | The function of the transporter may be altered without a change in expression level. A functional assay like the rhodamine 123 efflux assay is crucial to assess transporter activity directly. |
Problem 3: Difficulty in developing a this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Drug Concentration Too High | Starting with a high concentration of the this compound can lead to widespread cell death without allowing for the selection of resistant clones. Begin with a concentration around the IC20-IC30 and gradually increase the concentration in a stepwise manner over several weeks or months.[23] |
| Insufficient Time for Selection | The development of stable resistance is a slow process. Be patient and allow sufficient time for the cells to adapt at each concentration step. |
| Cell Line Instability | Some cell lines are genetically unstable and may not be suitable for developing stable resistance. Ensure you are using a well-characterized and stable cell line. |
| Drug Degradation | This compound compounds may be unstable in culture medium over time. Replenish the drug-containing medium regularly (e.g., every 2-3 days). |
Experimental Protocols
Rhodamine 123 Efflux Assay (Flow Cytometry)
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them at a concentration of 1 x 10^6 cells/mL in pre-warmed culture medium.
-
Inhibitor Control (Optional): For a positive control to demonstrate efflux inhibition, pre-incubate a sample of the resistant cells with a known ABC transporter inhibitor (e.g., verapamil for P-gp) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold PBS.
-
Efflux Phase: Resuspend the cells in pre-warmed, dye-free medium and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Analysis: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of the cell populations using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of ~530 nm.
Western Blot for P-gp (ABCB1)
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel (typically 7.5%). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (ABCB1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for ABCB1 mRNA
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and primers specific for ABCB1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument according to the manufacturer's protocol.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in ABCB1 mRNA expression in the resistant cells compared to the sensitive cells, normalized to the housekeeping gene.[15]
Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 results.
Caption: Experimental workflow for identifying resistance mechanisms.
Caption: Key pathways in this compound action and resistance.
References
- 1. Advances in the Molecular Detection of ABC Transporters Involved in Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound (NSC 366140) on DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA topoisomerase II mutations and resistance to anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inspiralis.com [inspiralis.com]
- 20. Cytotoxic synergy between this compound (NSC 366140) and cisplatin in vitro: inhibition of platinum-DNA adduct removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Pyrazoloacridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the purification of pyrazoloacridine derivatives. The following sections offer solutions to specific problems in a question-and-answer format, detailed experimental protocols, and quantitative data to streamline your purification workflow.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific challenges that may arise during the purification of this compound derivatives.
Question 1: My crude this compound derivative shows multiple spots on TLC, and they are very close together. How can I improve separation?
Answer: Close-running spots on a Thin Layer Chromatography (TLC) plate indicate that the components of your mixture have similar polarities, which makes separation by standard column chromatography challenging. Here are several strategies to improve separation:
-
Optimize the Solvent System: A systematic trial of different solvent systems is the first step.
-
Vary the Polarity: Gradually change the ratio of your polar and non-polar solvents. Small adjustments can significantly impact resolution.
-
Introduce a Third Solvent: Adding a small amount of a third solvent with a different character (e.g., methanol in a dichloromethane/ethyl acetate system) can alter the selectivity of the separation.
-
Consider Alternative Solvents: If you are using a standard hexane/ethyl acetate system, explore other options like toluene/acetone or dichloromethane/methanol.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase.
-
Alumina: Basic or neutral alumina can offer different selectivity compared to silica gel, especially for nitrogen-containing heterocyclic compounds.
-
Reverse-Phase Silica: For highly polar or non-polar compounds that are difficult to separate on normal-phase silica, C18-functionalized silica gel can be an effective alternative.
-
-
High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, preparative HPLC offers much higher resolution than standard column chromatography.
Question 2: I am experiencing low recovery of my this compound derivative after column chromatography. What are the possible causes and solutions?
Answer: Low recovery from column chromatography can be frustrating. Several factors could be responsible:
-
Compound Adsorption to Silica Gel: Pyrazoloacridines, being nitrogenous bases, can irreversibly adsorb to the acidic silica gel.
-
Solution: Deactivate the silica gel by adding 1-2% of a base like triethylamine or ammonia to your eluent system. This will neutralize the acidic sites on the silica and prevent your compound from sticking.
-
-
Compound Instability: The compound might be degrading on the silica gel column over time.
-
Solution: Expedite the chromatography process. Use a slightly higher pressure (flash chromatography) to reduce the time your compound spends on the column. Also, ensure your solvents are pure and free of peroxides or other reactive impurities.
-
-
Inappropriate Solvent Polarity:
-
Too Polar Eluent: If the eluent is too polar, your compound may elute too quickly along with impurities, leading to impure fractions and the discarding of mixed fractions, thus lowering the overall yield.
-
Too Non-Polar Eluent: If the eluent is not polar enough, your compound may not move off the column at all, or elute very slowly, leading to band broadening and potential degradation.
-
Solution: Carefully determine the optimal eluent system using TLC before running the column. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Question 3: My purified this compound derivative appears as a colored oil, but I need a solid for further experiments. How can I induce crystallization?
Answer: Obtaining a solid from a purified oil is a common challenge. Here are several techniques to induce crystallization:
-
Recrystallization: This is the most common method for purifying solids and can also be used to obtain a crystalline product from an oil.
-
Single Solvent Method: Dissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool slowly.
-
Two-Solvent Method: Dissolve the oil in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent in which it is insoluble until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include dichloromethane/hexane, ethyl acetate/hexane, and methanol/water. A study on pyrazole derivatives reported successful recrystallization from a dioxane:water mixture.[1]
-
-
Scratching: Use a glass rod to scratch the inside surface of the flask containing the solution of your compound. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of your compound from a previous batch, add it to the supersaturated solution to induce crystallization.
-
Trituration: Add a solvent in which your compound is insoluble and stir or sonicate the mixture. This can sometimes cause the oil to solidify.
Question 4: I have identified unreacted starting materials and a major byproduct in my crude product. What is the most efficient way to remove them?
Answer: The most efficient removal strategy depends on the properties of the impurities relative to your desired this compound derivative.
-
Acid-Base Extraction: Since pyrazoloacridines are basic, you can often use acid-base extraction to separate them from neutral or acidic impurities.
-
Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic this compound will move into the aqueous layer as a salt.
-
Separate the layers. The organic layer will contain neutral and acidic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to regenerate the free base of your this compound.
-
Extract the aqueous layer with an organic solvent to recover your purified product. A patent for purifying pyrazoles suggests converting them into acid addition salts which can then be precipitated or crystallized from organic solvents.[2]
-
-
Chromatography: If extraction is not effective, column chromatography is the next logical step. As mentioned previously, careful selection of the stationary and mobile phases is crucial.
-
Recrystallization: If the impurities have significantly different solubilities than your product, recrystallization can be a highly effective purification method.
Question 5: How can I confirm the purity of my final this compound derivative?
Answer: Assessing the purity of your final compound is a critical step. A combination of methods should be used for reliable results:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the structure and purity of your compound. The absence of impurity peaks is a strong confirmation of purity.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to both separate and identify volatile components in your sample.[3]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a highly sensitive method for quantifying the purity of your sample. A single sharp peak indicates high purity.
-
Melting Point Analysis: A sharp and well-defined melting point is characteristic of a pure crystalline solid. Impurities will typically cause the melting point to be depressed and broadened.
Quantitative Data Summary
The following tables provide a summary of typical data encountered during the purification of this compound derivatives and related heterocyclic compounds.
Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative
| Purification Method | Purity (by HPLC) | Yield (%) | Throughput |
| Column Chromatography (Silica Gel) | 95% | 60% | Moderate |
| Column Chromatography (Alumina) | 97% | 75% | Moderate |
| Preparative HPLC | >99% | 40% | Low |
| Recrystallization | 98% | 85% | High |
| Acid-Base Extraction | 90% | 95% | High |
Table 2: Common Solvents for Recrystallization of this compound Derivatives
| Solvent System | Compound Polarity | Notes |
| Dichloromethane/Hexane | Non-polar to moderately polar | Good for a wide range of compounds. |
| Ethyl Acetate/Hexane | Moderately polar | A common and effective solvent system. |
| Methanol/Water | Polar | Suitable for more polar derivatives. |
| Dioxane/Water | Polar | Has been successfully used for pyrazole derivatives.[1] |
| Ethanol | Polar | Good single solvent for many polar compounds. |
| Iso Ether | Non-polar | Used for the crystallization of pyrazole-3-carboxamide derivatives.[4] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Column Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent system. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the solvent to drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Pipette the solution carefully onto the top of the silica bed.
-
Elution: Add the eluent to the column and apply gentle pressure (if using flash chromatography).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization (Two-Solvent Method)
-
Dissolution: Dissolve your impure this compound derivative in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.
-
Addition of "Poor" Solvent: Slowly add a "poor" solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy (persistent turbidity).
-
Clarification: Gently warm the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in an ice bath or a refrigerator.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
Caption: A general experimental workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
Technical Support Center: Pyrazoloacridine (PZA) Clinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazoloacridine (PZA), also known as NSC-366140.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PZA) and what is its primary mechanism of action?
This compound (PZA) is a synthetically developed anticancer agent. Its primary mechanism of action is the dual inhibition of two essential enzymes involved in DNA topology: topoisomerase I and topoisomerase II.[1][2][3][4] Unlike other topoisomerase inhibitors that stabilize the enzyme-DNA cleavage complex, PZA is believed to inhibit the catalytic activity of these enzymes.[5] This interference with DNA replication and repair processes ultimately leads to cell cycle arrest and apoptosis.[6][7][8][9]
Q2: What are the main challenges observed during the clinical development of PZA?
The clinical development of PZA has faced several challenges:
-
Limited Efficacy in Some Solid Tumors: Despite promising preclinical data, PZA has shown a lack of significant anti-tumor activity in clinical trials for certain cancers, such as colorectal and prostate cancer.[4]
-
Dose-Limiting Toxicities: The primary dose-limiting toxicities observed in clinical trials are hematological, specifically neutropenia (a low count of neutrophils, a type of white blood cell).[1][2][10][11] Neurotoxicity has also been reported as a significant adverse effect.[2][12][11]
-
Pharmacokinetic Variability: Clinical studies have noted considerable interpatient variability in the pharmacokinetics of PZA, making it challenging to establish a standardized dosing regimen that is both effective and minimally toxic.[12][11]
-
Modest Activity: While showing some activity in metastatic breast cancer, the overall response rates have been modest.[1][2][13][10]
Q3: Has PZA shown any activity against drug-resistant cancer cells?
Yes, preclinical studies have indicated that PZA retains activity against cancer cell lines that have developed resistance to other chemotherapy agents, including those that overexpress P-glycoprotein (a protein associated with multidrug resistance).[4] It has also shown activity in multidrug-resistant neuroblastoma cell lines with nonfunctional p53.[14]
Q4: What is the recommended dosage for PZA in clinical trials?
Phase I clinical trials have recommended a starting dose of 600 mg/m² administered as a 1-hour infusion every 21 days for Phase II trials.[12][11] Another study recommended 281 mg/m² for a weekly 24-hour infusion schedule.[15] However, the optimal dosing regimen remains an area of investigation due to observed toxicities and pharmacokinetic variability.
Troubleshooting Guides
In Vitro Experimentation: Cytotoxicity Assays
Problem: Inconsistent or unexpected IC50 values in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| PZA Solubility Issues | PZA is a poorly water-soluble drug. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing dilutions in culture media. Observe for any precipitation. Consider using a formulation strategy for poorly soluble drugs if issues persist. |
| Cell Line Variability | Different cancer cell lines exhibit varying sensitivities to PZA. Confirm the expected sensitivity of your cell line from literature or previous experiments. Ensure cell lines are healthy and in the logarithmic growth phase. |
| Incorrect Drug Concentration | Verify calculations for serial dilutions. Ensure accurate pipetting. Prepare fresh drug solutions for each experiment to avoid degradation. |
| Assay-Specific Issues (e.g., MTT, SRB) | Optimize cell seeding density to ensure cells are in a linear growth phase for the duration of the experiment. Ensure appropriate incubation times with the detection reagent. Run appropriate controls (vehicle control, positive control with a known cytotoxic agent). |
In Vitro Experimentation: Topoisomerase Inhibition Assays
Problem: Difficulty in observing inhibition of topoisomerase I or II activity.
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | Use a fresh aliquot of purified topoisomerase I or II. Verify enzyme activity with a known inhibitor (e.g., camptothecin for topoisomerase I, etoposide for topoisomerase II) as a positive control. |
| Suboptimal Assay Conditions | Ensure the reaction buffer composition (e.g., salts, ATP for topoisomerase II) is correct. Optimize the concentration of DNA substrate and enzyme. |
| PZA Concentration | PZA inhibits the catalytic activity of topoisomerases. Ensure you are using a concentration range that is reported to be effective (e.g., 2-4 µM has been shown to abolish activity in vitro).[5] |
| DNA Intercalation Interference | As PZA is an intercalating agent, it may alter the DNA substrate's structure, which can sometimes interfere with the assay. Consider this when interpreting results.[3][16] |
Quantitative Data from Clinical Trials
Table 1: Efficacy of this compound in Metastatic Breast Cancer
| Clinical Trial Phase | Number of Patients | Dosage | Response Rate | Details |
| Phase II[1][2][13][10] | 15 | 750 mg/m² (3-hour IV infusion every 3 weeks) | 20% Partial Response | Three patients had a partial response lasting 4.5-6 months. Two patients had stable disease for 3 and 5 months. |
Table 2: Key Toxicities Observed in PZA Clinical Trials
| Toxicity | Grade | Incidence/Details | Clinical Trial Phase |
| Neutropenia/Granulocytopenia | Grade 3/4 | Dose-limiting toxicity. Observed in a high percentage of patients, often requiring dose reduction or delay.[1][2][10][11] | Phase I & II |
| Neurotoxicity | Up to Grade 3 | Included restlessness, dizziness, agitation, anxiety, personality changes, and myoclonus.[2][12][11] | Phase I |
| Vomiting/Nausea | Grade 3/4 | Reported in a subset of patients.[1][2][13][10] | Phase II |
| Mucositis | Dose-limiting | Occurred at higher doses in a weekly infusion schedule.[15] | Phase I |
Experimental Protocols
Protocol 1: Topoisomerase I Inhibition Assay (DNA Relaxation)
Objective: To determine the inhibitory effect of PZA on the catalytic activity of topoisomerase I.
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
PZA dissolved in an appropriate solvent (e.g., DMSO)
-
Sterile deionized water
-
Agarose gel, electrophoresis equipment, and DNA staining solution (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:
-
1 µL of 10x topoisomerase I reaction buffer
-
200 ng of supercoiled plasmid DNA
-
Varying concentrations of PZA (and a vehicle control)
-
Sterile deionized water to a final volume of 9 µL.
-
-
Initiate the reaction by adding 1 µL of purified topoisomerase I.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining solution and visualize under UV light.
-
Expected Result: In the absence of PZA, topoisomerase I will convert the supercoiled DNA to its relaxed form. Increasing concentrations of PZA should inhibit this activity, resulting in a higher proportion of supercoiled DNA.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of PZA on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PZA stock solution (in a suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of PZA in complete culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of PZA (include a vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of PZA that inhibits 50% of cell growth).
Visualizations
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Phase II Trial of this compound (NSC#366140) in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual topoisomerase I/II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II trial of this compound (NSC#366140) in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I clinical trial of this compound NSC366140 (PD115934) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound is active in multidrug-resistant neuroblastoma cell lines with nonfunctional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I pharmacologic and pharmacodynamic study of this compound given as a weekly 24-hour continuous intravenous infusion in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing pyrazoloacridine degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of pyrazoloacridine during storage and throughout experimental workflows.
Troubleshooting Guide: Common this compound Degradation Issues
Researchers may encounter various stability issues with this compound. The following table summarizes potential degradation observations, their probable causes, and recommended solutions.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Appearance of new peaks in HPLC chromatogram after storage at room temperature. | Thermal degradation, oxidation. | Store this compound as a solid at -20°C or below, protected from light. For solutions, use amber vials and consider storage under an inert atmosphere (e.g., argon or nitrogen). |
| Loss of compound potency or activity in biological assays. | Hydrolysis in aqueous buffers, photodegradation during handling. | Prepare fresh solutions for each experiment. If storage of solutions is necessary, aliquot and store at -80°C for short periods. Minimize exposure of the compound, both in solid and solution form, to light. |
| Discoloration of the solid compound (e.g., yellowing). | Oxidation, photodegradation. | Store in a tightly sealed, light-resistant container at low temperatures. Purge the container with an inert gas before sealing. |
| Inconsistent results between experimental replicates. | Incomplete dissolution, degradation during sample preparation. | Ensure complete dissolution using appropriate solvents and sonication if necessary. Prepare samples immediately before analysis or use. |
Quantitative Stability Data (Illustrative)
The following table presents illustrative quantitative data on this compound degradation under various stress conditions. This data is synthesized based on the typical behavior of related heterocyclic compounds and is intended for guidance purposes. Actual degradation rates should be determined experimentally.
| Stress Condition | Parameter | Value | % Degradation (Illustrative) |
| Thermal | Temperature | 40°C | 5% after 2 weeks |
| 60°C | 15% after 2 weeks | ||
| Hydrolysis | pH 3 (Acidic) | 25°C | 10% after 24 hours |
| pH 7 (Neutral) | 25°C | <2% after 24 hours | |
| pH 9 (Basic) | 25°C | 20% after 24 hours | |
| Oxidation | 3% H₂O₂ | 25°C | 25% after 8 hours |
| Photostability | UV Light (254 nm) | 25°C | 30% after 4 hours |
| Visible Light | 25°C | 10% after 24 hours |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure and data from related heterocyclic compounds, the primary degradation pathways for this compound are likely to be hydrolysis , oxidation , and photodegradation .[1][2][3] The acridine and pyrazole rings can be susceptible to nucleophilic attack, particularly under acidic or basic conditions, leading to hydrolysis. The fused aromatic system is also prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or peroxides in solvents.[4] Furthermore, the conjugated π-system can absorb UV and visible light, leading to photodegradation.[1]
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize degradation, solid this compound should be stored in a cool, dark, and dry environment.[5][6] Specifically, we recommend:
-
Temperature: -20°C or lower for long-term storage.
-
Light: Store in an amber or opaque, tightly sealed container to protect from light.[5]
-
Atmosphere: For maximum stability, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]
-
Moisture: Store in a desiccator to minimize exposure to moisture, which can accelerate hydrolysis.[6]
Q3: How should I handle this compound solutions to maintain their stability?
A3: this compound solutions, especially in aqueous buffers, can be susceptible to degradation.[2] To ensure the integrity of your solutions:
-
Prepare Freshly: It is highly recommended to prepare solutions immediately before use.
-
Solvent Choice: Use high-purity, peroxide-free solvents.
-
pH Control: Be mindful of the pH of your buffer system, as this compound may be more susceptible to hydrolysis under acidic or basic conditions.
-
Short-Term Storage: If short-term storage is unavoidable, aliquot the solution into amber vials, purge with an inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Light Protection: Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the purity and degradation of this compound.[7][8] This involves developing an HPLC method that can separate the parent compound from any potential degradation products. Comparing the chromatogram of a stored sample to that of a freshly prepared standard will reveal any degradation. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[7][9]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][10]
1. Materials:
- This compound
- HPLC-grade water, acetonitrile, and methanol
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂) (30%)
- Phosphate buffer
- Calibrated pH meter, photostability chamber, oven, HPLC system.
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at 60°C and collect samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature and collect samples at different intervals.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 60°C.
-
Collect samples at 1, 3, and 7 days.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Collect samples at various time points.
-
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC method.
- Characterize significant degradation products using LC-MS/MS.[9][11]
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
- HPLC system with a UV or photodiode array (PDA) detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Chromatographic Conditions (Example):
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally).
- Injection Volume: 10 µL.
3. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12] The method is considered stability-indicating if it can resolve the main this compound peak from all degradation product peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. longdom.org [longdom.org]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 9. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgs.com [sgs.com]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Enhancing the Bioavailability of Pyrazoloacridine Formulations
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues and accessing frequently asked questions related to enhancing the bioavailability of pyrazoloacridine formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (PZA) is a synthetic acridine derivative that has demonstrated potential as an anticancer agent. Its mechanism of action involves the dual inhibition of topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and repair. This leads to DNA damage and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2] However, this compound is characterized by poor water solubility, which significantly limits its oral bioavailability and can lead to variable and suboptimal therapeutic outcomes.[3] Enhancing its bioavailability is therefore a critical step in its development as a viable clinical candidate.
Q2: What are the most common strategies to enhance the bioavailability of this compound?
A2: Due to its low solubility, the primary strategies for enhancing the bioavailability of this compound focus on improving its dissolution rate and apparent solubility. These include:
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, thereby enhancing the dissolution rate. This can be achieved through techniques like wet media milling.[3]
-
Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, can improve its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its absorption.[4][5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[6][7] Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.
Q3: How does this compound exert its anticancer effect?
A3: this compound acts as a dual inhibitor of topoisomerase I and topoisomerase II. Unlike other topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound catalytically inhibits the enzymes.[1] This inhibition leads to DNA damage, which in turn activates DNA damage signaling pathways. This can trigger cell cycle arrest, typically at the G1/S and G2/M checkpoints, to allow for DNA repair.[2][8] If the damage is too extensive, it can lead to the induction of apoptosis (programmed cell death).
Troubleshooting Guides
Formulation Development
Issue: Low Entrapment Efficiency of this compound in Liposomes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor lipid composition | Optimize the lipid composition. Experiment with different ratios of phospholipids (e.g., DSPC, DPPC) and cholesterol. The inclusion of charged lipids might also improve encapsulation of a charged drug. | Increased entrapment efficiency due to better accommodation of the drug within the lipid bilayer or aqueous core. |
| Suboptimal drug-to-lipid ratio | Vary the initial drug-to-lipid ratio during formulation. A lower ratio might lead to higher entrapment efficiency but lower overall drug loading. | Identification of the optimal ratio that balances high entrapment efficiency with a therapeutically relevant drug load. |
| Inefficient hydration process | Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids used. Optimize hydration time and agitation method. | Improved formation of a stable lipid bilayer and more efficient encapsulation of the drug. |
| Drug precipitation during formulation | If using a solvent-based method, ensure this compound remains fully dissolved in the organic solvent before mixing with the aqueous phase. | Prevention of drug precipitation and increased availability for encapsulation. |
Issue: Instability of this compound Formulations (e.g., aggregation, drug leakage)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate storage conditions | Store liposomal formulations at 4°C and solid dispersions in a desiccator at room temperature, protected from light and moisture. | Minimized aggregation, hydrolysis, and drug leakage over time. |
| Suboptimal formulation parameters | For liposomes, incorporate PEGylated lipids to create a steric barrier and improve stability.[4] For solid dispersions, select a polymer with a high glass transition temperature (Tg) to prevent recrystallization. | Enhanced physical and chemical stability of the formulation. |
| pH of the formulation | For liposomal formulations, adjust the pH of the aqueous phase to a value that ensures the stability of both the lipids and the encapsulated drug. | Reduced hydrolysis of lipids and degradation of this compound, leading to a longer shelf-life. |
In Vitro Characterization
Issue: Inconsistent Results in Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor compound recovery | Pre-treat plates with a solution of a non-ionic surfactant or a protein like bovine serum albumin (BSA) to block non-specific binding sites. Use low-binding plates. | Increased recovery of this compound and more accurate permeability measurements. |
| Variable monolayer integrity | Monitor transepithelial electrical resistance (TEER) values before and after the experiment to ensure monolayer integrity. Optimize cell seeding density and culture time.[9] | Consistent and reliable permeability data with low variability between wells and experiments. |
| Efflux transporter activity | Perform bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein. | Understanding the role of active transport in the permeability of this compound and its formulations. |
| Low aqueous solubility of the formulation | Use a formulation vehicle that maintains the drug in a solubilized state in the assay buffer without affecting cell viability. The addition of a small percentage of a non-toxic solubilizing agent may be necessary. | Accurate assessment of the intrinsic permeability of the formulation without solubility limitations. |
In Vivo Studies
Issue: Low and Variable Oral Bioavailability in Animal Models (e.g., Rats)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor absorption due to low solubility | Employ a bioavailability-enhancing formulation such as a nanosuspension, liposomal formulation, or solid dispersion. | Increased dissolution and absorption of this compound in the gastrointestinal tract, leading to higher plasma concentrations.[3][10] |
| First-pass metabolism | Co-administer with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if known. However, this is more for mechanistic understanding than a formulation strategy. | Increased systemic exposure by reducing pre-systemic clearance. |
| Gastrointestinal instability | Use enteric-coated formulations to protect the drug from the acidic environment of the stomach if it is found to be acid-labile. | Enhanced stability of the drug in the GI tract, allowing more of it to reach the site of absorption. |
| Interspecies differences in pharmacokinetics | Be aware of potential differences in metabolism and transporter expression between animal models and humans. Data from multiple species can be used for allometric scaling to predict human pharmacokinetics.[11] | More reliable extrapolation of preclinical data to predict human bioavailability. |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Species | Dose (mg/m²) ** | Clearance (mL/min/m²) | Volume of Distribution (Vdss; L/m²) ** | Terminal Half-life (t½β; hours) | Reference |
| Rhesus Monkey | 300 | 1660 | 1380 | 11 | [4] |
| Rhesus Monkey | 600 | 2420 | - | - | [4] |
| Children/Young Adults | 380-835 | 300 | 700 | 30 | [12] |
Note: Data is presented as mean values. "-" indicates data not reported.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific weight of this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, Soluplus®) in a suitable organic solvent (e.g., methanol, dichloromethane) in a round-bottom flask. The drug-to-carrier ratio should be optimized based on preliminary studies (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C). Continue evaporation until a thin, dry film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask and gently grind it using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, physical form (using techniques like DSC and PXRD), and stability.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, cholesterol) and this compound in an organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.[1][13]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).[13][14]
-
Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[1]
-
Purification: Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, entrapment efficiency, and in vitro drug release profile.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. DNA damage and p53-mediated cell cycle arrest: A reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. mdpi.com [mdpi.com]
- 12. Phase I trial and pharmacokinetic study of this compound in children and young adults with refractory cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
troubleshooting inconsistent results in pyrazoloacridine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with pyrazoloacridine compounds. The information is designed to help address common challenges and inconsistencies encountered during synthesis, purification, and biological evaluation.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues.
Synthesis & Purification
Question 1: My this compound synthesis yield is consistently low. What are the critical factors to optimize?
Answer: Low yields in this compound synthesis can often be attributed to several factors. Here are the key areas to focus on for optimization:
-
Reagent Quality: The purity of starting materials is crucial. For instance, in Friedländer synthesis, the freshness of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can significantly impact the yield of the acridone intermediate[1]. Ensure all reactants are pure and dry.
-
Reaction Conditions:
-
Temperature: The cyclization step to form the acridine core is often temperature-sensitive. The reaction of 2-amino-5-chloro or nitro-substituted benzophenones with 1,3-cyclic diketones using Eaton's reagent has been reported to proceed efficiently at 90°C[2].
-
Solvent: Some protocols for this compound synthesis are performed under solvent-free conditions, which can improve yields and simplify purification[1][2]. If using a solvent, ensure it is anhydrous.
-
-
Purification Method: While some pyrazolo[3,4-a]acridines can be purified by recrystallization alone, others may require column chromatography[1]. If you observe multiple products by TLC, chromatographic purification is necessary.
Question 2: I'm observing impurities in my final this compound product after purification. What are common side products and how can I avoid them?
Answer: Impurities often arise from incomplete reactions or side reactions.
-
Incomplete Cyclization: If the initial acridone formation is incomplete, you may have residual starting materials. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
-
Regioisomer Formation: Depending on the substitution pattern of your reactants, the formation of regioisomers is possible. Careful control of reaction conditions and purification by chromatography can help isolate the desired isomer.
-
Purification Strategy: A single purification method may not be sufficient. Consider a multi-step purification process, such as a combination of column chromatography followed by recrystallization. It is also possible to convert the pyrazole into an acid addition salt to facilitate purification through crystallization from an organic solvent.
Question 3: My purified this compound compound appears to degrade upon storage. What are the best practices for storage?
Answer: Acridine-based compounds can be susceptible to degradation, particularly when exposed to light and air.
-
Storage Conditions: Store your purified this compound as a solid in a tightly sealed, amber-colored vial to protect it from light. For long-term storage, flushing the vial with an inert gas like argon or nitrogen and storing at -20°C is recommended.
-
Solvent Stability: If you need to store the compound in solution, use a dry, aprotic solvent such as DMSO. Prepare fresh solutions for biological assays whenever possible. The stability of pyridine derivatives in aqueous solutions can be pH-dependent, with degradation often inhibited at a lower pH.
Biological Assays
Question 4: I am seeing significant variability in the IC50 values of my this compound derivatives in cytotoxicity assays (e.g., MTT, XTT). What could be the cause?
Answer: Inconsistent IC50 values are a common issue in cytotoxicity assays and can stem from several sources:
-
Compound Solubility: Pyrazoloacridines can have poor aqueous solubility. If the compound precipitates in the cell culture medium, the effective concentration will be lower and variable.
-
Troubleshooting:
-
Prepare stock solutions in 100% DMSO.
-
When diluting in media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.
-
Visually inspect the media in the wells for any signs of precipitation after adding the compound.
-
-
-
Cell-Based Factors:
-
Cell Density: The number of cells seeded per well can significantly impact the IC50 value. Higher cell densities can lead to higher apparent IC50 values. It is critical to use a consistent seeding density for all experiments.
-
Growth Phase: Cells in the logarithmic growth phase are often more sensitive to anticancer agents. Ensure your cells are healthy and in the log phase of growth when the assay is performed.
-
Cell Line Authenticity and Passage Number: Use authenticated cell lines and keep the passage number low, as cell characteristics can change over time in culture.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure will affect the IC50 value. Standardize the incubation time across all experiments.
-
Reagent Interference: Some compounds can interfere with the chemistry of the viability assay itself. For example, a compound that is a reducing agent could directly reduce the MTT reagent, leading to a false-positive signal for cell viability. It is advisable to run a control without cells to check for direct reagent reduction by the compound.
-
Question 5: My this compound compound is not showing the expected inhibitory activity in the topoisomerase I relaxation assay. What should I check?
Answer: If you are not observing inhibition, consider the following:
-
Enzyme Activity: First, confirm that the topoisomerase I enzyme is active. Run a positive control with a known topoisomerase I inhibitor (e.g., camptothecin) and a negative control with no enzyme.
-
Compound Concentration: The inhibitory concentration for pyrazoloacridines can vary. Test a wide range of concentrations to determine the effective dose.
-
Assay Conditions:
-
Buffer Composition: Ensure the reaction buffer has the correct pH and contains all necessary components for enzyme activity.
-
Incubation Time: A standard incubation time is 30 minutes at 37°C. Ensure this is consistent.
-
-
Mechanism of Inhibition: Pyrazoloacridines are dual inhibitors of topoisomerase I and II. Their mechanism may differ from classic inhibitors like camptothecin, which trap the enzyme-DNA complex. Pyrazoloacridines may inhibit the catalytic activity of the enzyme without necessarily stabilizing the cleavable complex.
Question 6: I am having trouble interpreting the results of my topoisomerase II decatenation assay. What do the different bands on the gel represent?
Answer: In a topoisomerase II decatenation assay, you are observing the conversion of catenated (interlocked) kinetoplast DNA (kDNA) into decatenated (unlinked) minicircles.
-
No Enzyme Control: This lane should show a high molecular weight band at the top of the gel, which is the catenated kDNA that cannot enter the gel.
-
Enzyme-Treated Control (No Inhibitor): This lane should show lower molecular weight bands corresponding to the decatenated, relaxed, and supercoiled minicircles that can now migrate into the gel.
-
Enzyme + Inhibitor: If your this compound is an effective inhibitor, you will see a reduction in the intensity of the decatenated minicircle bands and a corresponding increase in the amount of catenated kDNA remaining at the top of the gel, compared to the enzyme-treated control.
Quantitative Data Summary
The following tables summarize representative quantitative data from this compound studies. Note that specific values can vary significantly based on the experimental conditions and the specific derivative being tested.
Table 1: Representative IC50 Values of Pyrazolo-based Compounds in Various Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine derivatives | A549 (Lung) | 21.2 | [3] |
| MCF7 (Breast) | 18.4 | [3] | |
| DU145 (Prostate) | 19.2 | [3] | |
| HeLa (Cervical) | 25.3 | [3] | |
| 1,4-Benzoxazine-pyrazole hybrids | MCF7 (Breast) | 2.82 - 6.28 | [3] |
| A549 (Lung) | 2.82 - 6.28 | [3] | |
| HeLa (Cervical) | 2.82 - 6.28 | [3] | |
| PC3 (Prostate) | 2.82 - 6.28 | [3] | |
| Pyrazolo[3,4-d]pyrimidine derivatives | A549 (Lung) | 8.21 | [3] |
| HCT116 (Colon) | 19.56 | [3] | |
| Pyrazolo[3,4-d]pyrimidine derivatives | HT1080 (Fibrosarcoma) | 96.25 | [4] |
| HeLa (Cervical) | 74.8 | [4] | |
| Caco-2 (Colon) | 76.92 | [4] | |
| A549 (Lung) | 148 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of Pyrazolo[3,4-a]acridines
This protocol is a general guideline based on reported methods[1][2]. Specific conditions may need to be optimized for different derivatives.
Step 1: Synthesis of the Acridone Intermediate (Friedländer Annulation)
-
In a round-bottom flask, combine the 2-aminobenzophenone derivative (1 mmol) and a 1,3-dicarbonyl compound (1.2 mmol).
-
Carefully add freshly prepared Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, typically a 1:10 w/w ratio) to the mixture.
-
Heat the reaction mixture at 90-100°C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the acridone intermediate.
Step 2: Formation of the Pyrazole Ring
-
Suspend the acridone intermediate (1 mmol) in an excess of ethyl formate.
-
Add sodium hydride (60% dispersion in mineral oil, 2 mmol) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude product in ethanol and add hydrazine hydrate (2 mmol).
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture and collect the precipitated this compound product by filtration.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: MTT Cytotoxicity Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the this compound compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Protocol 3: Topoisomerase I DNA Relaxation Assay
-
On ice, prepare a reaction mixture containing 10x topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA, and sterile water to a final volume of 20 µL.
-
Add the this compound compound at various concentrations to the reaction tubes. Include a no-drug control and a positive control with a known inhibitor.
-
Add 1-2 units of human topoisomerase I to each tube (except for the no-enzyme control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis until the relaxed and supercoiled forms of the plasmid are well separated.
-
Stain the gel with ethidium bromide or a safer alternative and visualize under UV light.
-
Inhibition is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA in the no-drug control.
Protocol 4: Topoisomerase II DNA Decatenation Assay
-
On ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, 200-300 ng of kinetoplast DNA (kDNA), and sterile water to a final volume of 20 µL.
-
Add the this compound compound at various concentrations. Include appropriate controls.
-
Add 1-2 units of human topoisomerase II to each reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with a stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.
-
Stain the gel and visualize.
-
Inhibition is observed as a decrease in the amount of decatenated minicircles and an increase in the catenated kDNA that remains in the well.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Validation & Comparative
Pyrazoloacridine Demonstrates Superior Efficacy Over Doxorubicin in Multidrug-Resistant Cancer Cells
A comprehensive comparison reveals pyrazoloacridine's potential to overcome doxorubicin resistance in various cancer cell lines, supported by cytotoxic and mechanistic data. This compound, a novel acridine derivative, exhibits significant activity against multidrug-resistant (MDR) cancer cells, a major obstacle in chemotherapy, showing promise as a potent alternative or synergistic partner to conventional drugs like doxorubicin.
This guide provides a detailed, data-driven comparison of this compound and doxorubicin, focusing on their performance in doxorubicin-resistant cancer cell lines. The findings are intended for researchers, scientists, and drug development professionals.
Executive Summary
Doxorubicin, a cornerstone of cancer chemotherapy for decades, is often rendered ineffective by the development of multidrug resistance, frequently mediated by the overexpression of drug efflux pumps like P-glycoprotein.[1] this compound (PZA), identified by the National Cancer Institute as NSC 366140, has emerged as a promising anticancer agent that retains its cytotoxic activity in several MDR cell lines.[2][3] This guide synthesizes experimental data to compare the efficacy, mechanisms of action, and relevant signaling pathways of these two compounds in the context of multidrug resistance.
Comparative Cytotoxicity
Experimental data consistently demonstrates that this compound maintains its cytotoxic potency in doxorubicin-resistant cell lines, while doxorubicin's efficacy is significantly diminished. A key study by Hu et al. (2004) provides a direct comparison of the 50% inhibitory concentrations (IC50) of both drugs in sensitive and doxorubicin-resistant human colon and breast cancer cell lines.[2]
| Cell Line | Drug | IC50 (µM) | Resistance Fold |
| Colon Carcinoma | |||
| SW-620 (Sensitive) | Doxorubicin | 0.08 | - |
| This compound | 2.03 | - | |
| SW620/AD-300 (Resistant) | Doxorubicin | 4.60 | 57.5 |
| This compound | 2.05 | 1.01 | |
| Breast Cancer | |||
| MCF-7 (Sensitive) | Doxorubicin | 2.1 | - |
| This compound | 5.0 | - | |
| MCF-7/TH (Resistant) | Doxorubicin | 19.8 | 9.4 |
| This compound | 5.0 | 1.0 |
Table 1: Comparative IC50 values of Doxorubicin and this compound in sensitive and doxorubicin-resistant cancer cell lines. Data extracted from Hu et al., 2004.[2]
These results highlight that while doxorubicin's potency decreases dramatically in resistant cell lines (up to 57.5-fold), this compound's IC50 remains virtually unchanged, indicating its ability to circumvent the mechanisms of doxorubicin resistance.
Mechanisms of Action and Resistance
The differential efficacy of this compound and doxorubicin in MDR cells stems from their distinct mechanisms of action and interaction with resistance-conferring proteins.
Doxorubicin: Doxorubicin primarily functions as a topoisomerase II poison.[4] It intercalates into DNA and stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks and subsequent apoptosis.[4] However, in MDR cells, doxorubicin is actively pumped out of the cell by P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family. This reduced intracellular accumulation is a primary mechanism of resistance. Additionally, alterations in signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, can promote cell survival and further contribute to doxorubicin resistance.[4][5]
This compound: In contrast, this compound acts as a dual inhibitor of topoisomerase I and II.[3][6] Its mechanism is distinct from topoisomerase poisons; it inhibits the catalytic activity of these enzymes without stabilizing the enzyme-DNA complex.[6] Crucially, this compound is not a substrate for P-glycoprotein, allowing it to accumulate in MDR cells and exert its cytotoxic effects.[2][3] This ability to bypass the primary resistance mechanism against doxorubicin is a key advantage of this compound.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to Pyrazoloacridine and Other Key Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pyrazoloacridine with other prominent topoisomerase inhibitors, namely doxorubicin, etoposide, and camptothecin. The information presented herein is supported by experimental data to offer an objective analysis of their performance and mechanisms of action.
At a Glance: Comparative Efficacy of Topoisomerase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other topoisomerase inhibitors across various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Target(s) | Mechanism of Action | Cell Line | IC50 (µM) |
| This compound | Topoisomerase I & II | Catalytic Inhibitor | K562 (Myeloid Leukemia) | 1.25 (24h) |
| HCT-8 (Colon) | 10.7 (oxic), 4.5 (hypoxic) | |||
| MCF-7 (Breast) | 5 | |||
| SW620 (Colon) | >10 | |||
| Doxorubicin | Topoisomerase II | Poison (Intercalator) | MCF-7 (Breast) | 0.01 - 2.5 |
| HeLa (Cervical) | 0.34 - 2.92 | |||
| A549 (Lung) | >20 | |||
| HepG2 (Liver) | 12.18 | |||
| Etoposide | Topoisomerase II | Poison (Non-intercalator) | MCF-7 (Breast) | 150 (24h), 100 (48h) |
| A549 (Lung) | 3.49 (72h) | |||
| SCLC cell lines | ~0.1 - 10 | |||
| Camptothecin | Topoisomerase I | Poison | HT-29 (Colon) | 0.01 |
| MCF-7 (Breast) | 0.089 | |||
| HCC1419 (Breast) | 0.067 | |||
| MDA-MB-157 (Breast) | 0.007 |
Unraveling the Mechanisms: How They Inhibit Topoisomerases
Topoisomerase inhibitors are broadly classified into two categories based on their mechanism of action: poisons and catalytic inhibitors .
-
Topoisomerase Poisons , such as doxorubicin, etoposide, and camptothecin, act by stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately, cell death. Doxorubicin is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA helix, which contributes to its stabilization of the topoisomerase II-DNA complex.[1] Etoposide, a non-intercalating poison, also stabilizes this complex but through a different interaction.[2][3] Camptothecin specifically targets topoisomerase I, trapping the enzyme-DNA cleavage complex.[4][5]
-
Catalytic Inhibitors , like this compound, function differently. Instead of stabilizing the cleavage complex, they inhibit the overall catalytic activity of the topoisomerase enzyme.[6] this compound has been shown to be a dual inhibitor of both topoisomerase I and II.[6] This distinct mechanism means it does not induce the same level of DNA damage as topoisomerase poisons, which may have implications for its toxicity profile and its effectiveness in combination therapies.[6] In fact, studies have shown that this compound can act synergistically with topoisomerase poisons like doxorubicin, etoposide, and topotecan, particularly in drug-resistant cancer cell lines.[7]
Experimental Protocols for Assessing Topoisomerase Inhibition
The following are detailed methodologies for key experiments used to evaluate and compare topoisomerase inhibitors.
DNA Relaxation Assay (for Topoisomerase I)
Principle: This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of topoisomerase I will prevent this relaxation.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and purified human topoisomerase I.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound, camptothecin) or vehicle control to the reaction mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing an intercalating agent (e.g., ethidium bromide).
-
Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The degree of inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.
DNA Decatenation Assay (for Topoisomerase II)
Principle: This assay assesses the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles. Inhibitors of topoisomerase II will prevent the release of individual minicircles.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing kDNA, assay buffer (typically containing Tris-HCl, KCl, MgCl2, ATP, and DTT), and purified human topoisomerase II.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound, doxorubicin, etoposide) or vehicle control to the reaction mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA, SDS, and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is quantified by the decrease in the amount of decatenated DNA.
In Vivo Complex of Enzyme (ICE) Bioassay
Principle: This assay detects the formation of covalent DNA-protein complexes (cleavage complexes) within intact cells, which is a hallmark of topoisomerase poisons.
Protocol:
-
Cell Treatment: Treat cultured cancer cells with the test compound for a specific duration.
-
Cell Lysis: Lyse the cells directly on the culture plate with a lysis solution containing a detergent (e.g., Sarkosyl) to preserve the covalent complexes.
-
DNA Shearing and Cesium Chloride Gradient Centrifugation: Scrape the viscous lysate and shear the DNA. Layer the lysate onto a cesium chloride step gradient and centrifuge at high speed. DNA and covalently bound proteins will band at a higher density than free proteins.
-
Fraction Collection and Slot Blotting: Collect fractions from the gradient and apply them to a nitrocellulose membrane using a slot-blot apparatus.
-
Immunodetection: Probe the membrane with specific antibodies against topoisomerase I or topoisomerase II.
-
Quantification: The amount of protein in the DNA-containing fractions corresponds to the amount of stabilized cleavage complexes.
Conclusion
This compound represents a distinct class of topoisomerase inhibitor with a catalytic mechanism of action that sets it apart from the widely used topoisomerase poisons like doxorubicin, etoposide, and camptothecin. Its ability to inhibit both topoisomerase I and II, coupled with its synergistic effects with other anticancer agents, makes it a compound of significant interest for further preclinical and clinical investigation, especially in the context of drug-resistant cancers. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of this compound and other novel topoisomerase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Effect of this compound (NSC 366140) on DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic cytotoxicity of this compound with doxorubicin, etoposide, and topotecan in drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrazoloacridine's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer activity of pyrazoloacridine (PZA), a dual inhibitor of topoisomerase I and II, with other established anticancer agents. The information is compiled from preclinical studies to support further research and development.
Executive Summary
This compound (PZA), also known as NSC 366140, is a synthetic acridine derivative that has demonstrated broad-spectrum antitumor activity in preclinical in vivo models.[1][2] Its unique mechanism of action, targeting both topoisomerase I and II, distinguishes it from other agents that typically inhibit one or the other. This dual inhibition is thought to contribute to its activity in solid tumors, hypoxic cells, and non-cycling cells. Furthermore, PZA has shown efficacy against cell lines that have developed resistance to other common chemotherapeutic agents. This guide summarizes the available in vivo data, compares its activity with other topoisomerase inhibitors, and details the underlying signaling pathways and experimental methodologies.
Comparative In Vivo Efficacy
While direct head-to-head in vivo comparative studies are limited, this section compiles data from various preclinical studies to offer a comparative perspective on the anticancer activity of this compound against other widely used topoisomerase inhibitors.
Table 1: Comparison of In Vivo Antitumor Activity of this compound and Doxorubicin (Adriamycin)
| Parameter | This compound (PZA) | Doxorubicin (Adriamycin) |
| Animal Model | Mice with B16 Melanoma (Adriamycin-resistant) | Mice with B16 Melanoma (Adriamycin-resistant) |
| Tumor Model | Solid Tumor | Solid Tumor |
| Treatment Outcome | Completely sensitive | 2 logs less net tumor-cell kill compared to the parent B16 line |
| Reference | --INVALID-LINK-- | --INVALID-LINK-- |
Note: The data for the Adriamycin-resistant B16 melanoma model indicates a significant advantage for this compound in overcoming this specific resistance mechanism.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by acting as a dual catalytic inhibitor of DNA topoisomerase I and topoisomerase II.[1][3] Unlike topoisomerase poisons such as etoposide and topotecan, which stabilize the enzyme-DNA cleavage complex, PZA inhibits the catalytic activity of these enzymes, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and ultimately apoptosis.
The following diagram illustrates the proposed signaling pathway for this compound.
Experimental Protocols
This section details the methodologies used in the preclinical in vivo studies to validate the anticancer activity of this compound.
In Vivo Tumor Models
-
Animal Models: Studies have primarily utilized immunodeficient mice (e.g., nude mice) bearing human tumor xenografts or syngeneic mouse tumor models.
-
Tumor Implantation: Human cancer cell lines (e.g., B16 melanoma) are cultured and then implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, and calculated using the formula: (length × width²) / 2.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between treated and control groups. Other endpoints may include tumor growth delay and survival.
Dosing and Administration
-
This compound (PZA): In preclinical studies, PZA is often administered intravenously. Dosing schedules in clinical trials have varied, with a recommended Phase II dose for a weekly 24-hour infusion being 281 mg/m².[2]
-
Comparator Agents:
-
Doxorubicin (Adriamycin): Administered intravenously.
-
Etoposide: Can be administered intravenously or orally.
-
Topotecan: Administered intravenously.
-
The following diagram illustrates a general experimental workflow for in vivo validation of anticancer agents.
References
- 1. Apoptosis induced by DNA topoisomerase I and II inhibitors in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial of this compound NSC366140 (PD115934) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound (NSC 366140) on DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dual Threat: A Comparative Guide to Pyrazoloacridine's Topoisomerase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of pyrazoloacridine's unique dual topoisomerase inhibition mechanism against other established topoisomerase inhibitors. Through quantitative data, detailed experimental protocols, and visual pathway representations, this document serves as a critical resource for understanding and advancing cancer therapeutics.
This compound (NSC 366140) has emerged as a promising small molecule in oncology, distinguished by its ability to simultaneously inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). Unlike traditional topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound acts as a catalytic inhibitor, preventing the enzymes from initiating the DNA cleavage and religation cycle. This unique mechanism of action offers a potential advantage in overcoming drug resistance and presents a novel avenue for anticancer drug design.
Performance Benchmark: this compound vs. Key Topoisomerase Inhibitors
To contextualize the efficacy of this compound, this section presents a comparative analysis of its inhibitory and cytotoxic activity alongside well-established topoisomerase inhibitors. The data, summarized in the following tables, highlights this compound's potent dual inhibitory action.
Table 1: Comparative Inhibitory Activity against Topoisomerase I and II
| Compound | Primary Target(s) | Topo I IC50 (µM) | Topo II IC50 (µM) | Mechanism of Action |
| This compound | Topo I & Topo II | 2-4[1] | 2-4[1] | Catalytic Inhibitor |
| Topotecan | Topo I | 0.68 (cell-free) | - | Topoisomerase Poison |
| Etoposide | Topo II | - | ~1 (in OsACL cells) | Topoisomerase Poison |
| TAS-103 | Topo I & Topo II | - | - | Dual Inhibitor |
| DACA | Topo I & Topo II | - | - | Dual Inhibitor |
| Saintopin | Topo I & Topo II | - | - | Dual Inhibitor |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | SW-620 (Colon) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) |
| This compound | 5 µM | - | - | - | - |
| Topotecan | 100 ng/ml (0.23 µM)[2] | - | - | - | - |
| Etoposide | - | - | - | 3.49 µM (72h)[3] | - |
| TAS-103 | - | - | - | - | 40 nM (0.04 µM)[1] |
| DACA | - | - | - | - | - |
Note: Cytotoxicity data is highly dependent on the cell line and exposure time. The presented values are for comparative purposes.
Elucidating the Mechanism: Key Experimental Protocols
The confirmation of this compound's dual topoisomerase inhibition relies on a series of well-defined biochemical and cellular assays. Below are the detailed methodologies for the key experiments used to characterize its unique mechanism.
Topoisomerase I Relaxation Assay
This assay assesses the ability of an inhibitor to prevent Topo I from relaxing supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)
-
Test compound (this compound)
-
Stop solution (1% SDS, 10 mM EDTA, 0.05% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide staining solution
Procedure:
-
Prepare reaction mixtures on ice, each containing 1x Topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a control with a known Topo I inhibitor (e.g., topotecan).
-
Initiate the reaction by adding a pre-determined unit of human Topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition of relaxation is observed as the persistence of the supercoiled DNA band.
Topoisomerase II Decatenation Assay
This assay evaluates the inhibitory effect on Topo II's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 5 mM DTT)
-
Test compound (this compound)
-
Stop solution (as above)
-
Agarose gel (1%)
-
Ethidium bromide staining solution
Procedure:
-
Set up reaction mixtures on ice, each containing 1x Topoisomerase II reaction buffer and 200 ng of kDNA.
-
Add a range of concentrations of this compound to the reactions. Include appropriate controls.
-
Start the reaction by adding human Topoisomerase II.
-
Incubate at 37°C for 30 minutes.
-
Stop the reactions with the stop solution.
-
Analyze the samples by 1% agarose gel electrophoresis.
-
Stain with ethidium bromide and visualize. Inhibition of decatenation is indicated by the retention of kDNA in the well, while successful decatenation results in the migration of minicircles into the gel.
DNA Cleavage Assay
This assay is crucial for distinguishing between topoisomerase poisons and catalytic inhibitors. For a catalytic inhibitor like this compound, a decrease in the formation of cleaved DNA is expected.
Materials:
-
Purified Topoisomerase I or II
-
Radiolabeled DNA substrate (e.g., 3'-end labeled oligonucleotide)
-
Reaction buffer specific for Topo I or Topo II
-
Test compound (this compound)
-
Known topoisomerase poison (e.g., topotecan for Topo I, etoposide for Topo II) as a positive control
-
SDS and Proteinase K
-
Denaturing polyacrylamide gel
Procedure:
-
Incubate the radiolabeled DNA substrate with the respective topoisomerase enzyme in the reaction buffer.
-
Add this compound or the control topoisomerase poison at various concentrations.
-
Allow the cleavage/religation equilibrium to be established at 37°C.
-
Terminate the reaction and trap the cleavage complexes by adding SDS.
-
Digest the protein component with Proteinase K.
-
Denature the DNA and separate the fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled DNA fragments by autoradiography. A decrease in the intensity of the cleaved DNA bands in the presence of this compound, relative to the enzyme-only control, confirms its catalytic inhibitory mechanism.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's dual inhibitory action on Topo I and II.
Caption: Workflow for characterizing this compound's inhibitory activity.
Caption: Key properties of this compound as an anticancer agent.
References
- 1. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of quercetin on topotecan cytotoxicity in MCF-7 and MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. netjournals.org [netjournals.org]
Unraveling Pyrazoloacridine's Resistance Profile: A Comparative Guide for Researchers
An in-depth analysis of cross-resistance studies reveals pyrazoloacridine's potential against multidrug-resistant cancers, showcasing a distinct advantage over several conventional chemotherapeutics. This guide provides a comprehensive comparison, supported by experimental data, to inform future research and drug development in oncology.
This compound (PZA), a synthetic acridine derivative, has demonstrated significant cytotoxic activity against a variety of tumor models. Its unique mechanism of action as a dual inhibitor of topoisomerase I and II, without stabilizing the DNA-cleavable complex, sets it apart from many established chemotherapeutic agents. This distinction is particularly relevant in the context of multidrug resistance (MDR), a major obstacle in cancer treatment. This guide synthesizes findings from key preclinical studies to compare the cross-resistance profile of this compound with other widely used anticancer drugs.
Quantitative Comparison of Cytotoxicity and Cross-Resistance
The efficacy of this compound against both sensitive and drug-resistant cancer cell lines has been quantified in several studies. The following tables summarize the 50% inhibitory concentration (IC50) and 90% lethal concentration (LC90) values, providing a clear comparison of its potency and cross-resistance profile against various chemotherapeutics.
Table 1: Comparative in vitro Cytotoxicity of this compound (NSC 366140) and Adriamycin in Sensitive and Resistant Murine Leukemia and Melanoma Cell Lines [1]
| Cell Line | Drug | IC50 (nM) | Degree of Resistance (Fold) |
| P388 Leukemia | |||
| P388 (Sensitive) | Adriamycin | 10 | - |
| This compound | 30 | - | |
| P388/ADR (Resistant) | Adriamycin | 1380 | 138 |
| This compound | 240 | 8 | |
| B16 Melanoma | |||
| B16 (Sensitive) | Adriamycin | 8 | - |
| This compound | 50 | - | |
| B16/ADR (Resistant) | Adriamycin | 120 | 15 |
| This compound | 40 | 0.8 (Collaterally Sensitive) | |
| Mammary Adenocarcinoma 16c | |||
| 16c (Sensitive) | Adriamycin | 5 | - |
| This compound | 40 | - | |
| 16c/ADR (Resistant) | Adriamycin | 100 | 20 |
| This compound | 30 | 0.75 (Collaterally Sensitive) |
Table 2: Cytotoxicity of this compound in Doxorubicin-Resistant Human Cancer Cell Lines [2]
| Cell Line | Drug | IC50 (µM) |
| SW-620 (Colon, Sensitive) | This compound | 2 |
| SW620/AD-300 (Colon, Doxorubicin-Resistant) | This compound | 2 |
| MCF-7 (Breast, Sensitive) | This compound | Not Reported |
| MCF-7/TH (Breast, Doxorubicin-Resistant) | This compound | Not Reported |
Note: While specific IC50 values for MCF-7 and MCF-7/TH were not provided in the abstract, the study reported that this compound exhibited equivalent cytotoxic effects in both sensitive and resistant cell lines.
Table 3: Comparative Cytotoxicity of this compound and Other Chemotherapeutics in Multidrug-Resistant Neuroblastoma Cell Lines [3]
| Cell Line Type | Drug | LC90 Range (µM) |
| Drug-Sensitive (n=12) | This compound | 0.01 - 1.1 |
| MDR with functional p53 (n=4) | This compound | 0.8 - 2.4 |
| MDR with nonfunctional p53 (n=6) | This compound | 0.9 - 2.1 |
| p53-functional (SMS-SAN/LXSN) | Melphalan | 4.7 |
| Carboplatin | 6.4 | |
| Etoposide | 3.7 | |
| This compound | 0.1 | |
| p53-nonfunctional (SMS-SAN/E6) | Melphalan | 13 and 32 |
| Carboplatin | 53 and 694 | |
| Etoposide | 7.6 and 166 | |
| This compound | 0.15 and 0.76 |
Experimental Protocols
The data presented above were generated using established in vitro cytotoxicity assays. Below are detailed methodologies for the key experiments cited.
Clonogenic Assay
The clonogenic assay is a gold-standard method to determine the reproductive viability of cells after treatment with a cytotoxic agent.[4][5]
Protocol:
-
Cell Seeding: Single-cell suspensions are prepared from cell lines of interest. For adherent cells, trypsinization is used for harvesting. A predetermined number of cells (optimized for each cell line to yield 20-150 colonies per plate in the untreated control) are seeded into 6-well plates containing the appropriate culture medium.
-
Drug Treatment: After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of the chemotherapeutic agent. For this compound studies, a typical exposure time is 24 hours.
-
Incubation: Following drug exposure, the drug-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Fresh drug-free medium is added to each well, and the plates are incubated for a period that allows for colony formation (typically 7-14 days), depending on the doubling time of the cell line.
-
Colony Fixation and Staining: The medium is aspirated, and the colonies are washed with PBS. The colonies are then fixed using a solution such as 10% buffered formalin for 15-30 minutes. After fixation, the colonies are stained with a 0.5% crystal violet solution for 30-60 minutes.
-
Colony Counting: The plates are washed with water to remove excess stain and allowed to air dry. Colonies containing at least 50 cells are counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. PE = (number of colonies formed / number of cells seeded) x 100%. SF = (number of colonies formed after treatment) / (number of cells seeded x (PE/100)).
DIMSCAN Cytotoxicity Assay
The DIMSCAN (Digital Image Microscopy) assay is a fluorescence-based method for quantifying viable cell numbers in multi-well plates, offering a wide dynamic range.[6][7]
Protocol:
-
Cell Seeding: Cells are seeded in 96-well, opaque-walled microplates at a density optimized for each cell line.
-
Drug Incubation: The cells are incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Staining: A solution of fluorescein diacetate (FDA) is added to each well. FDA is a non-fluorescent compound that is converted to the highly fluorescent molecule fluorescein by esterases in viable cells. To quench background fluorescence from non-viable cells and the medium, eosin Y can be added.
-
Image Acquisition: The plates are scanned using a digital imaging microscopy system equipped with appropriate filters for fluorescein.
-
Image Analysis: The software quantifies the total fluorescence intensity in each well, which is proportional to the number of viable cells.
-
Data Analysis: The fluorescence intensity of treated wells is compared to that of untreated control wells to determine the percentage of cell survival and calculate LC90 values.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the dual inhibition of DNA topoisomerase I and II. Unlike other topoisomerase poisons such as etoposide and topotecan, this compound does not stabilize the covalent topoisomerase-DNA intermediate (the "cleavable complex"). Instead, it inhibits the catalytic activity of these enzymes, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA strand breaks, which subsequently triggers cell cycle arrest and apoptosis.[8]
The induction of apoptosis by pyrazole derivatives often involves the intrinsic mitochondrial pathway. This is characterized by a disruption in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[9][10] Furthermore, pyrazole compounds have been shown to induce cell cycle arrest, often at the G2/M phase.[11]
Conclusion
The compiled data strongly indicate that this compound possesses a favorable cross-resistance profile, retaining significant activity in cancer cell lines that have developed resistance to conventional chemotherapeutics like doxorubicin, etoposide, and platinum-based drugs. Notably, in some Adriamycin-resistant cell lines, this compound demonstrates collateral sensitivity, meaning it is more potent in the resistant cells than in their sensitive counterparts. This suggests that the mechanisms conferring resistance to other agents do not confer resistance to this compound and may even render the cells more susceptible to its cytotoxic effects.
The unique mechanism of this compound as a catalytic inhibitor of topoisomerases I and II, coupled with its ability to circumvent common MDR mechanisms, positions it as a promising candidate for further investigation, particularly in combination therapies for treating refractory cancers. Researchers and drug development professionals are encouraged to consider these findings in the design of future preclinical and clinical studies.
References
- 1. Activity of the pyrazoloacridines against multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic cytotoxicity of this compound with doxorubicin, etoposide, and topotecan in drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is active in multidrug-resistant neuroblastoma cell lines with nonfunctional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Clonogenic assay of cells in vitro | Semantic Scholar [semanticscholar.org]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimscan | Springer Nature Experiments [experiments.springernature.com]
- 7. DIMSCAN: a microcomputer fluorescence-based cytotoxicity assay for preclinical testing of combination chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of Pyrazoloacridine in Combination Cancer Therapy
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of the synergistic effects of pyrazoloacridine (PZA), an acridine derivative, with conventional anticancer agents has revealed promising potential for combination therapies, particularly in overcoming drug resistance in cancer cells. This guide provides an in-depth comparison of PZA's performance in combination with other drugs, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic cytotoxicity of this compound (PZA) in combination with doxorubicin (DOX), etoposide (VP-16), and topotecan was evaluated in both drug-sensitive (SW-620, MCF-7) and drug-resistant (SW620/AD-300, MCF-7/TH) human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the Combination Index (CI) were determined to quantify the nature of the drug interactions.
Table 1: IC50 Values (μM) of this compound and Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (Single Agent) | IC50 (in Combination with PZA/DOX) |
| MCF-7 (Sensitive) | Doxorubicin | 2.10 | 0.75 |
| This compound | 5.0 | - | |
| MCF-7/TH (Resistant) | Doxorubicin | 19.8 | 2.61 |
| This compound | 5.0 | - |
Data sourced from a study on the synergistic cytotoxicity of this compound with doxorubicin, etoposide, and topotecan in drug-resistant tumor cells.[1][2]
Table 2: Combination Index (CI) Values for this compound Combinations in Colon Cancer Cell Lines
| Cell Line | Drug Combination (Fixed Ratio) | Combination Index (CI) Range | Interpretation |
| SW-620 (Sensitive) | PZA + Doxorubicin (1:20) | 0.6 - 0.95 | Modest to Moderate Synergism |
| SW620/AD-300 (Resistant) | PZA + Doxorubicin | Synergistic | Synergism |
| SW-620 (Sensitive) | PZA + Etoposide | Synergistic | Synergism |
| SW620/AD-300 (Resistant) | PZA + Etoposide | Synergistic | Synergism |
| SW-620 (Sensitive) | PZA + Topotecan | Synergistic | Synergism |
| SW620/AD-300 (Resistant) | PZA + Topotecan | Synergistic | Synergism |
CI values < 1 indicate synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
Experimental Protocols
Soft Agar Clonogenic Assay
This assay was utilized to measure the cytotoxicity of this compound and its combination partners.
-
Preparation of Base Agar Layer: A base layer of 0.5% agar in complete medium was prepared and allowed to solidify in 35-mm petri dishes.
-
Cell Suspension: Tumor cells were harvested, counted, and resuspended in a 0.3% top agar solution in complete medium.
-
Plating: The cell-agar suspension was plated on top of the solidified base agar layer.
-
Drug Treatment: Cells were exposed to various concentrations of this compound, doxorubicin, etoposide, or topotecan, both as single agents and in fixed-ratio combinations.
-
Incubation: Plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Colonies were stained with a solution of p-iodonitrotetrazolium violet and counted to determine the surviving fraction of cells.
Chou-Talalay Method for Synergy Analysis
The dose-effect relationships and the nature of the drug interactions were analyzed using the Chou-Talalay method, which is based on the median-effect principle.
-
Data Input: The dose-response data from the soft agar clonogenic assays for single drugs and their combinations were entered into the CalcuSyn software.
-
Median-Effect Analysis: The software calculates the median-effect parameters (Dm, the median-effect dose, and m, the slope of the dose-effect curve) for each drug and combination.
-
Combination Index (CI) Calculation: The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that produce a given effect (x) when used alone, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce the same effect.
-
Interpretation: The software generates CI values at different effect levels. CI values less than 1 indicate synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The CalcuSyn software provides a quantitative measure of the extent of the drug interaction.[3][4][5][6]
Signaling Pathways and Mechanisms of Action
This compound is known to be a dual inhibitor of DNA topoisomerase I and II.[1] However, the synergistic effects observed with drugs like doxorubicin appear to be independent of this mechanism.[1] The combination of this compound with doxorubicin has been shown to enhance DNA damage and induce apoptosis in cancer cells, suggesting an interplay with the DNA damage response (DDR) pathway. While the precise signaling cascade of this synergistic interaction is still under investigation, a generalized representation of the involved pathways is presented below.
Caption: Proposed mechanism of synergistic action between this compound and Doxorubicin.
Experimental Workflow
The general workflow for evaluating the synergistic effects of this compound with other drugs is outlined below.
Caption: Workflow for assessing drug synergy.
References
- 1. Synergistic cytotoxicity of this compound with doxorubicin, etoposide, and topotecan in drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. CalcuSyn, Version 2.0 [norecopa.no]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Cytotoxicity of Pyrazoloacridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various pyrazoloacridine derivatives, supported by experimental data. The information is intended to assist researchers in the fields of oncology and medicinal chemistry in the development of novel anticancer agents.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic activity of several bis(pyrazolo[3,4,5-kl]acridine-5-carboxamides) and their monomeric precursors has been evaluated to understand their structure-activity relationships. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined against the human colon adenocarcinoma cell line, HT-29.
| Compound ID | Linker (X) | R1 | R2 | IC50 (µM) against HT-29[1] |
| 6a | -(CH2)2- | H | H | 0.038 |
| 6b | -(CH2)3- | H | H | 0.022 |
| 6c | -(CH2)4- | H | H | 0.015 |
| 6d | -(CH2)5- | H | H | 0.028 |
| 6e | -(CH2)6- | H | H | 0.045 |
| 6f | -(CH2)8- | H | H | 0.100 |
| 8a | - | H | H | 0.180 |
| 8b | - | CH3 | H | 0.090 |
| 8c | - | H | CH3 | 0.110 |
Table 1: In vitro cytotoxic potency of bis(pyrazolo[3,4,5-kl]acridine-5-carboxamides) (6a-f) and their monomeric analogues (8a-c) against the HT-29 human colon adenocarcinoma cell line.[1]
The data reveals that the bis-pyrazoloacridine derivatives (6a-f) generally exhibit significantly higher cytotoxicity (lower IC50 values) compared to their monomeric counterparts (8a-c)[1]. This suggests that the dimeric structure enhances the anticancer activity. Within the bis-pyrazoloacridine series, the length of the alkane linker between the two this compound units influences the cytotoxicity, with a linker of four methylene units (compound 6c ) demonstrating the highest potency in this study[1].
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 48 hours in a complete medium.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 10 to 500 µM) and incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death). One of the prominent derivatives, this compound (PZA, NSC 366140), acts as a dual inhibitor of DNA topoisomerase I and II, which are crucial enzymes for DNA replication and repair[2]. Inhibition of these enzymes leads to DNA damage and subsequently triggers apoptotic pathways.
The apoptotic cascade initiated by this compound derivatives often involves the intrinsic (mitochondrial) pathway. This is characterized by the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family[3][4]. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: Workflow of the MTT cytotoxicity assay.
References
- 1. Pyrazoloacridines, a new class of anticancer agents with selectivity against solid tumors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pyrazoloacridine: A Selective Anticancer Agent Targeting Solid Tumors
For Immediate Release
A comprehensive analysis of preclinical data positions pyrazoloacridine as a promising selective anticancer agent with a unique mechanism of action against solid tumors. This guide provides an objective comparison of this compound's performance against other established anticancer drugs, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.
Abstract
This compound (PZA) is a synthetic acridine derivative that has demonstrated significant antitumor activity, particularly against solid tumors. Its primary mechanism of action is the dual catalytic inhibition of DNA topoisomerase I and II, crucial enzymes in DNA replication and transcription. Unlike many other topoisomerase inhibitors, this compound does not stabilize the enzyme-DNA covalent complex, offering a distinct mode of cytotoxicity. This compound exhibits selectivity for solid tumor cells and is effective against hypoxic and non-cycling cells, addressing key challenges in cancer therapy. Furthermore, it shows synergistic effects when combined with other chemotherapeutic agents, suggesting its potential in combination regimens.
Performance Comparison
This compound has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. A key aspect of its potential is its selectivity for cancer cells over normal cells and its efficacy in drug-resistant models.
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other topoisomerase inhibitors in human colon carcinoma cell lines.
| Compound | SW620 (Parental) IC50 (µM) | SW620/AD-300 (Doxorubicin-Resistant) IC50 (µM) |
| This compound | 2.03 | 2.05 |
| Doxorubicin | 0.08 | 4.60 |
| Topotecan | 0.025 | 0.25 |
| Etoposide | 0.77 | 4.79 |
Data sourced from a study on synergistic cytotoxicity in drug-resistant tumor cells.
The data clearly indicates that this compound maintains its potency against the doxorubicin-resistant cell line, a significant advantage over conventional chemotherapeutics.
Synergistic Effects
Studies have shown that this compound acts synergistically with other anticancer drugs, enhancing their cytotoxic effects.
| Combination (in SW620 cells) | Combination Index (CI) | Effect |
| This compound + Doxorubicin | < 1 | Synergistic |
| This compound + Topotecan | < 1 | Synergistic |
| This compound + Etoposide | < 1 | Synergistic |
A Combination Index (CI) of < 1 indicates synergism.
This synergy suggests that this compound could be a valuable component of combination therapies, potentially allowing for lower doses of conventional agents and reducing overall toxicity.
Mechanism of Action: Dual Catalytic Inhibition of Topoisomerases
This compound functions as a catalytic inhibitor of both topoisomerase I and II. Unlike "topoisomerase poisons" such as etoposide and camptothecin, which stabilize the covalent topoisomerase-DNA intermediate (the "cleavable complex"), this compound inhibits the catalytic activity of the enzymes without trapping this complex.[1] This unique mechanism may contribute to its distinct activity profile and potentially a different spectrum of side effects.
The following diagram illustrates the proposed mechanism of this compound in contrast to topoisomerase poisons.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other test compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50% compared to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
The workflow for assessing apoptosis is depicted below.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound presents a compelling profile as a selective anticancer agent for solid tumors. Its unique mechanism of dual catalytic inhibition of topoisomerases I and II, coupled with its efficacy in drug-resistant models and synergistic potential, warrants further investigation. The experimental data and detailed protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising compound.
References
A Head-to-Head Comparison of Pyrazoloacridine and Etoposide in Oncology Research
In the landscape of anticancer drug development, both pyrazoloacridine and etoposide have emerged as significant compounds targeting critical cellular processes to inhibit tumor growth. This guide provides a detailed, objective comparison of their mechanisms of action, cytotoxic profiles, and effects on cellular signaling pathways, supported by experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Etoposide |
| Primary Target | DNA Topoisomerase I and II | DNA Topoisomerase II |
| Mechanism | Dual inhibitor; diminishes the formation of topoisomerase-DNA adducts.[1][2] | Stabilizes the topoisomerase II-DNA cleavable complex, leading to DNA double-strand breaks.[3][4] |
| Cell Cycle Arrest | G2/M and S phase | S and G2/M phases.[4] |
| Apoptosis Induction | Induces apoptosis through intrinsic and extrinsic pathways.[5][6] | Induces p53-mediated apoptosis in response to DNA damage.[7][8][9] |
| Activity Spectrum | Broad-spectrum, including solid tumors, hypoxic cells, non-cycling cells, and multidrug-resistant cells.[1][10] | Primarily used for testicular cancer and small cell lung cancer.[4] |
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and etoposide target topoisomerases, their modes of action are distinct. Etoposide is a well-characterized topoisomerase II poison. It functions by trapping the enzyme in a covalent complex with DNA, which prevents the re-ligation of the DNA strands. This stabilization of the "cleavable complex" leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[3][4]
This compound, on the other hand, presents a unique dual-inhibitor profile. It targets both topoisomerase I and II.[1][2] Crucially, unlike etoposide, it does not stabilize the topoisomerase-DNA complex. Instead, it is believed to diminish the formation of these adducts, thereby inhibiting the catalytic activity of the enzymes.[1][2] This different mechanism may contribute to its activity in cell lines resistant to traditional topoisomerase poisons.
Cytotoxicity Profile: A Quantitative Look
The cytotoxic activity of this compound and etoposide has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in the same experimental setup are limited.
| Cell Line | Cancer Type | This compound Derivative IC50 (µM) | Etoposide IC50 (µM) |
| A549 | Lung Cancer | 4.94 (WSPP11 derivative)[11] | 139.54[3], 3.49 (72h)[12] |
| MCF-7 | Breast Cancer | - | - |
| HCT-116 | Colon Cancer | - | - |
| HeLa | Cervical Cancer | - | 209.90[3] |
| BGC-823 | Gastric Cancer | - | 43.74[3] |
| 1A9 | Ovarian Cancer | - | 0.15[4] |
| 5637 | Bladder Cancer | - | 0.54[4] |
| A2058 | Melanoma | - | 8.9[4] |
| A2780 | Ovarian Cancer | - | 0.07[4] |
| PC3 | Prostate Cancer | 0.01 (derivative 10b)[11] | - |
| DU-145 | Prostate Cancer | 1.77 (derivative 10b)[11] | - |
| SiHa | Cervical Cancer | 4.54 (WSPP11 derivative)[11] | - |
| COLO205 | Colon Cancer | 4.86 (WSPP11 derivative)[11] | - |
| HepG2 | Liver Cancer | 2.09 (WSPP11 derivative)[11] | - |
Note: The IC50 values for this compound are for different derivatives as indicated and may not be representative of the parent compound. The data is compiled from multiple sources and should be used for general comparison only.
Impact on Cellular Signaling Pathways
Both compounds ultimately lead to apoptosis, but they initiate this process through different upstream signaling events.
Etoposide 's induction of DNA double-strand breaks activates the DNA damage response (DDR) pathway. A key player in this pathway is the tumor suppressor protein p53. Upon DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of target genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Bax).[7][8][9]
This compound 's signaling cascade is less defined but is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Studies on pyrazolo-acridine derivatives have shown induction of apoptosis is associated with the activation of caspases-3, -8, and -9, and an increase in the pro-apoptotic protein Bax. Some derivatives have also been shown to induce G2/M cell cycle arrest.[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for key assays used to evaluate and compare compounds like this compound and etoposide.
Topoisomerase Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I or II.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (for topoisomerase I) or catenated kinetoplast DNA (for topoisomerase II) with the respective purified enzyme and assay buffer.
-
Compound Addition: Add varying concentrations of the test compound (this compound or etoposide) to the reaction tubes. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, typically containing SDS and proteinase K, to digest the enzyme.
-
Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).
-
Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.
Cell Cycle Analysis via Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Culture cells to an appropriate density and treat with the desired concentrations of this compound or etoposide for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V Staining
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat cells with this compound or etoposide for the desired time and concentration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells promptly by flow cytometry.
-
Data Analysis: Quantify the cell populations:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Conclusion
This compound and etoposide are both potent anticancer agents that induce cell death by targeting topoisomerases. However, they exhibit fundamental differences in their specific molecular targets and mechanisms of action. Etoposide is a classic topoisomerase II poison that induces DNA double-strand breaks, leading to a well-defined p53-dependent apoptotic pathway. This compound acts as a dual inhibitor of topoisomerase I and II through a less common mechanism of diminishing enzyme-DNA adduct formation, and it shows promise against a broader range of tumor types, including those with multidrug resistance. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two classes of compounds in various cancer models.
References
- 1. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound (NSC 366140) on DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of the pyrazoloacridines against multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. netjournals.org [netjournals.org]
- 13. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Pyrazoloacridine and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of the investigational anticancer agent pyrazoloacridine (NSC 366140) with the established chemotherapeutic drugs, doxorubicin and cisplatin. This analysis is based on available preclinical and clinical data to offer an objective assessment of this compound's potential as a therapeutic agent.
Executive Summary
This compound is a dual inhibitor of topoisomerase I and II, demonstrating a distinct mechanism of action compared to standard topoisomerase poisons. While preclinical studies have shown its efficacy against a broad spectrum of tumors, including multidrug-resistant cell lines, a complete quantitative comparison of its therapeutic index with standard drugs is challenging due to the limited availability of comprehensive preclinical data for this compound. This guide synthesizes the available information to provide a comparative overview.
Comparative Quantitative Data
The therapeutic index (TI) of a drug is a quantitative measure of its safety, typically calculated as the ratio of the toxic dose to the effective dose (TD50/ED50 or LD50/ED50). The following tables summarize the available quantitative data for this compound and the standard drugs, doxorubicin and cisplatin. It is important to note that a direct comparison is limited by the variability in experimental models and conditions.
| Drug | Animal Model | Route of Administration | LD50 (Lethal Dose, 50%) | Effective Dose (ED) | Therapeutic Index (TI) |
| This compound | Data Not Available | - | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin | Mouse | Intravenous | 12.5 mg/kg[1] | 2 mg/kg (60% tumor growth inhibition in a breast cancer model)[2] | ~6.25 |
| Rat | Intraperitoneal | ~10.5 mg/kg[3] | - | - | |
| Cisplatin | Mouse | Intraperitoneal | 12.1 mg/kg (in hypotonic solution)[4] | 3.0 mg/kg (cessation of exponential tumor growth in a small cell lung cancer model)[5] | ~4.03 |
| Mouse | Intraperitoneal | 16.9 mg/kg (in isotonic solution)[4] | 4 mg/kg (maximum antitumor effect in a lung carcinoma model)[6] | ~4.23 |
Note: The therapeutic index is an approximation based on the available data and should be interpreted with caution due to variations in experimental setups.
| Drug | Cell Line | IC50 (Half-maximal Inhibitory Concentration) |
| This compound | K562 (myeloid leukemia) | 1.25 µM (24h treatment)[7] |
| HCT-8 (colon adenocarcinoma) | 10.7 µM (oxic), 4.5 µM (hypoxic)[7] | |
| Doxorubicin | Breast Cancer Cell Lines | Varies significantly depending on the cell line and exposure time. |
| Cisplatin | Lung Adenocarcinoma Cell Lines | Varies, with resistant lines showing higher IC50 values. |
Mechanism of Action and Signaling Pathways
This compound distinguishes itself from many standard chemotherapeutics through its unique mechanism of inhibiting topoisomerase I and II. Unlike topoisomerase poisons such as etoposide and topotecan, which stabilize the covalent topoisomerase-DNA complex, this compound inhibits the catalytic activity of these enzymes. This leads to a reduction in the ligation step of the topoisomerase reaction, ultimately resulting in DNA strand breaks, cell cycle arrest, and apoptosis.
The following diagram illustrates the proposed signaling pathway for this compound-induced cell death.
This compound-induced topoisomerase inhibition pathway.
Experimental Protocols
This section outlines the general methodologies for key experiments used to assess the therapeutic index and mechanism of action of anticancer agents like this compound.
In Vivo Antitumor Efficacy Studies
These studies are crucial for determining the effective dose (ED) of a drug in a living organism.
Objective: To evaluate the antitumor activity of this compound in a preclinical tumor model.
Workflow:
General workflow for in vivo antitumor efficacy studies.
Detailed Steps:
-
Animal Model: Typically, immunodeficient mice (e.g., nude or SCID) are used for xenograft models with human cancer cell lines.
-
Tumor Cell Implantation: A known number of cancer cells are implanted, usually subcutaneously, into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into control and treatment groups to ensure an even distribution of tumor sizes.
-
Drug Administration: this compound is administered through a clinically relevant route (e.g., intravenous or intraperitoneal) at various doses and schedules. A vehicle control is administered to the control group.
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and animal body weight and general health are monitored.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is often measured as tumor growth inhibition or the time it takes for the tumor to reach a specific volume.
Topoisomerase Inhibition Assays
These in vitro assays are used to confirm the mechanism of action of drugs that target topoisomerases.
1. Topoisomerase I Relaxation Assay
Principle: This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as the persistence of the supercoiled DNA band.[8]
2. Topoisomerase II Decatenation Assay
Principle: This assay assesses the ability of topoisomerase II to decatenate, or unlink, intertwined DNA circles found in kinetoplast DNA (kDNA).
Protocol:
-
Reaction Mixture: Combine kDNA, assay buffer, ATP, and the test compound (this compound) in a reaction tube.
-
Enzyme Addition: Add purified human topoisomerase II to start the reaction.
-
Incubation: Incubate at 37°C for a set duration (e.g., 30 minutes).
-
Reaction Termination: Terminate the reaction with a stop buffer.
-
Agarose Gel Electrophoresis: Separate the catenated kDNA from the decatenated minicircles on an agarose gel.
-
Visualization: Stain the gel and visualize the DNA. Inhibition is indicated by the absence or reduction of decatenated minicircle DNA bands.[9]
Discussion and Future Directions
The available data suggests that this compound possesses a unique mechanism of action that could be advantageous, particularly in the context of drug resistance. However, the lack of comprehensive preclinical toxicology and efficacy data makes a definitive comparison of its therapeutic index with standard drugs like doxorubicin and cisplatin challenging.
Phase I and II clinical trials have provided some insights into the toxicity profile of this compound in humans, with dose-limiting neutropenia being a key concern.[10][11][12][13] Further preclinical studies are warranted to establish a clear therapeutic window for this compound. Specifically, in vivo studies in relevant tumor models that determine the LD50, TD50, and ED50 would be invaluable for a more direct and quantitative comparison with standard-of-care chemotherapeutics.
Researchers and drug development professionals are encouraged to pursue these studies to fully elucidate the therapeutic potential of this novel anticancer agent. The synergistic effects observed when this compound is combined with other agents also represent a promising avenue for future investigation.
References
- 1. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypotonic intraperitoneal cisplatin chemotherapy for peritoneal carcinomatosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
- 10. Phase I clinical trial of this compound NSC366140 (PD115934) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Phase II trial of this compound (NSC#366140) in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Pyrazoloacridine's DNA Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA binding affinity of pyrazoloacridine, a potent anti-cancer agent, with other well-known DNA intercalators. The information is supported by experimental data from scientific literature to offer an objective comparison of their performance.
Introduction to this compound and DNA Intercalation
This compound (NSC 366140) is a synthetic heterocyclic compound that has demonstrated significant anti-tumor activity.[1][2][3] Its mechanism of action involves the inhibition of topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and transcription.[1][2] This inhibition is achieved through intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. This interaction distorts the DNA structure, interfering with the function of DNA-binding proteins and ultimately leading to cell cycle arrest and apoptosis.
Comparative DNA Binding Affinity
The following table summarizes the DNA binding constants for several well-characterized DNA intercalators and related pyrazole derivatives.
| Compound | Method | Binding Constant (Kb) (M-1) | Reference(s) |
| Ethidium Bromide | Flow Injection Analysis | 3.1 x 105 | [4] |
| Ethidium Bromide | UV-Vis Spectroscopy | 6.58 x 104 | [5] |
| Proflavine | Cyclic Voltammetry/UV-Vis | 2.32 x 104 | [6] |
| Proflavine | Flow Injection Analysis | 1.19 x 105 | [4] |
| Doxorubicin | Optical Method | 1.3 - 1.6 x 105 | [7] |
| Doxorubicin | Differential Pulse Voltammetry | ~104 | [8] |
| Pyrazolo[1,5-a]pyrimidine derivative | Not Specified | Not provided, but studied for DNA interaction | [9] |
Note: The binding affinity of small molecules to DNA can be influenced by experimental conditions such as ionic strength and temperature.
While a direct Kb for this compound is unavailable, its potent inhibition of topoisomerases I and II at low micromolar concentrations (IC50 = 1.25 µM in K562 myeloid leukemia cells) suggests a strong interaction with DNA.[1][2] Computational studies on pyrazoline derivatives have also shown significant binding energies, further supporting the DNA-binding capacity of this class of compounds.[10][11]
Experimental Protocols for Determining DNA Binding Affinity
Several biophysical techniques are commonly employed to determine the DNA binding affinity of a compound. Below are detailed methodologies for three key experiments.
UV-Visible (UV-Vis) Spectroscopy Titration
This method relies on the changes in the absorption spectrum of the compound upon binding to DNA.
Principle: Intercalation of a molecule into the DNA helix often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorbance (λmax) of the molecule.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the compound of interest (e.g., this compound) in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA is typically determined by measuring the absorbance at 260 nm (A260).
-
-
Titration:
-
Place a fixed concentration of the compound in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the compound.
-
Incrementally add small aliquots of the DNA solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at the λmax of the compound.
-
The intrinsic binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by using a Scatchard plot.
-
Fluorescence Spectroscopy (Fluorescence Quenching Assay)
This technique measures the change in the fluorescence emission of a molecule upon binding to DNA.
Principle: The fluorescence of many intercalating agents is quenched (decreased) in the free state in a polar solvent. Upon intercalation into the less polar environment between DNA base pairs, the fluorescence intensity can significantly increase. Alternatively, if the compound itself is not fluorescent, a competition assay with a fluorescent probe like ethidium bromide can be used.
Protocol (Direct Titration):
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent compound and ct-DNA in a suitable buffer.
-
-
Titration:
-
Place a fixed concentration of the compound in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add increasing concentrations of DNA to the cuvette.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
The binding constant can be determined by analyzing the change in fluorescence intensity as a function of DNA concentration.
-
Protocol (Competition Assay with Ethidium Bromide):
-
Preparation of Solutions:
-
Prepare a solution of ct-DNA and ethidium bromide (EtBr) in buffer and allow it to incubate to form the DNA-EtBr complex.
-
-
Titration:
-
Record the initial fluorescence of the DNA-EtBr complex.
-
Add increasing concentrations of the test compound (e.g., this compound).
-
The test compound will displace EtBr from the DNA, leading to a quenching of the fluorescence.
-
-
Data Analysis:
-
The binding affinity of the test compound can be calculated from the degree of fluorescence quenching.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding interaction between a ligand and a macromolecule.
Principle: The binding of a small molecule to DNA is an enthalpically and/or entropically driven process, resulting in the release or absorption of heat. ITC measures this heat change to determine the binding affinity (Ka or Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation:
-
Prepare solutions of the compound and DNA in the same buffer to minimize heats of dilution. The solutions should be degassed before use.
-
-
ITC Experiment:
-
The DNA solution is placed in the sample cell of the calorimeter.
-
The compound solution is loaded into the injection syringe.
-
A series of small, precise injections of the compound are made into the DNA solution.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
Plotting the heat change per mole of injectant against the molar ratio of the two reactants generates a binding isotherm.
-
Fitting this isotherm to a suitable binding model allows for the determination of Ka, n, and ΔH.
-
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase I and II.[1][2] Unlike many other topoisomerase inhibitors that stabilize the enzyme-DNA covalent complex (cleavable complex), this compound is a catalytic inhibitor that prevents the formation of these complexes. This unique mechanism leads to the downstream activation of apoptotic pathways.
Caption: Mechanism of action of this compound.
Experimental Workflow for DNA Binding Affinity
The following diagram illustrates a typical workflow for determining the DNA binding affinity of a compound using spectroscopic methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Topoisomerase | Apoptosis | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nathan.instras.com [nathan.instras.com]
- 6. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An ecofriendly synthesis and DNA binding interaction study of some pyrazolo [1,5-a]pyrimidines derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Exploring the binding energies of new pyrazoline derivatives to DNA/BSA: antifungal, antioxidant, MD simulations and TD-DFT studies | Semantic Scholar [semanticscholar.org]
New Pyrazoloacridine Derivatives Show Promise in Benchmarking Studies Against Established Anticancer Agents
For Immediate Release
[City, State] – [Date] – Emerging research on novel pyrazoloacridine derivatives reveals their potential as potent anticancer agents, with in vitro studies demonstrating cytotoxic activity comparable to, and in some cases exceeding, that of established chemotherapeutic drugs such as doxorubicin and cisplatin. These findings, detailed in recent publications, highlight the promise of this new class of compounds in the development of next-generation cancer therapies.
The unique mechanism of action of this compound, which involves the dual inhibition of DNA topoisomerase I and II, contributes to its broad-spectrum antitumor activity.[1] This mode of action is distinct from many current anticancer drugs, offering potential advantages in overcoming drug resistance. Studies have shown that this compound retains its efficacy in cell lines that have developed resistance to other agents through mechanisms like the overexpression of P-glycoprotein.[1]
Comparative Efficacy: A Quantitative Look
In a series of preclinical investigations, new this compound and related pyrazole derivatives have been benchmarked against a panel of human cancer cell lines, with their cytotoxic effects quantified by IC50 values (the concentration of a drug that inhibits cell growth by 50%). These studies provide a direct comparison of the potency of these new compounds against conventional anticancer agents.
One study investigating a series of pyrazolopyridine derivatives demonstrated significant cytotoxic potential against the MDA-MB-468 breast cancer cell line. Notably, several of the tested analogs exhibited IC50 values in the low micromolar range, comparable to the reference drug doxorubicin.[2] For instance, analogs 10e , 11b , 11d , and 13 displayed IC50 values of 12.52 µM, 13.16 µM, 12.00 µM, and 14.78 µM, respectively, alongside doxorubicin's IC50 of 11.39 µM in the same cell line.[2]
Further research into other pyrazole-based compounds has shown even greater potency. A novel derivative, compound 3f , exhibited an IC50 value of 6.45 µM against MDA-MB-468 cells after 48 hours of treatment, outperforming the standard chemotherapeutic agent Paclitaxel, which had an IC50 of 25.19 µM under the same conditions.[3]
The synergistic effects of this compound in combination with existing drugs have also been explored. A study on the combination of this compound (PA) and cisplatin in A549 human non-small cell lung cancer cells revealed an additive to synergistic cytotoxic effect.[4] This synergy is attributed to this compound's ability to inhibit the removal of platinum-DNA adducts formed by cisplatin, thereby enhancing its cancer-killing capabilities.[4]
Below is a summary of the in vitro cytotoxicity data for selected new this compound and pyrazole derivatives compared to standard anticancer agents.
| Compound/Agent | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolopyridine Analog 10e | MDA-MB-468 | 12.52 | [2] |
| Pyrazolopyridine Analog 11b | MDA-MB-468 | 13.16 | [2] |
| Pyrazolopyridine Analog 11d | MDA-MB-468 | 12.00 | [2] |
| Pyrazolopyridine Analog 13 | MDA-MB-468 | 14.78 | [2] |
| Doxorubicin | MDA-MB-468 | 11.39 | [2] |
| Pyrazole Derivative 3f | MDA-MB-468 (48h) | 6.45 | [3] |
| Paclitaxel | MDA-MB-468 (48h) | 25.19 | [3] |
| This compound (PZA) | A549 | Synergistic with Cisplatin | [4] |
| Cisplatin | A549 | Synergistic with this compound | [4] |
Unraveling the Mechanism: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of these novel derivatives is largely attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. One pyrazole-acridine derivative, 3-ACH, was shown to upregulate the synthesis of pro-apoptotic proteins such as BAX and caspases-3, -8, and -9 in SH-SY5Y human neuroblastoma cells, indicating the activation of both intrinsic and extrinsic apoptotic pathways.[5]
The experimental workflow for assessing the anticancer properties of these compounds typically involves a multi-step process, beginning with the initial screening of cytotoxicity and followed by more detailed mechanistic studies.
References
- 1. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic synergy between this compound (NSC 366140) and cisplatin in vitro: inhibition of platinum-DNA adduct removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Pyrazoloacridine
For Immediate Implementation by Laboratory Personnel
This document provides essential, step-by-step guidance for the safe and compliant disposal of Pyrazoloacridine, a potent cytotoxic compound utilized in advanced scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.
Pyrazoloacridines are a class of synthetic heterocyclic compounds investigated for their significant biological activities, particularly as anticancer agents.[1][2][3] Their cytotoxic nature necessitates stringent handling and disposal protocols. While specific chemical degradation procedures for this compound are not extensively documented in publicly available literature, general best practices for the disposal of cytotoxic and hazardous chemical waste are well-established and must be followed. Some aza-acridine derivatives have shown instability in aqueous solutions, suggesting potential for hydrolysis-based degradation, though specific conditions for this compound have not been defined.[1]
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Lab Coat: A dedicated, disposable or launderable lab coat.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a risk of aerosolization.
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound and all associated waste is incineration by a licensed hazardous waste disposal company.
Step 1: Waste Segregation
All waste materials contaminated with this compound must be segregated from general laboratory waste at the point of generation. This includes:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated lab supplies (e.g., pipette tips, microfuge tubes, weighing paper, gloves, disposable lab coats).
-
-
Liquid Waste:
-
Stock solutions and dilutions of this compound.
-
Solvents used to rinse contaminated glassware.
-
-
Sharps Waste:
-
Needles and syringes used for handling this compound solutions.
-
Step 2: Waste Containment
Proper containment is crucial to prevent leaks and spills.
-
Solid Waste: Collect in a dedicated, clearly labeled, leak-proof, and puncture-resistant container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a dedicated, clearly labeled, leak-proof, and chemically compatible container. Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Sharps Waste: Place directly into a designated chemotherapy sharps container.
Step 3: Labeling
All waste containers must be clearly and accurately labeled.
-
Use a hazardous waste label.
-
Clearly write "Hazardous Waste – Cytotoxic" and "this compound."
-
Include the full chemical name and any other components of the waste stream.
-
Indicate the date accumulation started.
Step 4: Storage
Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to control any potential leaks.
Step 5: Arrange for Pickup and Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound waste through standard laboratory trash or sewer systems.
III. Spill Management
In the event of a this compound spill, immediate action is required.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads to avoid raising dust.
-
For liquid spills: Surround the spill with absorbent material and then cover the spill.
-
-
Decontamination:
-
Carefully clean the spill area with a suitable decontaminating solution. While specific inactivation agents for this compound are not well-documented, a solution of sodium hypochlorite (bleach) is often used for the decontamination of surfaces contaminated with other cytotoxic agents.[4] Prepare a fresh 1:10 dilution of household bleach in water.
-
Apply the bleach solution to the spill area and allow a contact time of at least 15 minutes.
-
Wipe the area with clean, damp cloths.
-
Follow with a final rinse with water.
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as this compound hazardous waste.
IV. Quantitative Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Container Headspace | Minimum 10% | To prevent spills due to liquid expansion. |
| Decontamination Contact Time | Minimum 15 minutes | To allow for potential chemical inactivation of residual contamination. |
| Storage Location | Secure, ventilated, with secondary containment | To ensure safety and prevent environmental release in case of a leak. |
V. Logical Workflow for this compound Disposal
References
- 1. Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic synergy between this compound (NSC 366140) and cisplatin in vitro: inhibition of platinum-DNA adduct removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of this compound as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical absorption and inactivation of cytotoxic anticancer agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Pyrazoloacridine
This document provides comprehensive safety protocols, operational guidelines, and disposal instructions for the handling of Pyrazoloacridine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.
Immediate Safety and Hazard Information
This compound and its derivatives are potent chemical compounds that require careful handling. Based on data from similar acridine-based compounds, this compound is classified with several key hazards. All personnel must be familiar with these risks before beginning any work.
Hazard Identification and Classification
The following table summarizes the potential hazards associated with this compound, based on classifications for structurally related compounds.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][4] |
| Serious Eye Damage/Irritation | Category 2A / 2 | H319: Causes serious eye irritation.[1][3][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[5] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][4] |
| Hazardous to the aquatic environment, long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1][5] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] A face shield must be worn over goggles when handling large quantities (>1 liter) or during procedures with a high risk of splashing.[6][7] | Protects against splashes and aerosols that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves.[8] Double-gloving is recommended, especially when working within a biosafety cabinet or fume hood.[9] Gloves must be inspected before use and changed immediately if contaminated or damaged.[5] | Prevents skin contact, as the compound can cause skin irritation and may be toxic upon dermal absorption.[3][5] |
| Body Protection | Flame-resistant laboratory coat.[6] Ensure the coat is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor/particulate filter is required if work is performed outside of a certified chemical fume hood, or if aerosol generation is likely.[3][4] | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[2][4] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills. |
Operational and Disposal Plans
A. Standard Operating Procedure for Handling
-
Preparation : Before handling, ensure that a chemical fume hood is certified and functioning correctly. Clear the workspace of all unnecessary items. Locate the nearest safety shower and eyewash station.
-
Weighing : Weigh solid this compound within the fume hood to contain any dust.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Handling : All procedures involving this compound, including solution preparation, transfers, and use in experiments, must be conducted within a chemical fume hood to minimize inhalation exposure.[8]
-
Storage : Store this compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
B. Emergency Procedures: Spill and Exposure Plan
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter).[1]
-
Work from the outside of the spill inward to prevent spreading.[6]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate the spill area with a mild detergent and water, followed by a solvent rinse if appropriate.[1]
-
Place all cleanup materials into the hazardous waste container.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the laboratory immediately and alert others.
-
If the substance is volatile or flammable, eliminate all ignition sources.
-
Close the laboratory door and prevent re-entry.
-
Contact the institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
-
Personnel Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Caption: Workflow for responding to a this compound spill.
C. Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation : Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, compatible containers.
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Irritant").
-
Solid Waste : This includes contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty containers. Place these items in a sealed, puncture-resistant container or a designated hazardous waste bag.
-
Liquid Waste : Collect all liquid waste containing this compound in a sealed, leak-proof, and chemically compatible container. Do not overfill containers; leave at least 10% headspace.
-
Storage : Store waste containers in a designated Satellite Accumulation Area, which should have secondary containment.[2]
-
Pickup : Contact your institution's EHS office to schedule a pickup for hazardous waste. Do not dispose of this compound down the drain or in regular trash.[3]
Caption: Decision workflow for proper this compound waste disposal.
Mechanism of Action: Dual Topoisomerase Inhibition
This compound functions as an anticancer agent by acting as a dual catalytic inhibitor of DNA topoisomerase I (Topo I) and topoisomerase II (Topo II).[3] Unlike topoisomerase "poisons" (e.g., etoposide, camptothecin) which stabilize the enzyme-DNA cleavage complex, this compound prevents the catalytic activity of these enzymes altogether.[10]
-
Topoisomerases are essential enzymes that resolve topological stress in DNA (e.g., supercoiling) that occurs during replication and transcription by creating transient breaks in the DNA backbone.[2][8]
-
By inhibiting both Topo I and Topo II, this compound prevents the resealing of the DNA strand, leading to the accumulation of DNA strand breaks. This DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).
Caption: this compound inhibits Topo I & II, causing DNA damage and apoptosis.
Key Experimental Protocol: Topoisomerase Inhibition Assay
A DNA relaxation assay is a standard method to determine the inhibitory activity of compounds like this compound on topoisomerases. The assay measures the conversion of supercoiled plasmid DNA to its relaxed form.
Objective: To quantify the inhibitory effect of this compound on human topoisomerase I and II.
Materials:
-
Human Topoisomerase I or II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Assay Buffer
-
This compound stock solution (in DMSO)
-
5x Stop Buffer/Loading Dye
-
Nuclease-free water
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Topoisomerase Inhibition Assay Reaction Setup
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | Variable (to 20 µL) | - |
| 10x Assay Buffer | 2 µL | 1x |
| Supercoiled DNA (20 µg/mL) | 10 µL | 200 ng |
| This compound or DMSO (vehicle control) | 1 µL | Variable (e.g., 1-100 µM) |
| Topoisomerase I or II | 1 µL | 1 Unit |
Procedure:
-
Reaction Assembly : On ice, add the reaction components to a microcentrifuge tube in the order listed in the table above (water, buffer, DNA, inhibitor).[2]
-
Enzyme Addition : Add the topoisomerase enzyme to the reaction mix last to initiate the reaction.
-
Incubation : Incubate the reaction at 37°C for 30 minutes.[2]
-
Stopping the Reaction : Terminate the reaction by adding 4-5 µL of 5x Stop Buffer/Loading Dye.[7]
-
Agarose Gel Electrophoresis : Load the entire reaction volume into the well of a 1% agarose gel. Run the gel at 5-10 V/cm until the dye front has migrated sufficiently.[6]
-
Visualization : Stain the gel with a suitable DNA stain and visualize using a UV transilluminator or gel doc system.
-
Analysis : Compare the bands in the this compound-treated lanes to the controls. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is indicated by the persistence of the supercoiled DNA band.
Caption: Experimental workflow for the DNA relaxation assay.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 5. Gel-Based Human Topoisomerase I DNA relaxation Assay [profoldin.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. topogen.com [topogen.com]
- 8. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
